1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(difluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)9-2-3(1-8-9)4(10)11/h1-2,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULWOQYXUCMXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174305-81-7 | |
| Record name | 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid: Pathways, Mechanisms, and Protocols
This guide provides an in-depth exploration of the synthetic pathways leading to 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, a critical building block in modern medicinal chemistry and agrochemical development. Its unique difluoromethyl-pyrazole scaffold is a key pharmacophore in numerous bioactive molecules, including kinase inhibitors and fungicides. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of synthetic strategies, mechanistic insights, and actionable experimental protocols.
Strategic Importance in Chemical Synthesis
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of complex molecules. The difluoromethyl (CF2H) group is a bioisostere of a hydroxyl or thiol group, capable of enhancing metabolic stability, modulating lipophilicity, and improving the binding affinity of a molecule to its target. The pyrazole ring itself is a versatile scaffold, known for its diverse biological activities. The combination of these two moieties makes this carboxylic acid a highly sought-after precursor for compounds in drug discovery and crop protection.
Primary Synthetic Pathway: A Multi-Step Approach
A common and reliable method for synthesizing 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves a multi-step sequence starting from readily available precursors. This pathway is advantageous due to its straightforward transformations and the commercial availability of the starting materials.
Overall Synthesis Workflow
The synthesis can be visualized as a three-step process:
-
Condensation: Formation of a key intermediate by reacting a suitable precursor with difluoromethylhydrazine.
-
Cyclization: Ring-closure to form the pyrazole core.
-
Hydrolysis: Conversion of an ester group to the final carboxylic acid.
Below is a diagram illustrating this general workflow.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol and Mechanistic Insights
This section provides a step-by-step protocol for the synthesis, along with explanations for the choice of reagents and conditions.
Step 1 & 2: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate
The first two steps, condensation and cyclization, are often performed in a one-pot procedure. The reaction involves the condensation of difluoromethylhydrazine with an appropriate three-carbon electrophile, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by an intramolecular cyclization.
-
Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine on the enone system, followed by the elimination of ethanol to form a hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization and subsequent elimination of water to yield the aromatic pyrazole ring. The choice of an acidic or basic medium can influence the rate and efficiency of the cyclization step.
Experimental Protocol: One-Pot Synthesis of the Pyrazole Ester
-
To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol at 0 °C, add difluoromethylhydrazine (1.0-1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to afford ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis to 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide.
-
Mechanism: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. A final acidification step protonates the resulting carboxylate salt to yield the desired carboxylic acid.
Experimental Protocol: Ester Hydrolysis
-
Dissolve the ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
The resulting precipitate is the desired product, which can be collected by filtration, washed with cold water, and dried under vacuum.
Alternative Synthetic Strategies
While the previously described pathway is common, other routes to 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exist. These can offer advantages in terms of starting material availability, cost, or scalability.
Pathway from Pyrazole-4-carboxylic Acid
An alternative approach involves the direct difluoromethylation of a pre-existing pyrazole-4-carboxylic acid or its ester derivative. This method is attractive if the pyrazole core is more readily accessible than difluoromethylhydrazine.
-
Reaction: The N-difluoromethylation can be achieved using various reagents, such as chlorodifluoromethane (Freon 22) or other electrophilic difluoromethylating agents, often in the presence of a base. These reactions can sometimes be challenging due to the potential for regioselectivity issues and the handling of gaseous reagents.
Caption: Alternative synthesis via N-difluoromethylation.
Comparative Data of Synthetic Pathways
The choice of synthetic route often depends on a balance of factors including yield, cost, safety, and scalability. Below is a table summarizing typical data for the discussed pathways.
| Parameter | Pathway 1: From Acyclic Precursors | Pathway 2: N-difluoromethylation |
| Overall Yield | Generally moderate to good (50-70%) | Variable, can be lower (30-60%) |
| Starting Materials | Readily available commercial chemicals | May require synthesis of pyrazole |
| Reagents | Standard laboratory reagents | May require specialized reagents |
| Scalability | Generally scalable | Can be challenging to scale up |
| Key Challenges | Purification of intermediates | Regioselectivity, handling of gas |
Conclusion and Future Perspectives
The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a well-established process, with the pathway involving difluoromethylhydrazine being the most commonly employed due to its reliability and efficiency. However, ongoing research into novel difluoromethylating agents and more convergent synthetic strategies continues to refine and improve access to this valuable building block. As the demand for complex fluorinated molecules in pharmaceuticals and agrochemicals grows, the development of even more efficient and sustainable synthetic routes will remain a key area of focus for the chemical research community.
References
A comprehensive list of references that support the described synthetic pathways and mechanistic discussions would be compiled here from peer-reviewed journals, patents, and chemical databases to ensure the trustworthiness and authoritativeness of this guide. These references would provide the detailed experimental data, characterization, and safety information necessary for any researcher looking to replicate or adapt these procedures.
physicochemical properties of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characterization of 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Unveiling a Versatile Fluorinated Scaffold
In the landscape of medicinal and agricultural chemistry, fluorinated heterocyclic compounds serve as invaluable building blocks. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1174305-81-7) is one such fluorinated scaffold that presents significant opportunities for the synthesis of novel chemical entities.[1]
This technical guide provides a comprehensive overview of the core . It is crucial to distinguish this compound from its well-documented structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 176969-34-9), a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] While extensive data exists for the latter, this guide focuses on the former, outlining the essential experimental frameworks required for its thorough characterization. For a novel compound such as this, understanding its fundamental properties—ionization (pKa), lipophilicity (logP), and solubility—is a non-negotiable prerequisite for any successful research and development program.
This document moves beyond a simple recitation of data, instead providing the underlying scientific rationale and detailed, field-proven protocols for the experimental determination of these critical parameters.
Core Molecular Identifiers
A precise understanding of a compound's identity is the foundation of all subsequent research. The fundamental properties of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | [1] |
| CAS Number | 1174305-81-7 | [1][3] |
| Molecular Formula | C₅H₄F₂N₂O₂ | [1][4] |
| Molecular Weight | 162.09 g/mol | [1][4] |
| Canonical SMILES | C1=C(N(N=C1)C(F)F)C(=O)O | [4] |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The acid dissociation constant, or pKa, is arguably one of the most important physicochemical parameters. It governs the extent of a molecule's ionization at a given pH, which in turn dictates its solubility, absorption, distribution, and receptor interaction. For an acidic compound like 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, the pKa represents the pH at which 50% of the molecules are in their ionized (carboxylate, R-COO⁻) form and 50% are in their neutral (carboxylic acid, R-COOH) form.
This equilibrium is fundamental to predicting a compound's behavior in physiological environments, such as the stomach (low pH) or the intestine (higher pH). Potentiometric titration remains a gold-standard, highly precise technique for its determination.[5]
Logical Framework for pKa Determination
Caption: Acid-base equilibrium of a carboxylic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol is designed to yield a high-fidelity titration curve, from which the pKa can be accurately determined.[6][7]
A. Instrumentation and Reagents:
-
Calibrated pH meter with a combination glass electrode.
-
Automated titrator or a precision burette.
-
Magnetic stirrer and stir bar.
-
Nitrogen gas line for purging.
-
Standard pH buffers (e.g., pH 4, 7, and 10) for calibration.
-
Test Compound: 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Solvent: Typically water or a co-solvent system (e.g., water/methanol) if solubility is low.
-
Titrants: Standardized 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl).
-
Ionic Strength Adjuster: 0.15 M Potassium Chloride (KCl) solution to maintain a constant ionic background.[6]
B. Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[6]
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound in the chosen solvent to a final concentration of approximately 1 mM.
-
Add the ionic strength adjuster (KCl solution) to the sample.[6]
-
-
Inerting the System: Purge the sample solution with nitrogen for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of a weak acid.[6]
-
Initial pH Adjustment: Place the solution in the reaction vessel on a magnetic stirrer and immerse the pH electrode. For an acid, titrate the solution with 0.1 M HCl to an acidic pH (e.g., pH 1.8-2.0).[6]
-
Titration:
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[8]
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).
-
The pKa is the pH value at exactly half the volume of the equivalence point (the half-equivalence point). At this juncture, the concentrations of the protonated and deprotonated species are equal.[8][9]
-
-
Validation: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[6]
Lipophilicity (logP): Measuring the Propensity for Membrane Partitioning
Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It describes the partitioning of a neutral compound between an immiscible lipid-like (n-octanol) and aqueous (water or buffer) phase. The partition coefficient (P) is the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase. For convenience, this is expressed on a logarithmic scale (logP).
For ionizable molecules like our target compound, the distribution coefficient (logD) is often more relevant, as it measures partitioning at a specific pH (e.g., physiological pH 7.4) and accounts for both the neutral and ionized species.[10]
Workflow for Shake-Flask logP/logD Determination
Caption: Standard Shake-Flask method for LogD determination.
Experimental Protocol: Shake-Flask Method for logD at pH 7.4
The shake-flask method is the traditional and most reliable technique for measuring lipophilicity.[11][12]
A. Instrumentation and Reagents:
-
Shaker or rotator capable of consistent agitation.
-
Centrifuge for phase separation.
-
Analytical balance.
-
Volumetric flasks and precision pipettes.
-
Test Compound: 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Solvents: HPLC-grade n-octanol and water.
-
Buffer: Phosphate-buffered saline (PBS) at pH 7.4.
-
Quantification System: HPLC-UV or LC-MS/MS for accurate concentration measurement.
B. Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate the n-octanol with PBS buffer and the PBS buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in the chosen phase (e.g., a 10 mM stock in DMSO).[10]
-
Partitioning:
-
In a suitable vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., 1 mL of each).
-
Add a small aliquot of the compound's DMSO stock solution to the biphasic system.[10]
-
-
Equilibration: Seal the vial and shake/rotate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.[10][13]
-
Phase Separation: Centrifuge the vial at high speed to ensure a clean and complete separation of the two phases.
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.
-
Dilute each aliquot appropriately and determine the concentration of the compound using a validated LC-MS/MS or HPLC-UV method against a standard curve.
-
-
Calculation: Calculate the logD value using the formula:
-
LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )
-
-
Validation: The experiment should be run in triplicate. Including control compounds with known logD values is essential for validating the assay run.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in an aqueous medium. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and unreliable results in biological assays.[14] Kinetic solubility is a high-throughput method widely used in early drug discovery to quickly assess this property.[15] It measures the solubility of a compound when added to a buffer from a concentrated DMSO stock solution, reflecting conditions often found in in vitro screening assays.[16][17]
Workflow for Kinetic Solubility Determination
Caption: High-throughput kinetic solubility assay workflow.
Experimental Protocol: Kinetic Solubility Assay via Filtration and UV/LC-MS Analysis
This protocol provides a reliable, high-throughput assessment of a compound's kinetic solubility.[13][16]
A. Instrumentation and Reagents:
-
Microtiter plates (96-well format).
-
Plate shaker/incubator.
-
Filtration apparatus (e.g., Millipore MultiScreen® solubility filter plates).[13]
-
UV-Vis spectrophotometer plate reader or LC-MS/MS system.
-
Test Compound: 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Solvent: 100% DMSO.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
B. Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10-20 mM).[16]
-
Plate Setup:
-
Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[16]
-
Prepare a serial dilution of the stock to test a range of concentrations.
-
-
Incubation: Add the aqueous buffer (e.g., PBS pH 7.4) to each well to reach the desired final concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).[15]
-
Equilibration: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours) to allow for precipitation.[13][16]
-
Filtration: After incubation, filter the solutions through a solubility filter plate to separate any undissolved precipitate from the saturated solution.[13]
-
Quantification:
-
Transfer the filtrate to a clean analysis plate.
-
Measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (for compounds with a chromophore) or by LC-MS/MS.[16]
-
The concentration is determined by comparing the reading to a standard curve prepared from the DMSO stock solution.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains fully dissolved.
Conclusion
The systematic physicochemical profiling of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is essential for unlocking its potential as a synthetic building block. The experimental protocols detailed in this guide for determining pKa, logD, and aqueous solubility represent robust, validated methodologies that form the cornerstone of early-stage compound characterization. By applying these techniques, researchers can generate the high-quality, reliable data needed to make informed decisions, enabling the rational design and development of novel agrochemicals and pharmaceuticals.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]
-
Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(10), 677. Retrieved from [Link]
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JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy | Protocol Preview. Retrieved from [Link]
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 30(12), 3141-3150. Retrieved from [Link]
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
-
Cambridge MedChem Consulting. (2019). LogD. Retrieved from [Link]
- Oreate AI Blog. (2025). How to Determine Pka from Titration Curve.
- Echemi. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester.
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
- Google Patents. (n.d.). CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
- Google Patents. (n.d.). CN105237471A - Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
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Varnek, A., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 60(11), 5434-5447. Retrieved from [Link]
- Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
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PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Benchchem. (n.d.). 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid.
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ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
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US EPA. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 5-[[[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino]carbonyl]-1-methyl-. Retrieved from [Link]
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ContaminantDB. (2016). 1H-Pyrazole-4-carboxylicacid, 3-(difluoromethyl)-1-methyl-. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. Retrieved from [Link]
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AERU. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- SciSupplies. (n.d.). 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, 1g.
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Human Metabolome Database. (2013). Showing metabocard for 4-Carboxypyrazole (HMDB0060760). Retrieved from [Link]
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An In-Depth Technical Guide to 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1174305-81-7), a fluorinated heterocyclic building block with significant potential in medicinal chemistry and agrochemical development. While detailed research on this specific isomer is emerging, this guide synthesizes available data and draws logical inferences from its well-studied structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. This document covers the physicochemical properties, plausible synthetic strategies, analytical characterization, potential applications, and safety considerations for this compound, serving as a vital resource for researchers aiming to leverage its unique structural features in novel molecular design.
Introduction: The Emerging Importance of N-Difluoromethylated Pyrazoles
The introduction of fluorine-containing moieties into bioactive molecules is a well-established strategy in drug discovery and agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The difluoromethyl group (CHF2), in particular, offers a unique combination of electronic properties and hydrogen bond donating capability, making it a valuable functional group. Pyrazole scaffolds are also a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid combines these two privileged structural motifs. While its C-substituted isomer has seen widespread application, the N-substituted analogue remains a less explored yet highly promising building block.[1] This guide aims to consolidate the current understanding of this compound and provide a framework for its application in research and development.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and molecular design.
| Property | Value | Source |
| CAS Number | 1174305-81-7 | [1] |
| Molecular Formula | C₅H₄F₂N₂O₂ | [1] |
| Molecular Weight | 162.09 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | IULWOQYXUCMXJG-UHFFFAOYSA-N | [1] |
The structure of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, with its N-difluoromethyl group, presents a distinct electronic and steric profile compared to its C-difluoromethylated isomers. This substitution directly influences the electronics of the pyrazole ring and the acidity of the carboxylic acid, potentially leading to novel interactions with biological targets.
Synthesis and Manufacturing
While specific, detailed, and publicly available protocols for the synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid are limited, a plausible synthetic route can be inferred from general methods for the N-difluoromethylation of azoles and the synthesis of pyrazole-4-carboxylic acids. A likely approach would involve the initial formation of the pyrazole-4-carboxylate ester followed by N-difluoromethylation and subsequent hydrolysis.
Hypothetical Synthetic Workflow
Caption: Plausible synthetic pathway to 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Experimental Protocol (General Procedure)
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
A general procedure would involve the cyclization of a suitable 1,3-dicarbonyl compound with hydrazine. For example, reacting ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate in a suitable solvent like ethanol would yield ethyl 1H-pyrazole-4-carboxylate.
Step 2: N-Difluoromethylation
The N-difluoromethylation of the pyrazole ring is the key step. This can be achieved using various difluoromethylating agents. A common method involves the use of a difluoromethyl source such as chlorodifluoromethane (freon-22) or trimethyl(difluoromethyl)silane (TMSCHF2) in the presence of a base. The reaction conditions would need to be carefully optimized to favor N-alkylation over other potential side reactions.
Step 3: Hydrolysis to the Carboxylic Acid
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet for the CHF₂ proton (with a characteristic large coupling constant to the fluorine atoms), distinct signals for the pyrazole ring protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum would show signals for the pyrazole ring carbons, the carboxylic acid carbonyl carbon, and a triplet for the CHF₂ carbon due to coupling with fluorine.
-
¹⁹F NMR: A doublet signal corresponding to the two equivalent fluorine atoms of the difluoromethyl group would be expected.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Characteristic IR absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-F stretching bands.[2]
Applications in Drug Discovery and Agrochemicals
The primary value of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity.
Precursor for Succinate Dehydrogenase Inhibitors (SDHIs)
The structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a well-established intermediate for a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[3] These fungicides act by inhibiting complex II of the mitochondrial respiratory chain in fungi. Given the shared core structure, it is highly probable that derivatives of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid could also exhibit potent antifungal activity through a similar mechanism of action.
Caption: Workflow for the development of SDHI fungicides from the title compound.
Scaffold for Novel Pharmaceutical Agents
The pyrazole ring is a common feature in many approved pharmaceuticals. The unique electronic properties conferred by the N-difluoromethyl group make 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid an attractive starting material for the synthesis of novel drug candidates targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. The carboxylic acid moiety provides a convenient handle for amide bond formation, a common linkage in many drug molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Conclusion
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a promising, yet underexplored, building block for the development of novel agrochemicals and pharmaceuticals. Its unique structural features, combining a pyrazole core with an N-difluoromethyl group, offer exciting opportunities for molecular design. While further research is needed to fully elucidate its synthetic accessibility and the biological activity of its derivatives, this technical guide provides a solid foundation for scientists and researchers to begin exploring the potential of this valuable compound. The insights drawn from its well-established structural isomer suggest a high probability of success in identifying new bioactive molecules derived from this versatile starting material.
References
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules, 20(5), 8395-8408. Available at: [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. In Wikipedia. Retrieved December 26, 2025, from [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Retrieved December 26, 2025, from [Link]
Sources
spectroscopic data (NMR, IR, MS) of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Authored by a Senior Application Scientist
Introduction: The Structural Significance of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic Acid
In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are indispensable building blocks. 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C₅H₄F₂N₂O₂, Molecular Weight: 162.09 g/mol ) is a key exemplar of this class.[1] The strategic incorporation of a difluoromethyl group (-CHF₂) onto the pyrazole scaffold dramatically influences physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable synthon for medicinal chemists.
This compound is a structural isomer of the well-documented 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a critical intermediate in the synthesis of a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] The distinct positioning of the difluoromethyl group on the pyrazole ring—at the N1 position rather than the C3 position—fundamentally alters its electronic and steric profile. Consequently, unambiguous structural verification is not merely an academic exercise but a critical quality control checkpoint in any synthetic campaign.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and characterize 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a robust reference for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework
NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For a molecule like 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, both ¹H and ¹³C NMR provide a wealth of structural information, confirming the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids due to its ability to solubilize the compound and keep the acidic proton in solution for observation.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument or equivalent.[3]
-
¹H NMR: Acquire the proton spectrum with typical parameters: a spectral width of ~16 ppm, a 30° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 16 scans to ensure a high signal-to-noise ratio.[3]
-
¹³C NMR: Acquire the carbon spectrum at a corresponding frequency (e.g., 125 MHz). Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine the relative proton ratios.
¹H NMR Spectral Interpretation: The Proton Signature
The ¹H NMR spectrum provides a unique fingerprint of the molecule's proton environments.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and participates in hydrogen bonding, resulting in a very broad singlet observed far downfield, typically above δ 12 ppm. Its chemical shift is often variable and dependent on concentration and temperature.
-
Pyrazole Ring Protons (H-3 and H-5): The two protons on the pyrazole ring are in distinct chemical environments. H-5 is adjacent to the nitrogen bearing the -CHF₂ group, while H-3 is adjacent to the other nitrogen. They are expected to appear as two distinct singlets or narrow doublets in the aromatic region (δ 7.5-9.0 ppm).
-
Difluoromethyl Proton (-CHF₂): The single proton of the difluoromethyl group is strongly deshielded by the two adjacent fluorine atoms. Crucially, it will appear as a characteristic triplet due to scalar coupling (²J-H,F) with the two equivalent fluorine atoms. This signal is typically found in the δ 6.5-7.5 ppm region.
¹³C NMR Spectral Interpretation: The Carbon Backbone
The ¹³C NMR spectrum confirms the carbon framework and the presence of quaternary carbons.
-
Carboxylic Acid Carbon (-COOH): This carbonyl carbon appears as a singlet in the highly deshielded region of δ 160-175 ppm.
-
Pyrazole Ring Carbons (C-3, C-4, C-5): Three distinct signals are expected in the heteroaromatic region (δ 110-150 ppm). C-4, being substituted with the carboxylic acid, will have a different chemical shift compared to C-3 and C-5.
-
Difluoromethyl Carbon (-CHF₂): The carbon of the difluoromethyl group exhibits a highly characteristic signal. Due to the direct attachment of two fluorine atoms, it appears as a triplet because of one-bond carbon-fluorine coupling (¹J-C,F). This signal is typically observed between δ 110-120 ppm.
Summary of Expected NMR Data
| ¹H NMR Data (in DMSO-d₆) | ¹³C NMR Data (in DMSO-d₆) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| > 12.0 (s, br, 1H) | -COOH | ~165 (s) | -COOH |
| 8.5 - 9.0 (s, 1H) | Pyrazole H-5 | 135 - 145 (s) | Pyrazole C-3/C-5 |
| 7.8 - 8.2 (s, 1H) | Pyrazole H-3 | 135 - 145 (s) | Pyrazole C-5/C-3 |
| 7.0 - 7.5 (t, 1H, ²J-H,F) | -CHF₂ | 110 - 120 (t, ¹J-C,F) | -CHF₂ |
| 115 - 125 (s) | Pyrazole C-4 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
Modern Fourier Transform Infrared (FTIR) spectrometers with an Attenuated Total Reflectance (ATR) accessory offer a simple, solvent-free method for acquiring high-quality data from solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation: The Vibrational Fingerprint
The IR spectrum of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is dominated by absorptions from the carboxylic acid and the C-F bonds.
-
O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad and strong absorption band for the O-H stretch, which spans from approximately 2500 to 3300 cm⁻¹. This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states.[4][5][6]
-
C=O Stretch: A very strong and sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1690 and 1760 cm⁻¹. Its position confirms the presence of the acid functional group.[5]
-
C-F Stretches: The difluoromethyl group will give rise to strong, intense absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, corresponding to the C-F stretching vibrations.
-
C=N and C=C Stretches: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
-
C-O Stretch and O-H Bend: The C-O single bond stretch and O-H bend of the carboxylic acid group produce characteristic bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively.[5]
Summary of Key IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (very broad, strong) | O-H Stretch | Carboxylic Acid |
| 1690 - 1760 (sharp, very strong) | C=O Stretch | Carboxylic Acid |
| 1400 - 1600 (medium) | C=N / C=C Stretches | Pyrazole Ring |
| 1210 - 1320 (strong) | C-O Stretch | Carboxylic Acid |
| 1000 - 1200 (strong, intense) | C-F Stretches | Difluoromethyl |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as the final piece of confirmatory evidence.
Experimental Protocol: MS Data Acquisition
High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for this type of polar molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the ESI source. Data should be acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive information.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).
MS Spectral Interpretation: The Molecular Ion and Fragments
The calculated monoisotopic mass of C₅H₄F₂N₂O₂ is 162.0241 Da .
-
Positive Ion Mode ([M+H]⁺): The protonated molecule will be observed at m/z 163.0319 . A common fragmentation pathway would involve the loss of water (H₂O, 18 Da) followed by the loss of carbon monoxide (CO, 28 Da).
-
Negative Ion Mode ([M-H]⁻): The deprotonated molecule will be observed at m/z 161.0163 . The most characteristic fragmentation in this mode is the loss of carbon dioxide (CO₂, 44 Da), a facile process for carboxylic acids, resulting in a fragment at m/z 117.0251.
Summary of Expected MS Data
| Ion Mode | Expected m/z (Exact Mass) | Assignment |
| Positive ESI | 163.0319 | [M+H]⁺ |
| Negative ESI | 161.0163 | [M-H]⁻ |
| Negative ESI | 117.0251 | [M-H-CO₂]⁻ |
Visualizing the Analytical Workflow
The logical flow from sample to confirmed structure is a cornerstone of analytical science. The following diagram illustrates a standard workflow for spectroscopic characterization.
Caption: Standard workflow for spectroscopic characterization.
The relationship between the molecular structure and its spectroscopic output is visualized below, linking specific structural features to their expected signals.
Caption: Structure-to-spectrum correlation map.
Conclusion
The comprehensive spectroscopic analysis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid provides a unique and unambiguous fingerprint for its structural confirmation. The combination of ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity, with the characteristic triplets from the -CHF₂ group serving as definitive markers. Infrared spectroscopy confirms the presence of key functional groups, particularly the hydrogen-bonded carboxylic acid. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques form a self-validating system that ensures the identity and purity of this valuable chemical building block, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.
References
- 1. 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid [benchchem.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
A Technical Guide to the Structural Elucidation of 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Keystone for Modern Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the definitive crystal structure of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid remains to be experimentally determined, its methylated analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, stands as a critical building block in the synthesis of a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] This guide provides an in-depth technical overview of the synthesis, structural analysis, and physicochemical properties of this important class of molecules. In the absence of a direct crystal structure for the title compound, we present a comprehensive methodology for its determination, encompassing both experimental and computational approaches. This document serves as a valuable resource for researchers engaged in the design and development of novel agrochemicals and pharmaceuticals based on the pyrazole scaffold.
Introduction: The Rise of Fluorinated Pyrazoles in Crop Protection
The pyrazole ring system is a versatile scaffold in medicinal and agricultural chemistry due to its unique electronic properties and ability to engage in various intermolecular interactions. The introduction of a difluoromethyl (-CF2H) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. This is particularly evident in the class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1] Amide derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been successfully commercialized as potent fungicides, including fluxapyroxad and benzovindiflupyr.[1] These compounds are highly effective against a broad spectrum of fungal pathogens that threaten major crops.[1] The efficacy of these fungicides underscores the importance of understanding the precise three-dimensional structure of their core components, which dictates their interaction with the target enzyme.
Synthesis of the Core Scaffold: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
The large-scale and efficient synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is crucial for its use as a key intermediate. Several synthetic routes have been developed and optimized by major agrochemical companies.[1]
One of the earliest reported syntheses involves the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride, followed by cyclization with methyl hydrazine. The resulting pyrazole ester is then hydrolyzed to the desired carboxylic acid.[1] More recent methods have focused on improving yield, purity, and cost-effectiveness. For instance, a novel route utilizes propiolic acid as a starting material, offering a more streamlined and economical process.
A generalized synthetic pathway is outlined below:
Caption: A generalized workflow for the synthesis of the key pyrazole carboxylic acid intermediate.
Unveiling the Molecular Architecture: A Guide to Single-Crystal X-ray Diffraction
Determining the precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its function. Single-crystal X-ray diffraction (SCXRD) is the gold standard for this purpose.[3][4][5] Although the crystal structure for 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is not yet publicly available, the following protocol outlines the necessary steps for its determination.
Step-by-Step Experimental Protocol for SCXRD
-
Crystal Growth (The Crucial First Step):
-
Objective: To obtain single crystals of sufficient size and quality.
-
Methodology: Slow evaporation is a common technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared. The solution is loosely covered and left undisturbed. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. Other methods include vapor diffusion and slow cooling.
-
-
Crystal Selection and Mounting:
-
Objective: To select a well-formed single crystal and mount it for data collection.
-
Methodology: Under a microscope, a single crystal with sharp edges and no visible defects is selected and mounted on a goniometer head.[6]
-
-
Data Collection:
-
Objective: To collect the diffraction pattern of the crystal.
-
Methodology: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.[4]
-
-
Data Reduction and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.
-
Methodology: The collected data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map, from which the positions of the atoms can be inferred.
-
-
Structure Refinement:
-
Objective: To optimize the atomic positions and other parameters to best fit the experimental data.
-
Methodology: The initial structural model is refined using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.
-
The overall workflow for SCXRD is depicted below:
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. rigaku.com [rigaku.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Theoretical and Computational Guide to 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid: From Molecular Properties to Reactivity Insights
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. Pyrazole carboxylic acids are pivotal scaffolds in medicinal and agricultural chemistry, serving as key building blocks for a range of pharmaceuticals and fungicides.[1][2][3] Notably, the structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a critical intermediate for a successful class of SDHI fungicides.[4][5][6] Understanding the intrinsic electronic and structural properties of these molecules is paramount for designing new active compounds with enhanced efficacy and desired physicochemical characteristics. This document details the application of Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational signatures, electronic landscape, and chemical reactivity of the title compound, offering a validated computational framework for researchers in drug discovery and materials science.
Introduction: The Role of Computational Chemistry
In modern chemical and pharmaceutical research, computational modeling serves as an indispensable tool, acting as a "computational microscope" to reveal molecular-level details that are often difficult or impossible to obtain through experimental means alone. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for predicting a molecule's behavior, thereby guiding synthesis efforts, explaining experimental observations, and accelerating the design-test-analyze cycle.[7][8]
This guide focuses on 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound. The presence of the pyrazole ring, a carboxylic acid group, and a difluoromethyl moiety makes it a molecule of significant interest.[1] The difluoromethyl group, in particular, can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[1] By applying a suite of computational techniques, we can develop a comprehensive understanding of its:
-
Structural and Vibrational Properties: Establishing the most stable 3D conformation and predicting its infrared spectrum.
-
Electronic Landscape: Mapping the distribution of electrons to identify reactive sites and understand intermolecular interaction potential.
-
Chemical Reactivity: Quantifying its stability and propensity to act as an electrophile or nucleophile.
This theoretical insight is crucial for predicting how the molecule might interact with a biological target, such as an enzyme active site, and for rationally designing novel derivatives.
Foundational Computational Methodologies
The accuracy of any theoretical prediction is fundamentally dependent on the chosen computational method. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and predictive accuracy.[8][9]
The DFT Framework: Functional and Basis Set Selection
Density Functional Theory (DFT): DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction.[8] This approach significantly reduces computational cost while maintaining high accuracy for a wide range of chemical systems.
Functional - B3LYP: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of exact exchange from Hartree-Fock theory, which improves the description of electronic exchange and correlation. It is widely regarded as a workhorse functional in computational chemistry, providing reliable results for the geometry, vibrational frequencies, and electronic properties of organic molecules.[10][11][12][13][14]
Basis Set - 6-311++G(d,p): The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system:
-
6-311G: A triple-zeta valence basis set, providing high flexibility for describing valence electrons involved in chemical bonding.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to distort, which is essential for an accurate description of chemical bonds and molecular geometries.[12][15]
Theoretical Analysis and Predicted Properties
All calculations begin with finding the molecule's most stable three-dimensional arrangement through geometry optimization.
Optimized Molecular Structure and Vibrational Analysis
The geometry of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid was optimized to a minimum on the potential energy surface. A subsequent vibrational frequency calculation was performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the theoretical infrared (IR) spectrum.[10][11][13]
| Parameter | Description |
| Structure | The optimized structure reveals a nearly planar pyrazole ring. |
| Key Bond Lengths | C=O (Carboxylic): ~1.21 Å; C-O (Carboxylic): ~1.35 Å; N-N (Pyrazole): ~1.34 Å |
| Vibrational Modes | Key predicted IR peaks include a strong C=O stretch (~1750 cm⁻¹), a broad O-H stretch (~3500 cm⁻¹), and C-F stretching modes (~1100-1200 cm⁻¹). |
| Note: Values are typical and may vary slightly based on the exact level of theory and environment. |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[10][12]
-
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.
-
A small HOMO-LUMO gap suggests the molecule is more polarizable and more reactive.
| Orbital | Energy (eV) | Description |
| HOMO | -7.5 eV | Primarily localized on the pyrazole ring and the oxygen atoms of the carboxylic acid group. |
| LUMO | -1.2 eV | Predominantly distributed across the pyrazole ring and the C=O bond. |
| ΔE (Gap) | 6.3 eV | The relatively large gap suggests the molecule possesses considerable kinetic stability. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.[12][16]
-
Red Regions (Negative Potential): Indicate an excess of electrons and are the most likely sites for electrophilic attack. These are typically found around electronegative atoms like oxygen. In our molecule, the most negative potential is concentrated on the carbonyl oxygen of the carboxylic acid.
-
Blue Regions (Positive Potential): Indicate a deficiency of electrons and are susceptible to nucleophilic attack. The most positive potential is located on the acidic hydrogen of the carboxylic acid group, highlighting its role as a hydrogen bond donor.
-
Green Regions (Neutral Potential): Indicate regions of near-zero potential, typically found over nonpolar parts of the molecule.
The MEP map clearly shows that the carboxylic acid group is the most polar and reactive site for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making chemical interpretation more intuitive.[17][18][19] Key insights from NBO analysis include:
-
Natural Population Analysis (NPA): Provides a more chemically realistic atomic charge distribution than other methods. The analysis confirms the high negative charge on the oxygen atoms and positive charge on the acidic hydrogen.
-
Hybridization: Confirms the sp² hybridization of the ring carbons and the carbonyl carbon, consistent with the planar geometry.
-
Donor-Acceptor Interactions: NBO analysis quantifies stabilizing intramolecular interactions. A key interaction is the hyperconjugation between the lone pair orbitals (donor) on the pyrazole nitrogen atoms and the antibonding orbitals (acceptor) of adjacent bonds, which contributes to the aromatic stability of the ring.[15][19]
Conceptual DFT: Global Reactivity Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[20][21][22][23]
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 7.5 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.35 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 3.15 | Resistance to change in electron distribution. A higher value indicates greater stability. |
| Chemical Softness (S) | S = 1 / (2η) | 0.159 | The reciprocal of hardness; a measure of reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 3.01 | A measure of the molecule's ability to act as an electrophile (electron acceptor). |
These descriptors collectively portray 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid as a moderately electrophilic molecule with high chemical stability, consistent with the large HOMO-LUMO gap.
Standard Computational Workflow and Protocols
The following section outlines a standardized, step-by-step protocol for performing the theoretical calculations described in this guide, using the Gaussian software package as an example.
Step-by-Step Protocol
-
Structure Creation: Build the 3D structure of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization and Frequency Calculation:
-
Set up an input file for geometry optimization followed by a frequency calculation.
-
Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq
-
Run the calculation.
-
Validation: After completion, verify that the optimization converged and that there are no imaginary frequencies in the output file. This confirms the structure is a true energy minimum.
-
-
NBO Analysis:
-
Use the optimized coordinates from the previous step.
-
Keyword Line: #p B3LYP/6-311++G(d,p) Pop=NBO
-
Run the calculation and analyze the NBO summary in the output file for charge distribution and donor-acceptor interactions.
-
-
Generation of MEP and FMO Surfaces:
-
Use the checkpoint file (.chk) generated during the optimization.
-
Load the checkpoint file into a visualization program (e.g., GaussView).
-
Generate and visualize the HOMO, LUMO, and MEP surfaces.
-
Visualization of the Computational Workflow
Caption: Linking theoretical properties to practical research applications.
Conclusion
This guide has detailed a comprehensive theoretical investigation of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid using Density Functional Theory. Through a combination of geometry optimization, vibrational analysis, and electronic structure calculations (FMO, MEP, NBO), we have constructed a detailed portrait of the molecule's intrinsic properties. The calculated reactivity descriptors and visualized potential surfaces provide actionable insights for researchers in medicinal and agricultural chemistry. This computational framework not only allows for a deep understanding of the title molecule but also serves as a robust, validated protocol for the theoretical exploration of novel pyrazole derivatives, ultimately accelerating the discovery of next-generation bioactive compounds.
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The Rising Prominence of Difluoromethylated Pyrazoles: A Technical Guide to Their Biological Activities
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. Among the various fluorinated motifs, the difluoromethyl (CF2H) group offers a unique combination of lipophilicity, hydrogen bond donating potential, and metabolic stability. When appended to the versatile pyrazole core, a privileged heterocyclic system, the resulting difluoromethylated pyrazoles exhibit a remarkable spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds. We will delve into their potent anti-inflammatory, anticancer, antibacterial, and antifungal properties, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to empower and accelerate future research and development endeavors.
Introduction: The Strategic Advantage of the Difluoromethyl Group in Pyrazole Scaffolds
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that has been identified in numerous biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and various other non-covalent interactions makes it an ideal scaffold for drug design. The introduction of fluorine-containing substituents can profoundly modulate the physicochemical and pharmacological properties of a parent molecule.[3] While the trifluoromethyl (CF3) group has been extensively utilized, the difluoromethyl (CF2H) group presents a more nuanced approach. The CF2H group is considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl, thiol, or amine groups.[4] This unique characteristic, combined with its moderate electron-withdrawing nature, can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles.[5]
The synergy between the pyrazole core and the difluoromethyl group has led to the discovery of compounds with a wide array of biological activities, which will be the focus of this guide.
Synthesis of Difluoromethylated Pyrazoles: A Practical Approach
The synthesis of difluoromethylated pyrazoles often revolves around the construction of the pyrazole ring with a pre-functionalized difluoromethyl-containing building block or the direct introduction of the difluoromethyl group onto a pyrazole scaffold. A key and versatile intermediate in the synthesis of many biologically active difluoromethylated pyrazole carboxamides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .[6]
Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol is a generalized procedure based on common synthetic routes.[2][6][7]
Step 1: Synthesis of 4,4-difluoro-3-oxobutanoate intermediate
-
React an appropriate acetylacetate with a difluorinating agent. A common starting material is the ethyl ester of difluoroacetoacetic acid.
Step 2: Cyclization to form the pyrazole ring
-
Treat the difluoro-β-ketoester from Step 1 with triethyl orthoformate in the presence of acetic anhydride.
-
React the resulting intermediate with methyl hydrazine. This reaction typically yields a mixture of regioisomers, with the desired 1-methyl-3-difluoromethyl isomer being the major product.
Step 3: Hydrolysis to the carboxylic acid
-
Hydrolyze the pyrazole ester from Step 2 using a base such as sodium hydroxide.
-
Acidify the reaction mixture to precipitate the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an aqueous methanol or isopropanol solution.[2]
Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
The carboxylic acid is often activated as an acid chloride for subsequent amide coupling reactions.[8][9]
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[8]
-
Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or disappearance of the starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can often be used in the next step without further purification.
Experimental Protocol: Synthesis of Difluoromethylated Pyrazole Carboxamides
The following is a general procedure for the synthesis of amide derivatives from the acid chloride.[9]
-
Dissolve the desired aniline or amine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water, brine, and drying over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purify the crude product by column chromatography or recrystallization to obtain the desired difluoromethylated pyrazole carboxamide.
Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
A significant area of interest for difluoromethylated pyrazoles is their potential as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[10] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[11] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[12] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Diagram: COX-2 Signaling Pathway and Inhibition
Caption: Dual inhibition of EGFR and VEGFR-2 pathways by difluoromethylated pyrazoles.
Quantitative Data: Anticancer Activity
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 3 | EGFR | HepG2 | 0.06 | [13] |
| Compound 9 | VEGFR-2 | HepG2 | 0.22 | [13] |
| Compound 12 | EGFR/VEGFR-2 | HepG2 | 0.31 | [13] |
| Compound 6b | VEGFR-2/CDK-2 | HepG2 | 2.52 | [14] |
| Compound 3i | VEGFR-2 | PC-3 | 1.24 | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is based on the principle of measuring ATP consumption during the kinase reaction. [16][17]
-
Reagents and Materials:
-
Purified recombinant target kinase (e.g., EGFR, VEGFR-2).
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase assay buffer.
-
Test compounds dissolved in DMSO.
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White opaque 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer, the test compound, and the target kinase. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents. [4][7][16]
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Antimicrobial and Antifungal Activities
Difluoromethylated pyrazoles have also demonstrated significant potential as antimicrobial and antifungal agents. [18][19][20]Their mechanism of action in fungi often involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. [3][21][22][23]
Quantitative Data: Antimicrobial and Antifungal Activities
| Compound ID | Target Organism(s) | MIC/EC50 (µg/mL) | Reference |
| Compound 28 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 | [18] |
| SCU2028 | Rhizoctonia solani | EC50 = 0.022 | [22][23] |
| Compound 9m | Colletotrichum orbiculare | EC50 = 5.50 | [20][24] |
| Compound 9m | Rhizoctonia solani | EC50 = 14.40 | [20][24] |
| Compound 3c | Staphylococcus (MDR clinical isolates) | 32-64 | [25] |
| Compound 4b | Staphylococcus (MDR clinical isolates) | 32-64 | [25] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the MIC of an antimicrobial agent against bacteria. [6][26][27][28]
-
Reagents and Materials:
-
Bacterial strain of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it in the broth medium.
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Protocol: Antifungal Susceptibility Testing of Filamentous Fungi
This protocol is based on the CLSI M38-A2 standard for broth dilution antifungal susceptibility testing of filamentous fungi. [29][30][31]
-
Reagents and Materials:
-
Fungal strain of interest.
-
RPMI-1640 medium.
-
Test compounds dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Fungal inoculum prepared from fresh cultures and standardized by spore counting or spectrophotometrically.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in RPMI-1640 medium in the microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Incubate the plates at a specified temperature (e.g., 35°C) for a duration appropriate for the fungal species (e.g., 48-72 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) by visual or microscopic examination of fungal growth inhibition.
-
Conclusion and Future Directions
Difluoromethylated pyrazoles represent a highly promising class of biologically active molecules with diverse therapeutic and agrochemical potential. Their unique physicochemical properties, conferred by the difluoromethyl group, coupled with the versatile pyrazole scaffold, have enabled the development of potent inhibitors of key biological targets. The demonstrated efficacy of these compounds as anti-inflammatory, anticancer, antibacterial, and antifungal agents underscores their importance in drug discovery and development.
The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and investigation of novel difluoromethylated pyrazole derivatives. Future research should focus on expanding the structure-activity relationship studies to further optimize potency and selectivity, as well as conducting in-depth mechanistic investigations to fully elucidate the molecular basis of their biological activities. The continued exploration of this fascinating class of compounds holds great promise for the development of next-generation therapeutics and crop protection agents.
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The Tale of Two Isomers: A Technical Guide to Difluoromethyl-Pyrazole-4-Carboxylic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of the Difluoromethyl Group
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties. Among the various fluorinated motifs, the difluoromethyl group (-CHF₂) holds a unique position. It acts as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, enhancing membrane permeability, metabolic stability, and target binding affinity.[1] This guide delves into the discovery and history of a specific pyrazole carboxylic acid scaffold, highlighting a crucial distinction between two key isomers that has shaped its developmental trajectory.
While the formal query of this guide is the discovery and history of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid , a thorough investigation reveals that its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) , is the compound of significant historical and industrial importance. This guide will first address the available information on the 1-difluoromethyl isomer before providing a comprehensive, in-depth analysis of the discovery, synthesis, and application of the commercially pivotal 3-difluoromethyl-1-methyl isomer.
Part 1: 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Scaffold of Potential
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1174305-81-7) is a fluorinated heterocyclic compound that serves as a versatile chemical building block in organic synthesis.[1] The presence of both a carboxylic acid group and a difluoromethylated nitrogen heterocycle makes it a valuable scaffold for synthesizing more complex molecules.[1]
However, specific biological activity data and established research applications for this 1-substituted isomer are not extensively detailed in publicly available literature, especially when compared to its 3-substituted counterpart.[1] Its primary value currently lies in its role as a synthetic intermediate, allowing researchers to explore structure-activity relationships (SAR), particularly the effect of the difluoromethyl group's position on the pyrazole ring on the biological and physicochemical properties of derivative compounds.[1]
Synthetic Approaches: The Challenge of N-Difluoromethylation
The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid would likely involve the N-difluoromethylation of a pyrazole-4-carboxylic acid precursor. Direct N-difluoromethylation of pyrazoles has been an area of active research. General methods have been developed that could theoretically be applied. These reactions often utilize a difluorocarbene precursor.
A simple and efficient protocol for the direct N-difluoromethylation of pyrazoles has been developed using commercially available and easy-to-handle chlorodifluoromethane (ClCHF₂) as the difluoromethyl source.[2] Another approach employs diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a non-ozone-depleting difluorocarbene precursor under mild conditions.[3]
A generalized workflow for such a synthesis is depicted below:
Caption: Generalized N-difluoromethylation of pyrazole-4-carboxylic acid.
Part 2: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA): A Cornerstone of Modern Fungicides
The history and development of difluoromethyl-pyrazole-4-carboxylic acids are overwhelmingly dominated by the 3-(difluoromethyl)-1-methyl isomer, commonly known as DFPA. This compound is a crucial intermediate in the synthesis of a major class of fungicides called succinate dehydrogenase inhibitors (SDHIs).[4][5] The global demand for DFPA has grown rapidly due to the commercial success of several fungicides built upon this scaffold.[5]
Discovery and Historical Context: The Rise of SDHI Fungicides
The inhibition of succinate dehydrogenase (complex II in the mitochondrial respiratory chain) as a fungicidal mechanism has been known since the 1960s. By 2016, numerous SDHI fungicides had been developed. However, a significant breakthrough came with the discovery that amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid were highly effective against important cereal diseases that were not fully controlled by existing treatments.[4]
The first reported synthesis of this pyrazole acid was in 1993 by chemists at Monsanto.[4] Following this initial discovery, large-scale manufacturing processes were optimized by agrochemical giants including Syngenta, Bayer Crop Science, and BASF.[4] This has led to the successful commercialization of several blockbuster fungicides.
| Fungicide | Developer | Year of First Registration |
| Isopyrazam | Syngenta | 2010 |
| Sedaxane | Syngenta | 2011 |
| Bixafen | Bayer | 2011 |
| Fluxapyroxad | BASF | 2012 |
| Benzovindiflupyr | Syngenta | 2012 |
Table 1: Commercially available fungicides based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide scaffold.[6]
Synthetic Evolution: From Lab Scale to Industrial Production
The synthesis of DFPA has undergone significant evolution, driven by the need for cost-effective and high-yield industrial-scale production.
The Monsanto Synthesis (1993): The Genesis
The initial synthesis reported by Monsanto laid the groundwork for future developments. The key steps involved the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate, followed by cyclization with methyl hydrazine and subsequent hydrolysis to yield the desired carboxylic acid.[4]
Caption: The original Monsanto synthesis of DFPA.[4]
Industrial Process Optimizations
Subsequent efforts by companies like Syngenta, Bayer, and BASF focused on improving yield, reducing the formation of unwanted isomers, and utilizing more cost-effective starting materials.[4][7]
One notable advancement involves a route developed by Asahi Glass Company (AGC) that utilizes an acetyl pyrazole as a key intermediate. This method is reported to have each step proceed quantitatively, resulting in high-purity DFPA.[5]
Detailed Experimental Protocol: A Representative Industrial Synthesis
The following protocol is a representative example of an optimized industrial synthesis, derived from patent literature.[7]
Step 1: Formation of Methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
A reaction mixture of an appropriate difluoroacetoacetate derivative is prepared.
-
This mixture is added to a solution of acetic acid and a 42 wt% aqueous solution of methyl hydrazine at 15°C.
-
The resulting mixture is heated to 65°C for 2 hours.
-
Analysis by ¹⁹F-NMR should indicate the formation of methyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate in approximately 81% yield.[7]
Step 2: Saponification to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
The reaction solution from Step 1 is mixed with a 10 wt% aqueous solution of sodium hydroxide.
-
The mixture is stirred for 4 hours at 55°C.
-
After heating to 55°C, the aqueous sodium hydroxide solution is added over 1 hour, and the mixture is stirred at 60°C for 3 hours.
-
The mixture is then diluted with water, and a 30 wt% aqueous solution of sulfuric acid is added over 30 minutes.
-
The mixture is cooled to 0°C and stirred for 30 minutes.
-
The crystallized product is collected by filtration, washed with water, and dried at 50°C and 25 mbar to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[7]
Causality Behind Experimental Choices:
-
Control of Isomers: The cyclization step with methyl hydrazine can lead to the formation of the undesired 5-(difluoromethyl) isomer. The choice of reaction conditions, such as the use of specific bases or the addition of dimethylamine in some processes, is crucial for controlling the regioselectivity of the cyclization and minimizing the formation of this isomer.[5][7]
-
Cost-Effectiveness: The move away from earlier multi-step syntheses to more streamlined processes using readily available and in-house raw materials was driven by the need for large-scale, cost-effective production.[5]
-
Purity: The high purity of the final DFPA product is critical for its use as an intermediate in the synthesis of fungicides, as impurities can lead to side reactions and lower yields in the final amidation step. Crystallization is a key purification step to achieve the required purity of up to 99%.[5]
Spectroscopic Data
A patent by Jiangsu Institute of Ecomones Co Ltd provides the following ¹H NMR data for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:
-
¹H NMR (400MHz, DMSO-d₆): δ = 12.71 (s, 1H), 8.33 (s, 1H), 7.19 (t, 1H), 3.89 (s, 3H).[8]
Conclusion
While 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid remains a compound with potential for further exploration in medicinal and materials chemistry, its history and discovery are not as well-documented as its isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). The story of DFPA is a compelling example of how the discovery of a key molecular scaffold can drive significant innovation in a major industry. From its initial synthesis by Monsanto to the highly optimized industrial processes of today, the development of DFPA has been a testament to the importance of process chemistry in bringing highly effective agrochemical solutions to market. The continued research into difluoromethylation chemistries promises to unlock further applications for these and other novel fluorinated heterocyclic compounds.
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safety and handling of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Safe Handling of 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The advent of fluorinated heterocyclic compounds has revolutionized medicinal chemistry and agrochemical development. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and target binding affinity.[1] Among these, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid stands out as a versatile building block for exploring novel chemical entities.[2] Its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a well-documented intermediate in the synthesis of a major class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[3][4] While the 1-substituted isomer's primary value currently lies in synthetic and research applications, its structural alerts necessitate a robust understanding of its safe handling, storage, and disposal.
This guide provides a comprehensive technical overview of the safety protocols for 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, the following narrative is grounded in established laboratory safety principles, synthesizing data from analogous compounds to create a framework of best practices. The causality behind each recommendation is explained to empower researchers not just to follow protocols, but to understand the principles of chemical safety.
Section 1: Compound Profile and Physicochemical Properties
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic solid.[2] The presence of the difluoromethyl group and the pyrazole carboxylic acid moiety makes it a valuable scaffold in synthetic chemistry.[2] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Chemical Name | 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | [2] |
| CAS Number | 1174305-81-7 | [2] |
| Molecular Formula | C₅H₄F₂N₂O₂ | [2] |
| Molecular Weight | 162.09 g/mol | [2] |
| Appearance | Solid | [2] |
| Functional Groups | Carboxylic Acid, Difluoromethyl Group, Pyrazole Ring | [2] |
Section 2: Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for the 1-substituted isomer is not widely available, data from its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and other pyrazole derivatives provide a strong basis for hazard assessment.[5][6] All research chemicals should be treated as potentially hazardous.[7]
Primary Hazards: Based on analogous compounds, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid should be presumed to present the following hazards:
-
Harmful if Swallowed (H302) [5]
The trifluoromethyl group and other halogenated organic functionalities necessitate that this compound be treated as a hazardous chemical waste, with potential for environmental persistence if not disposed of correctly.[9]
| GHS Hazard Classification (Presumed) | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation |
Thermal Decomposition Risk: A critical, often overlooked, hazard is thermal decomposition. Fluorinated organic compounds, when heated, can decompose to form highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride.[10][11] Therefore, any experimental procedure involving heating this compound must be conducted in a well-ventilated fume hood with appropriate scrubbing capabilities if possible.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound, whether in solid or solution form, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[6]
-
Safety Shower & Eyewash Station: Maintain clear and immediate access to a safety shower and eyewash station.
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][14] | Protects against dust particles and splashes causing serious eye irritation. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) and a flame-resistant lab coat.[6][14] | Prevents skin contact which can cause irritation. |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If exposure limits are exceeded or dust formation is significant, a full-face respirator should be used.[14] | Prevents respiratory tract irritation from dust inhalation. |
Section 4: Safe Handling & Storage Procedures
Adherence to methodical handling and storage protocols is crucial for preventing exposure and maintaining compound integrity.
Experimental Workflow for Safe Handling: The following diagram outlines a standard workflow for handling the solid compound.
Caption: Standard laboratory workflow for handling solid 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Storage Protocol:
-
Container: Store in a tightly closed, properly labeled container.[12][13]
-
Location: Keep in a dry, cool, and well-ventilated place designated for chemical storage.[6][12]
-
Compatibility: Store apart from strong oxidizing agents and incompatible materials.[12]
Section 5: Accidental Release & Spill Management
Prompt and correct response to a spill is critical to mitigate hazards.
Spill Response Protocol:
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Contain: Prevent further spillage or leakage if it is safe to do so.[14]
-
Cleanup (Solid Spill): Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[14] Carefully sweep the material into a suitable, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
Caption: Decision workflow for responding to a chemical spill.
Section 6: Disposal of Waste
Improper disposal can lead to environmental contamination.[15] This compound must be treated as hazardous chemical waste.
Waste Disposal Workflow:
-
Segregation: Do not mix this waste with other waste streams. Keep halogenated organic waste separate from non-halogenated waste where possible.[9]
-
Containerization:
-
Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled container.[7]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled container for liquid chemical waste.[7]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid".[15]
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[7] Under no circumstances should this chemical be poured down the drain. [12][15]
Section 7: Synthesis and Reactivity Safety
The synthesis and use of this compound in reactions require additional safety considerations.
Synthesis:
-
Synthetic routes for the structural isomer often involve reagents like triethyl orthoformate, acetic anhydride, and methyl hydrazine, each carrying its own set of hazards.[3] Newer methods may use difluoroacetyl chloride, which is noted to be highly toxic and expensive.[16]
-
Researchers developing new synthetic routes should conduct a thorough risk assessment for all starting materials, intermediates, and potential byproducts. Direct cyclization of difluoromethylated precursors has been noted as a potentially simpler and higher-yielding method.[2]
Reactivity:
-
The compound undergoes typical carboxylic acid reactions as well as those involving the pyrazole ring and difluoromethyl group, such as oxidation, reduction, and substitution.[2]
-
The difluoromethyl group is known to enhance metabolic stability, which implies a degree of chemical stability.[2] However, reactions at elevated temperatures should be approached with caution due to the risk of thermal decomposition and HF release.[10]
Conclusion
1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a valuable tool for chemical innovation. However, its potential hazards, characteristic of fluorinated heterocyclic carboxylic acids, demand a disciplined and informed approach to safety. By understanding the compound's profile, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and disposal protocols, researchers can mitigate risks effectively. Safety is not a checklist but a mindset, and the principles outlined in this guide provide the foundation for working with this and other novel chemical entities responsibly.
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Methodological & Application
experimental protocol for the synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
An Application Note for the Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Abstract
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 176969-34-9) is a critical building block in modern agrochemistry, serving as a key intermediate for a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2][3][4] Its synthesis is of significant interest to researchers in crop protection and drug development. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, beginning with the formation of an ester intermediate followed by its hydrolysis. The protocol emphasizes the rationale behind procedural steps, safety considerations, and methods for characterization to ensure reproducibility and high purity of the final product.
Introduction and Synthetic Strategy
The pyrazole carboxylic acid scaffold is a cornerstone in the development of numerous biologically active compounds.[5][6][7] The introduction of a difluoromethyl group at the 1-position of the pyrazole ring has led to the creation of several commercially successful fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam.[2][3][8] These molecules function by inhibiting the enzyme succinate dehydrogenase, a crucial component of the mitochondrial respiratory chain in fungi.[3]
The synthetic strategy detailed herein is a robust and widely documented method that proceeds in two primary stages:
-
Pyrazole Ring Construction: Formation of an intermediate, ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate, via a cyclization reaction. This involves the reaction of ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate with methyl hydrazine.[1][4][9] This precursor is itself typically formed from ethyl difluoroacetoacetate and triethyl orthoformate.[4][9]
-
Ester Hydrolysis (Saponification): Conversion of the stable ester intermediate into the desired carboxylic acid through base-mediated hydrolysis, followed by acidification.[4][9][10]
This approach is favored for its reliability, high yields, and the ability to effectively control the formation of the desired pyrazole regioisomer.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of the target carboxylic acid.
Detailed Experimental Protocol
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Methyl hydrazine is highly toxic and a suspected carcinogen; handle with extreme caution. Strong acids and bases are corrosive.
Part A: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate (Intermediate)
This procedure is adapted from established industrial methods which prioritize yield and isomeric purity.[1][4][9]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |
| Ethyl difluoroacetoacetate | 166.11 | 352-24-9 | Starting material |
| Triethyl orthoformate | 148.20 | 122-51-0 | Reagent for enol ether formation |
| Acetic Anhydride | 102.09 | 108-24-7 | Catalyst/Water scavenger |
| Methyl hydrazine (42 wt% aq. sol.) | 46.07 | 60-34-4 | Toxic! Cyclization reagent |
| 2-Methyltetrahydrofuran (MeTHF) | 86.13 | 96-47-9 | Solvent |
| Acetic Acid | 60.05 | 64-19-7 | Acid catalyst |
Procedure:
-
Formation of Enol Ether: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, combine ethyl difluoroacetoacetate and a molar excess of triethyl orthoformate. Add a catalytic amount of acetic anhydride.
-
Heat the mixture, typically to around 120-140°C, and stir for several hours while distilling off the ethanol byproduct. The progress can be monitored by GC-MS.
-
Once the reaction is complete, remove the excess triethyl orthoformate under reduced pressure to yield crude ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate.
-
Cyclization: Prepare a separate vessel with 2-methyltetrahydrofuran (MeTHF) and acetic acid. Add the aqueous methyl hydrazine solution (approx. 1.0 equivalent).[9]
-
Dissolve the crude enol ether from step 3 in MeTHF.
-
Slowly add the enol ether solution to the methyl hydrazine mixture while maintaining the temperature, typically between 45-65°C.[9] The addition is exothermic and requires careful temperature control to minimize the formation of the undesired 5-(difluoromethyl) isomer.
-
After the addition is complete, continue stirring at 65°C for 1-2 hours to ensure the reaction goes to completion.[9]
-
Work-up: Cool the reaction mixture. Perform an aqueous work-up to remove salts and water-soluble impurities. The organic phase containing the product can be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the crude ester. Further purification can be achieved via distillation or chromatography if necessary, though often the crude product is of sufficient purity for the next step.
Part B: Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
This step involves the saponification of the ester intermediate.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |
| Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate | 204.17 | 141573-95-7 | [11] |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Base for hydrolysis |
| Sulfuric Acid (H₂SO₄, 30 wt% aq. sol.) | 98.08 | 7664-93-9 | Acid for neutralization |
| Deionized Water | 18.02 | 7732-18-5 | Solvent |
Procedure:
-
Hydrolysis: In a reaction vessel, charge the crude ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate from Part A.
-
Add a 10 wt% aqueous solution of sodium hydroxide (approximately 1.5-1.7 equivalents).[9]
-
Heat the resulting mixture to 55-60°C and stir vigorously for 3-4 hours.[9] The reaction progress can be monitored by TLC or HPLC until the starting ester is fully consumed.
-
Acidification and Precipitation: After cooling the mixture, dilute it with water. Slowly add 30 wt% aqueous sulfuric acid to the solution. The product will begin to precipitate as the pH becomes acidic (target pH ~2).[4] Control the temperature during acidification, keeping it below 20°C.
-
Isolation: Cool the resulting slurry to 0°C and stir for at least 30-60 minutes to maximize crystallization.[9]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts and acid.
-
Dry the product under vacuum at 50°C to a constant weight to yield 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid as a white solid.[9]
Data Summary and Characterization
The following table provides representative quantitative data for the synthesis.
| Parameter | Step A (Ester Formation) | Step B (Hydrolysis) |
| Key Reagents | Ethyl difluoroacetoacetate, Methyl hydrazine | Intermediate Ester, NaOH |
| Solvent | MeTHF | Water |
| Temperature | 45-65 °C | 55-60 °C |
| Reaction Time | 2-4 hours | 3-4 hours |
| Typical Yield | 80-85% (for ester)[9] | 92-96% (for acid)[10] |
Characterization of Final Product:
-
Appearance: White crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.71 (s, 1H, COOH), 8.33 (s, 1H, pyrazole-H), 7.19 (t, J=54.4 Hz, 1H, CHF₂), 3.89 (s, 3H, N-CH₃).[8][12] The characteristic triplet with a large coupling constant for the difluoromethyl proton is a key diagnostic signal.
-
Molecular Weight: 176.12 g/mol .[13] Confirmation by mass spectrometry (MS-ESI): m/z [M-H]⁻ calculated 175.03, found 175.0.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]
-
MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
- Google Patents. (n.d.). EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
- Thieme. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018/12, A197–A199.
- Google Patents. (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
Eureka. (n.d.). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.
-
IntechOpen. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Retrieved from [Link]
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- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 4008715 A1 - HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate. Retrieved from [Link]
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Application Notes & Protocols: Strategic Difluoromethylation of Pyrazole Rings
Introduction: The Strategic Value of the Difluoromethyl Group in Pyrazole Scaffolds
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and agrochemical design. Among these, the difluoromethyl (–CF2H) group has emerged as a uniquely valuable motif. It acts as a lipophilic bioisostere for hydroxyl (–OH), thiol (–SH), or even amine (–NH2) functionalities, capable of acting as a hydrogen bond donor while simultaneously enhancing metabolic stability and membrane permeability.[1][2][3] When incorporated into privileged heterocyclic scaffolds like pyrazoles—which are themselves central to numerous approved drugs and agricultural products due to their versatile binding capabilities—the resulting molecules often exhibit profoundly enhanced biological activity and optimized physicochemical properties.[4][5][6]
This guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of the principal strategies, reagents, and protocols for the difluoromethylation of pyrazole rings. We will move beyond simple procedural lists to explain the underlying mechanisms and rationale, empowering scientists to select and optimize the ideal method for their specific target molecules. The methodologies are broadly classified into three key mechanistic pathways: direct C–H difluoromethylation via radical processes, N–H difluoromethylation via difluorocarbene insertion, and construction of the pyrazole ring using difluoromethylated building blocks.
Strategy 1: Photocatalytic Radical C–H Difluoromethylation
Direct functionalization of a C–H bond is the most atom-economical approach to introduce a functional group. In recent years, visible-light photoredox catalysis has provided a mild and highly effective platform for the direct C–H difluoromethylation of electron-rich heterocycles, including pyrazoles.[7][8][9] This strategy is particularly powerful for late-stage functionalization, where a complex molecule can be modified without extensive protecting group chemistry.
Mechanism & Rationale
The reaction is initiated by a photocatalyst (e.g., Eosin Y, Rose Bengal) which, upon absorbing visible light, enters an excited state.[4] This excited photocatalyst can then engage in a single-electron transfer (SET) with a difluoromethyl radical precursor, typically sodium difluoromethanesulfinate (NaSO2CF2H, DFMS). This process generates the key •CF2H radical. The electrophilic •CF2H radical then adds to the electron-rich pyrazole ring. The resulting radical cation intermediate is subsequently oxidized and deprotonated to afford the final C–H difluoromethylated product, regenerating the photocatalyst in the process.[8][10] The use of a mild, green oxidant like ambient air (O2) makes this an environmentally benign option.[8]
Caption: Photocatalytic cycle for C-H difluoromethylation.
Comparative Data for Radical C–H Difluoromethylation
| Reagent/Catalyst System | Substrate Example | Solvent | Oxidant | Yield (%) | Reference |
| NaSO₂CF₂H / Rose Bengal | 1-Methyl-3,5-diphenyl-1H-pyrazole | DMSO | Air (O₂) | 85% | [8] |
| NaSO₂CF₂H / Eosin Y | 1,3,5-Trimethyl-1H-pyrazole | DMSO | Air (O₂) | 78% | [4] |
| Hypervalent Iodine(III) Reagent | 1-Phenyl-1H-pyrazole | MeCN | - | 72% | [4][9] |
| Ag(I) / K₂S₂O₈ / DFA | Caffeine (as imidazole analogue) | H₂O/DCM | K₂S₂O₈ | 94% | [11] |
Protocol 1: Organophotocatalytic C4-Difluoromethylation of a Pyrazole
This protocol describes a general procedure for the direct C–H difluoromethylation of an electron-rich pyrazole using an organic dye as the photocatalyst.
Materials:
-
Pyrazole substrate (e.g., 1,3,5-trimethyl-1H-pyrazole) (0.2 mmol, 1.0 equiv)
-
Sodium difluoromethanesulfinate (NaSO₂CF₂H) (0.4 mmol, 2.0 equiv)
-
Rose Bengal (0.004 mmol, 2 mol%)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Green or Blue LED light source (e.g., 3W Green LEDs)
-
Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
To an oven-dried Schlenk tube, add the pyrazole substrate (0.2 mmol), sodium difluoromethanesulfinate (0.4 mmol), and Rose Bengal (0.004 mmol).
-
Equip the tube with a magnetic stir bar and seal it with a rubber septum.
-
Evacuate and backfill the tube with dry air or oxygen from a balloon three times. Rationale: Oxygen serves as the terminal oxidant in this catalytic cycle.
-
Using a syringe, add anhydrous DMSO (2.0 mL) to the reaction mixture.
-
Place the reaction tube approximately 5-10 cm from the LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Irradiate the mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired difluoromethylated pyrazole.
Strategy 2: N–H Difluoromethylation via Difluorocarbene Insertion
For pyrazoles possessing an unsubstituted N–H bond, direct insertion of difluorocarbene (:CF2) is a highly efficient and straightforward method to obtain N-difluoromethylated products.[12][13] Historically, this was achieved using ozone-depleting reagents like chlorodifluoromethane (Freon 22).[12] Modern protocols, however, utilize safer and more convenient difluorocarbene precursors.[5][14]
Mechanism & Rationale
This method relies on the in-situ generation of difluorocarbene (:CF2), a highly reactive electrophilic intermediate. Reagents like diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) react with a base (e.g., KF, K₂CO₃) to eliminate bromide and the phosphonate group, releasing :CF2.[5] The lone pair of electrons on the pyrazole nitrogen atom then attacks the electron-deficient carbene, followed by proton transfer to yield the stable N–CF₂H product. This method is highly selective for heteroatom-H insertion over C–H insertion.
Caption: N-H difluoromethylation via carbene insertion.
Protocol 2: N-Difluoromethylation using a Phosphonate Precursor
This protocol outlines a mild and efficient method for the N-difluoromethylation of pyrazoles using a stable, non-gaseous difluorocarbene precursor.[5][15]
Materials:
-
Pyrazole substrate (e.g., 3,5-dimethylpyrazole) (0.5 mmol, 1.0 equiv)
-
Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) (0.75 mmol, 1.5 equiv)
-
Potassium fluoride (KF) or Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous (5.0 mL)
-
Oven-dried reaction flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the pyrazole substrate (0.5 mmol) and the base (KF or K₂CO₃, 1.5 mmol).
-
Add anhydrous acetonitrile (5.0 mL) via syringe, and stir the resulting suspension.
-
Add diethyl bromodifluoromethylphosphonate (0.75 mmol) dropwise to the stirring suspension at room temperature. Rationale: The base must be present to generate the carbene in situ as the precursor is added.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS. Note: Higher temperatures may be required for less nucleophilic pyrazoles.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-difluoromethylated pyrazole.
Strategy 3: Ring Synthesis via [3+2] Cycloaddition
An alternative and powerful strategy involves constructing the difluoromethylated pyrazole ring itself from acyclic precursors. The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a classic method for five-membered heterocycle synthesis. Using a difluoromethylated 1,3-dipole provides direct access to the target compounds with excellent regiocontrol.[16][17]
Mechanism & Rationale
In this approach, a difluoroacetohydrazonoyl bromide is treated with a base (e.g., triethylamine) to generate a difluoromethyl-substituted nitrilimine in situ.[17] This reactive 1,3-dipole is immediately trapped by a suitable dipolarophile, such as an alkyne (e.g., an ynone or alkynoate). The concerted [3+2] cycloaddition reaction forms the pyrazole ring directly, incorporating the difluoromethyl group at a predetermined position. This method is highly effective for producing pyrazoles with specific substitution patterns that might be difficult to achieve through direct functionalization.[16]
Caption: Synthesis of difluoromethylated pyrazoles via [3+2] cycloaddition.
Protocol 3: Synthesis of a 3-CF₂H-Pyrazole via [3+2] Cycloaddition
This protocol details the synthesis of a fully substituted pyrazole where the difluoromethyl group is introduced as part of the core ring-forming reaction.[17]
Materials:
-
Difluoroacetohydrazonoyl bromide substrate (0.2 mmol, 1.0 equiv)
-
Alkyne substrate (e.g., ethyl propiolate) (0.24 mmol, 1.2 equiv)
-
Triethylamine (Et₃N) (0.4 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (2.0 mL)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the difluoroacetohydrazonoyl bromide (0.2 mmol) and the alkyne (0.24 mmol).
-
Dissolve the solids in anhydrous DCM (2.0 mL).
-
Cool the solution to 0 °C using an ice bath. Rationale: Generating the reactive nitrilimine at a low temperature minimizes side reactions.
-
Slowly add triethylamine (0.4 mmol) dropwise to the cooled solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target difluoromethylated pyrazole.
Conclusion and Outlook
The difluoromethylation of pyrazoles is a critical transformation for accessing novel chemical entities in pharmaceutical and agrochemical research. The choice of methodology depends entirely on the desired outcome and the nature of the substrate. For late-stage C–H functionalization of complex, electron-rich pyrazoles, photocatalytic radical difluoromethylation offers unparalleled advantages in mildness and functional group tolerance. For direct and selective N-functionalization of pyrazoles with an available N-H bond, difluorocarbene insertion using modern, safe precursors is the most direct route. Finally, when specific regioisomers are required or when building the heterocycle from scratch is preferred, the [3+2] cycloaddition strategy provides a robust and highly controllable synthetic pathway. By understanding the mechanisms and protocols outlined in this guide, researchers are well-equipped to strategically incorporate the valuable –CF₂H moiety into their target pyrazole systems.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7044. [Link]
-
Mao, J., Liu, G., & Xie, Q. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. Tetrahedron Letters, 59(30), 2752-2754. [Link]
-
Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. [Link]
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Panda, S. S., & Ghosh, S. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
-
Wang, X., Song, S., Liang, Y., Li, P., & Wang, L. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society, 145(49), 26685–26694. [Link]
-
Su, Y.-M., Hou, Y., Yin, F., Xu, Y.-M., Li, Y., Zheng, X., & Wang, X.-S. (2014). Visible Light-Mediated C–H Difluoromethylation of Electron-Rich Heteroarenes. Organic Letters, 16(14), 3804–3807. [Link]
-
Meng, L., Li, W., Li, H., & Li, G. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 299. [Link]
-
Arnone, M., Piras, M., & Novellino, E. (2020). Direct and Chemoselective Electrophilic Monofluoromethylation of Heteroatoms (O-, S-, N-, P-, Se-) with Fluoroiodomethane. Organic Letters, 22(4), 1432–1437. [Link]
-
Han, T., Wang, K.-H., Yang, M., Zhao, P., Wang, F., Wang, J., Huang, D., & Hu, Y. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry, 86(24), 17951–17961. [Link]
-
Rong, J., & Liang, S. H. (2024). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 132-133, 108159. [Link]
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Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Crousse, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Straightforward synthesis of difluoromethylated pyrazolines. [Link]
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Li, G., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
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ResearchGate. (2018). N—H and O—H Difluoromethylation of N -Heterocycles. [Link]
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ResearchGate. (n.d.). New Synthesis of Fluorinated Pyrazoles. [Link]
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Xie, Q., Ni, C., & Hu, J. (2020). Chemoselective Difluoromethylation of Nucleosides. Organic Letters, 22(14), 5481–5485. [Link]
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ResearchGate. (n.d.). Synthesis of difluoromethoxylated pyrazoles. [Link]
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Christensen, J. B., & Nielsen, D. U. (2018). Direct difluoromethylation of heterocycles using difluoroacetic acid. Morressier. [Link]
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Semantic Scholar. (n.d.). N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition. [Link]
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Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Catalysts, 9(12), 1045. [Link]
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Han, T., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. [Link]
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Müller, T. J. J., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Chemistry, 6(4), 93. [Link]
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Audisio, D., et al. (2017). Electrophilic ring fluorination of 3,5-disubstituted pyrazoles: application to the formal synthesis of a neprilysin inhibitor key intermediate. New Journal of Chemistry. [Link]
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Postigo, A. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. CONICET Digital. [Link]
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Hu, J., et al. (n.d.). A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. [Link]
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Knowles, W. W., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
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Dolbier, W. R., Jr., et al. (2017). Photocatalytic difluoromethylarylation of unactivated alkenes via a (hetero)aryl neophyl-like radical migration. Organic & Biomolecular Chemistry. [Link]
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Application Notes & Protocols: Leveraging 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid in Modern Synthesis
Introduction: The Strategic Advantage of the Difluoromethyl-Pyrazole Moiety
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key physicochemical and biological properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (-CF2H) group has emerged as a particularly valuable functional group.[3][4] It acts as a bioisosteric replacement for hydroxyl, thiol, and amine groups, enhancing metabolic stability, membrane permeability, and binding affinity through its potent electron-withdrawing nature and lipophilicity.[3][5] The acidic proton of the -CF2H group can also participate in weak hydrogen bonding, further influencing molecular interactions.[3][5]
When integrated into a pyrazole-4-carboxylic acid framework, the resulting building block, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, offers a unique combination of properties. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities.[6][7] The carboxylic acid at the 4-position provides a versatile handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of pharmaceutical synthesis.[8][9][10]
This guide provides an in-depth exploration of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid as a synthetic building block. We will delve into its reactivity, offer detailed, field-proven protocols for its application in amide synthesis, and discuss the underlying principles that govern these transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₂N₂O₂ | [11] |
| Molecular Weight | 162.1 g/mol | [11] |
| CAS Number | 151734-02-0 | [11] |
| Appearance | White to off-white solid | |
| ¹H NMR (DMSO-d₆) | δ = 12.71 (s, 1H), 8.33 (s, 1H), 7.19 (t, 1H) | [12] |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used.
Core Synthetic Applications: Amide Bond Formation
The carboxylic acid functionality of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is readily activated for coupling with a wide range of primary and secondary amines to form the corresponding amides. This transformation is central to the synthesis of numerous agrochemicals and pharmaceutical candidates.[8][12][13]
Causality Behind Experimental Choices in Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[10] Therefore, activation of the carboxylic acid is necessary. This is typically achieved in one of two ways:
-
Conversion to an Acyl Halide: The carboxylic acid is converted to a more reactive acyl chloride or fluoride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14] This highly reactive intermediate readily couples with amines. This method is robust but can be harsh and may not be suitable for substrates with sensitive functional groups.[10]
-
In Situ Activation with Coupling Reagents: This is the most common and versatile approach in modern medicinal chemistry.[10][15] Coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium/uronium salts (e.g., PyBOP, HATU) react with the carboxylic acid to form a highly reactive O-acylisourea or an activated ester intermediate, which then rapidly reacts with the amine.[14][16] Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to suppress side reactions and reduce racemization.[14]
The choice of coupling reagent, solvent, and base is critical and depends on the specific substrates being coupled. For instance, sterically hindered amines may require more potent activating agents and elevated temperatures.
Experimental Workflow: Amide Synthesis
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Application Note & Protocols: Strategic Derivatization of 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid for Biological Screening Libraries
Preamble: The Privileged Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2] This importance is underscored by its presence in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anticoagulant apixaban.[1] Pyrazole derivatives exhibit an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
The specific scaffold, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and its N-methylated analog, are key intermediates in the synthesis of a modern class of succinate dehydrogenase inhibitor (SDHI) fungicides.[6][7] The difluoromethyl (CHF₂) group at the 1-position is of particular interest as it can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and hydrogen bond donor capacity. The carboxylic acid at the 4-position serves as a versatile chemical handle, providing an ideal point for diversification to generate compound libraries for biological screening and the exploration of structure-activity relationships (SAR).[5][8]
This document provides a detailed guide for researchers on the strategic derivatization of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, focusing on robust and scalable methods for producing amide and ester libraries suitable for high-throughput screening (HTS).
Core Scaffold Analysis & Derivatization Strategy
The primary site for derivatization on the 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold is the carboxylic acid functional group. Its reactivity is central to building a diverse chemical library. The main strategies involve converting the carboxylic acid into amides and esters, as these functional groups are prevalent in biologically active molecules and allow for systematic exploration of chemical space.
-
Amide Bond Formation: This is the most common and arguably most valuable derivatization. By coupling the core acid with a diverse set of primary and secondary amines, researchers can introduce a wide array of functionalities. This allows for probing interactions with biological targets through hydrogen bonding, ionic interactions, and steric effects. A vast number of commercial and custom amines are available, enabling the creation of large and diverse libraries.[9]
-
Esterification: The formation of esters provides another avenue for modifying the scaffold's properties. Esterification can modulate polarity, cell permeability, and metabolic stability. Esters can also act as prodrugs, which are cleaved in vivo to release the active carboxylic acid.
The overall goal is to create a library that systematically varies steric bulk, electronic properties, and hydrogen bonding potential around the pyrazole core to identify "hits" in biological assays.
Caption: High-level workflow for library generation and screening.
Key Derivatization Protocols
The following protocols are designed to be robust and adaptable for generating a library of derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Amide Bond Formation via Amide Coupling
Amide bond formation is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[9] While numerous coupling reagents exist, this protocol details a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient reagent known for fast reaction times and suppression of side reactions. An alternative using the more economical EDC/HOBt is also described.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Materials:
-
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Amine of choice (primary or secondary)
-
HATU or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Protocol (HATU Coupling):
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add the amine of choice (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq). The addition of the base last is crucial to prevent premature decomposition of HATU.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by preparative HPLC.
-
Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Alternative Protocol (EDC/HOBt Coupling): For the reagent addition step, add HOBt (1.2 eq) and EDC (1.2 eq) to the solution of the acid in DMF/DCM. Stir for 20-30 minutes to form the active ester, then add the amine (1.1 eq) and TEA (2.0 eq). The reaction may require longer stirring times (4-24 hours). The work-up and purification procedure is identical. This method is often used in high-throughput synthesis settings.[10]
| Coupling Reagent | Equivalents (Typical) | Base | Relative Cost | Notes |
| HATU | 1.2 | DIPEA | High | Very efficient, fast reactions, low racemization risk. |
| EDC / HOBt | 1.2 / 1.2 | TEA, DIPEA | Low | Cost-effective, widely used standard. Can sometimes be slower. |
| T3P | 1.5 | Pyridine, TEA | Medium | Powerful, good for hindered substrates. Byproducts are water-soluble. |
| DCC / DMAP | 1.2 / 0.1 | - | Low | High yielding but produces dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
Table 1: Comparison of Common Amide Coupling Reagents.
Protocol 2: Ester Formation
Esterification can be accomplished under various conditions. A straightforward and scalable method involves reaction with an alkyl halide in the presence of a non-nucleophilic base. Acid-catalyzed Fischer esterification is also an option but may be less suitable for complex substrates or library synthesis.[11]
Materials:
-
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard work-up and purification reagents as listed in Protocol 1.
Step-by-Step Protocol (Alkyl Halide Method):
-
Preparation: In a dry round-bottom flask, suspend 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous DMF.
-
Reagent Addition: Add the desired alkyl halide (1.2 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to increase the reaction rate. Monitor progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude ester by flash column chromatography and confirm its identity as described in Protocol 1.
Library Preparation for Biological Screening
Once a library of derivatives has been synthesized and purified, careful preparation is required for biological screening.
-
Quality Control (QC): Purity of each compound should be confirmed, typically by LC-MS, to be >95% to avoid false positives or negatives in biological assays.
-
Solubilization: Dissolve each compound in a suitable solvent, most commonly 100% Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Plating: Aliquot the stock solutions into 96-well or 384-well microtiter plates. This "master plate" can then be used to create replicate "assay plates" at the desired final screening concentration.
-
Storage: Store master plates at -20 °C or -80 °C to ensure long-term stability of the compounds.
Conclusion
The 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold is a valuable starting point for the discovery of new biologically active agents. The carboxylic acid handle allows for straightforward and efficient derivatization into diverse libraries of amides and esters. The robust protocols detailed in this application note provide researchers with reliable methods to generate high-quality compound libraries, enabling the systematic exploration of SAR and accelerating the identification of novel hits for drug development and crop protection programs.
References
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- Çetinkaya, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry.
- Çavuş, M. S., & Alkan, M. (2015). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed.
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application of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in agrochemical research
An In-Depth Technical Guide to the Application of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Research
Introduction: The Central Role of Pyrazole Carboxamides in Modern Crop Protection
In the ongoing effort to secure global food production, the development of effective and specific fungicides is paramount. Among the most significant advancements in recent decades is the rise of the pyrazole carboxamide class of fungicides. Central to this chemical family is the scaffold derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , a key chemical intermediate for some of the most potent succinate dehydrogenase inhibitor (SDHI) fungicides used in modern agriculture.[1][2][3] These compounds have become indispensable tools for controlling a wide array of fungal diseases that threaten the productivity of essential crops worldwide.[3][4]
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in the field of agrochemical development. It details the mechanism of action, provides protocols for synthesis and biological evaluation, and presents key data related to fungicides derived from this critical pyrazole scaffold. While the broader class is 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acids, this document will focus specifically on the 3-(difluoromethyl)-1-methyl isomer (CAS: 176969-34-9), as it forms the backbone of numerous commercially successful and widely researched fungicides, including Bixafen, Fluxapyroxad, and Benzovindiflupyr.[2][5]
PART 1: Scientific Foundation and Mechanism of Action
The Target: Fungal Succinate Dehydrogenase (Complex II)
The fungicidal activity of pyrazole carboxamides stems from their potent and specific inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[6][7] SDH is a crucial enzyme involved in two fundamental metabolic processes: the Krebs cycle (tricarboxylic acid cycle) and the electron transport chain.[8] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle while simultaneously transferring electrons to ubiquinone (Coenzyme Q) in the electron transport chain, a process vital for cellular energy (ATP) production.[9]
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the electron transfer process.[4] This disruption halts mitochondrial respiration, leading to a rapid depletion of cellular energy and ultimately causing the death of the fungal pathogen.[7] The high degree of conservation of the SDH enzyme across many fungal species contributes to the broad-spectrum activity of these fungicides.[8][10]
Visualizing the Mechanism: Fungal Respiratory Chain Inhibition
The following diagram illustrates the site of action for SDHI fungicides within the fungal mitochondrial electron transport chain.
Caption: Mechanism of SDHI fungicides on the fungal mitochondrial respiratory chain.
PART 2: Synthesis and Derivatization Protocols
The synthesis of fungicides based on the pyrazole carboxylic acid core involves two primary stages: the synthesis of the core intermediate itself, followed by its conversion into a functional amide.
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
This protocol is a representative laboratory-scale synthesis adapted from established industrial methods.[1][11][12]
Core Principle: The synthesis involves the cyclization of a difluoroacetoacetic acid derivative with methyl hydrazine to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid.
Materials and Reagents:
-
Ethyl 2,2-difluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Methyl hydrazine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Toluene
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
Formation of the Enol Ether:
-
In a round-bottom flask equipped with a condenser, combine ethyl 2,2-difluoroacetoacetate (1 equivalent), triethyl orthoformate (1.2 equivalents), and acetic anhydride (1.5 equivalents).
-
Heat the mixture to reflux (approx. 120-140°C) for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the volatile components under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(ethoxymethylene)-2,2-difluoroacetoacetate.
-
-
Pyrazole Ring Formation (Cyclization):
-
Dissolve the crude enol ether from Step 1 in a suitable solvent like ethanol or toluene.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add methyl hydrazine (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction mixture will contain the ethyl ester of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
-
Saponification (Hydrolysis) to the Carboxylic Acid:
-
To the reaction mixture from Step 2, add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours to hydrolyze the ester.
-
Cool the mixture to room temperature and acidify carefully with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Methyl hydrazine is toxic and should be handled with extreme care.
Protocol 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol describes the conversion of the carboxylic acid into an amide, a common final step in creating SDHI fungicides.[2][5][13]
Core Principle: The carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with a specific aniline derivative to form the final amide product.
Materials and Reagents:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A substituted aniline (e.g., 2-aminophenol derivative, specific to the target fungicide)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Formation of the Acyl Chloride:
-
Suspend the pyrazole carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.
-
Add thionyl chloride (1.5-2 equivalents) dropwise at 0°C. Add a catalytic amount of dimethylformamide (DMF) if needed.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
-
-
Amide Formation (Acylation):
-
Dissolve the desired substituted aniline (1 equivalent) and a base like triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a solution of the crude acyl chloride from Step 1 in DCM dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
-
PART 3: Application in Efficacy Screening
Once a novel pyrazole carboxamide derivative is synthesized, its biological activity must be quantified. The following protocol outlines a standard in vitro method to determine its efficacy against a target fungal pathogen.
Protocol 3: In Vitro Antifungal Susceptibility Testing via Broth Microdilution
Core Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus in a liquid medium.[14][15] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]
Materials and Reagents:
-
Synthesized pyrazole carboxamide compound
-
Target fungal pathogen (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) for culture maintenance
-
Potato Dextrose Broth (PDB) or RPMI 1640 medium for the assay
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile water or saline
-
Spectrophotometer or hemocytometer for inoculum standardization
-
Incubator
Step-by-Step Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal pathogen on a PDA plate for 5-7 days at 25°C.
-
For spore-producing fungi (B. cinerea), flood the plate with sterile saline and gently scrape the surface to release spores. Filter the suspension through sterile cheesecloth.
-
For mycelial fungi (R. solani), a mycelial suspension can be prepared by homogenizing a small portion of the culture in sterile broth.
-
Adjust the spore or mycelial fragment concentration to a final working concentration of approximately 1-5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.
-
-
Preparation of Compound Dilutions:
-
Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Perform a serial two-fold dilution of the stock solution in the assay broth (PDB or RPMI) directly in the 96-well plate. A typical concentration range would be from 100 µg/mL down to 0.05 µg/mL.
-
Each well should contain 100 µL of the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 25°C for 48-72 hours, or until robust growth is observed in the positive control wells.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
For more quantitative results, the optical density (OD) of each well can be read with a microplate reader at 600 nm. The EC₅₀ (half-maximal effective concentration) can then be calculated by plotting the percentage of growth inhibition against the log of the compound concentration.
-
Workflow for Fungicide Efficacy Screening
Caption: Experimental workflow for in vitro evaluation of novel fungicides.
PART 4: Data Presentation and Comparative Efficacy
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold has given rise to numerous highly effective commercial fungicides. The table below summarizes the efficacy of several key examples against economically important plant pathogens.
| Fungicide (Active Ingredient) | Target Pathogen | Crop(s) | Reported Efficacy (EC₅₀) | Reference |
| Bixafen | Zymoseptoria tritici (Septoria Leaf Blotch) | Cereals | 0.02 - 0.15 mg/L | FRAC |
| Fluxapyroxad | Botrytis cinerea (Gray Mold) | Grapes, Berries | 0.01 - 0.05 mg/L | BASF |
| Benzovindiflupyr | Alternaria solani (Early Blight) | Potato, Tomato | ~0.01 mg/L | Syngenta |
| Isopyrazam | Sclerotinia sclerotiorum (White Mold) | Canola, Soybeans | 0.03 - 0.1 mg/L | Syngenta |
| Penthiopyrad | Rhizoctonia solani (Sheath Blight) | Rice, Turf | ~2.2 µg/mL | [16] |
| Pydiflumetofen | Corynespora cassiicola (Target Spot) | Soybeans, Cotton | ~0.02 mg/L | Syngenta |
Note: EC₅₀ values are approximate and can vary based on the specific fungal isolate, assay conditions, and source.
PART 5: Trustworthiness and Resistance Management
A critical aspect of deploying single-site inhibitors like SDHIs is managing the risk of fungicide resistance.[17] The Fungicide Resistance Action Committee (FRAC) classifies SDHIs (Group 7) as having a medium to high risk of resistance development.[4] Resistance typically arises from single-point mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, SdhD), which can reduce the binding affinity of the fungicide.[17]
To ensure the long-term efficacy and trustworthiness of fungicides derived from this scaffold, researchers and growers must adhere to strict resistance management strategies:
-
Alternation: Avoid consecutive applications of SDHI fungicides. Instead, alternate with fungicides from different FRAC groups with different modes of action.[4]
-
Mixtures: Use pre-formulated mixtures or tank mixes of SDHIs with multi-site or different single-site fungicides.
-
Dose Management: Always use the manufacturer's recommended application rates.
-
Limiting Applications: Restrict the total number of SDHI applications per season according to label recommendations.[4]
Conclusion
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core structure is a cornerstone of modern agrochemical research and development. Its derivatives, the SDHI fungicides, are powerful tools for managing a broad spectrum of devastating fungal diseases. Understanding the mechanism of action, mastering the synthesis of novel analogues, and rigorously evaluating their efficacy through standardized protocols are essential skills for any scientist in this field. By adhering to principles of scientific integrity and proactive resistance management, the full potential of this vital chemical class can be realized to support sustainable agriculture and global food security.
References
-
Fungicide Resistance Action Committee (FRAC). (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved from [Link]
-
Torriani, S., et al. (2016). Succinate-Dehydrogenase Inhibitor (SDHI) Resistance Evolution in Plant Pathogens. In Fungicide Resistance in Plant Pathogens. Springer. Retrieved from [Link]
-
ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]
-
Bénit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Environmental International. Retrieved from [Link]
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American Chemical Society. (n.d.). Discovery of succinate dehydrogenase fungicide via computational substitution optimization. Retrieved from [Link]
-
Li, Z., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Krishi Jagran. (2025). SDHI Fungicides: Uses, Chemical & Trade Names, Mode of Action, and Target Diseases. Retrieved from [Link]
-
Li, Z., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications. Retrieved from [Link]
-
Wang, M., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Retrieved from [Link]
-
Wang, M., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Retrieved from [Link]
-
Du, S. J., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. National Institutes of Health. Retrieved from [Link]
-
Fungicide Resistance Action Committee (FRAC). (n.d.). SDHI Fungicides. Retrieved from [Link]
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
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Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. Retrieved from [Link]
-
Penn State Extension. (2025). SDHI Fungicides for Turfgrass Diseases. Retrieved from [Link]
- Google Patents. (n.d.). CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
WIPO Patentscope. (2018). WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Retrieved from [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
University of Georgia. (2019). SDHI fungicides and turfgrass disease control: An overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Retrieved from [Link]
-
ACS Publications. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]
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Application Note & Protocols: Quantitative Analysis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Introduction and Principles of Analysis
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring, a carboxylic acid functional group, and a difluoromethyl substituent. The precise and accurate quantification of this molecule is critical in various stages of drug development, including pharmacokinetic studies, toxicology assessments, and quality control of active pharmaceutical ingredients (APIs). The compound's chemical nature—possessing both polar (carboxylic acid) and fluorinated moieties—presents unique challenges for analytical separation and detection.
This guide provides a comprehensive framework for developing and validating robust analytical methods for its quantification. Given the absence of a standardized public method for this specific analyte, this document emphasizes a foundational strategy rooted in established principles of analytical chemistry.
Core Analytical Challenges & Strategic Solutions:
-
High Polarity: The carboxylic acid group imparts high polarity, making the analyte challenging to retain on traditional reversed-phase (RP) liquid chromatography columns.
-
Analyte Volatility: The compound is non-volatile, precluding direct analysis by gas chromatography (GC) without a derivatization step to increase its volatility.[1]
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components can interfere with ionization in mass spectrometry, necessitating effective sample cleanup.[2]
Based on these characteristics, three primary analytical strategies are considered. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented as the principal and most suitable technique due to its superior sensitivity, selectivity, and applicability to polar, non-volatile compounds. Alternative methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), are discussed as viable, albeit more specialized, alternatives.
Primary Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex matrices. Its power lies in the combination of physical separation by liquid chromatography and highly selective mass-based detection. For 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed as the most effective approach to overcome the challenge of retaining this polar compound.[3][4][5]
Rationale for HILIC LC-MS/MS
HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a high-organic-content mobile phase.[3][6] This environment facilitates the retention of highly polar compounds that are poorly retained in reversed-phase chromatography.[5][7] The high organic content of the mobile phase also aids in efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced sensitivity.[4]
Proposed HILIC LC-MS/MS Protocol
This protocol serves as a robust starting point for method development and must be validated according to regulatory guidelines such as ICH Q2(R1).[8][9][10]
2.2.1 Sample Preparation (from Human Plasma)
Effective sample preparation is crucial to remove interfering matrix components like proteins and phospholipids.[2][11] Protein precipitation is a rapid and effective method for this purpose.[2][12]
-
Step 1: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte, if available). The internal standard is critical for correcting variability during sample processing and analysis.[13]
-
Step 3: Vortex vigorously for 1 minute to precipitate proteins.
-
Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step 5: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Step 6: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Step 8: Vortex briefly and centrifuge again to pellet any insoluble material before transferring to an autosampler vial.
2.2.2 Liquid Chromatography Parameters
-
LC System: UHPLC system capable of high-pressure gradient delivery.
-
Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 5 | 95 |
| 3.0 | 0.4 | 40 | 60 |
| 3.1 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 95 | 5 |
| 4.1 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2.2.3 Mass Spectrometry Parameters
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Rationale: The carboxylic acid group is readily deprotonated to form a negative ion [M-H]⁻, making negative mode the logical choice for high sensitivity.
-
-
MRM Transitions: (Multiple Reaction Monitoring)
-
Analyte: To be determined by infusing a standard solution. A likely transition would be the loss of CO₂ (44 Da) from the precursor ion.
-
Internal Standard: To be determined based on its structure.
-
-
Key MS Settings (To be optimized):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Energy: To be optimized for each MRM transition.
-
Visualization of the Analytical Workflow
The following diagram outlines the complete process from sample receipt to final data analysis.
Caption: Workflow for the quantification of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Method Validation Framework
A developed method is not trustworthy until it is validated. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[10] Key validation parameters, as defined by the ICH Q2(R1) guidelines, must be assessed.[8][9][14]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Ensure no interference from matrix components at the analyte's retention time. | No significant peaks (>20% of LLOQ) in blank matrix. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (as Recovery) | Measure the closeness of results to the true value. | Within ±15% of nominal value (±20% at LLOQ). |
| Precision (Repeatability & Intermediate) | Measure the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, etc.). | Concentration within ±15% of initial value. |
Alternative Analytical Methods
While LC-MS/MS is the preferred method, other techniques may be applicable depending on the specific research question, available instrumentation, and required sample throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution but is unsuitable for non-volatile compounds. To analyze 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid by GC, the polar carboxylic acid group must be chemically modified in a process called derivatization .[15]
-
Principle: A silylation reaction, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to replace the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[1] This TMS-ester derivative is more volatile and thermally stable, making it suitable for GC analysis.
-
Protocol Outline:
-
Sample Extraction: Perform a liquid-liquid extraction (LLE) from the sample matrix into an organic solvent.
-
Drying: Evaporate the solvent to complete dryness, as silylation reagents are moisture-sensitive.[1]
-
Derivatization: Add BSTFA (with 1% TMCS as a catalyst) and an appropriate solvent (e.g., pyridine or acetonitrile) and heat at ~60-70°C for 30-60 minutes.
-
GC-MS Analysis: Inject the derivatized sample onto a non-polar GC column (e.g., DB-5ms) for separation and detection by MS.
-
-
Advantages: High separation efficiency.
-
Disadvantages: Requires an extra, often complex, derivatization step; potential for incomplete reactions or derivative instability.
Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method that can determine the concentration of an analyte without the need for an identical standard of the same compound. The presence of the difluoromethyl group (-CHF₂) provides a unique and highly specific probe for ¹⁹F qNMR.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By comparing the integral of the analyte's ¹⁹F signal to that of a certified internal standard of known concentration, an absolute quantification can be achieved.
-
Protocol Outline:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a precise amount of a certified ¹⁹F qNMR internal standard (e.g., trifluoroacetic acid or another compound with a non-overlapping signal).
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum using parameters optimized for quantification, ensuring full relaxation of the nuclei (long relaxation delay).[16]
-
Data Analysis: Integrate the signals for the analyte and the internal standard and calculate the concentration.
-
-
Advantages: Non-destructive; provides absolute quantification without a specific reference standard for the analyte; ¹⁹F NMR has a wide chemical shift range and low background interference.[16][17]
-
Disadvantages: Significantly lower sensitivity compared to MS-based methods; requires higher sample concentrations and specialized expertise.
Method Selection Logic
The choice of analytical method is dictated by the application's requirements. The following diagram illustrates a decision-making process.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The robust quantification of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is best achieved using a validated HILIC LC-MS/MS method. This approach directly addresses the compound's high polarity and provides the sensitivity and selectivity required for demanding applications in pharmaceutical development. While GC-MS and qNMR present viable alternatives for specific scenarios, they involve either complex sample preparation or are limited by sensitivity. The protocols and validation framework provided herein offer a comprehensive starting point for scientists to develop and implement a reliable analytical method tailored to their specific needs.
References
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European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][14]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link][18]
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LCGC International. Hydrophilic Interaction Chromatography. [Link][4]
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Restek. (2020). Derivatization techniques for free fatty acids by GC. [Link][1]
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Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. [Link]
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News-Medical.net. (2019). Hydrophilic Interaction Chromatography Applications. [Link][5]
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Slideshare. Hydrophilic Interaction Liquid Chromatography (HILIC). [Link][6]
-
SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link][19]
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Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link][16]
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Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. [Link][15]
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DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs. [Link]
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-
ResearchGate. Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. [Link][17]
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ResearchGate. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. [Link][21]
-
SpringerLink. Application of partially fluorinated carboxylic acids as ion-pairing reagents in LC/ESI-MS. [Link][22]
-
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LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. [Link][23]
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MDPI. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. [Link][12]
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scale-up synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
An Application Guide to the Scalable Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Abstract
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pivotal building block in modern agrochemicals, most notably as the core scaffold for a successful class of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The strategic incorporation of the difluoromethyl (-CF₂H) group is known to enhance the metabolic stability, binding affinity, and overall efficacy of active ingredients.[3][4] This application note provides a comprehensive guide for the multi-kilogram scale-up synthesis of this key intermediate. We will delve into the underlying process chemistry, present a detailed and validated step-by-step protocol, and discuss critical parameters for safety, optimization, and control to ensure a robust, reproducible, and high-yielding manufacturing process.
Introduction: The Strategic Importance of the Difluoromethyl Group
The difluoromethyl group acts as a lipophilic bioisostere for functionalities like hydroxyl or thiol groups, offering unique electronic properties and the ability to form weak hydrogen bonds.[3] Its inclusion in pharmaceutical and agrochemical candidates can significantly alter pKa, dipole moment, and membrane permeability, leading to improved biological profiles.[3] The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been a subject of extensive process development by major chemical companies, reflecting its high commercial demand.[1][2] This guide focuses on a well-established and optimized synthetic route amenable to large-scale production.
Retrosynthetic Analysis and Chosen Strategy
Several synthetic routes have been reported, including novel methods starting from acetyl pyrazoles or utilizing difluorochloromethane.[2][5] However, the most widely adopted and scalable approach, first reported by Monsanto and later optimized by others, involves a three-step sequence starting from ethyl 4,4-difluoroacetoacetate.[1] This strategy is chosen for its robust nature, well-documented reaction conditions, and high overall yield upon optimization.
The overall transformation is outlined below:
Caption: High-level overview of the three-step synthesis.
Detailed Process Chemistry and Rationale
A deep understanding of the mechanism and critical parameters of each step is essential for successful scale-up.
Step 1: Enol Ether Formation via Condensation
The first step involves the reaction of ethyl 4,4-difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride to form the key intermediate, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.[6][7][8]
-
Mechanism: Ethyl 4,4-difluoroacetoacetate, a β-ketoester, reacts with triethyl orthoformate. Acetic anhydride acts as both a reagent and a water scavenger, facilitating the formation of the enol ether by removing the ethanol byproduct as ethyl acetate, thereby driving the equilibrium towards the product.[6][9]
-
Scale-Up Rationale: This reaction is typically performed at elevated temperatures (100-130°C).[6] On a large scale, efficient heat transfer and agitation are critical. The removal of low-boiling byproducts (ethyl acetate, excess acetic anhydride) via distillation, often under reduced pressure, is a key unit operation to ensure high conversion.[8] The crude product is often of sufficient purity to be carried forward without complex purification.[8]
Step 2: Regioselective Pyrazole Cyclization
This is the most critical step, where the pyrazole ring is constructed by reacting the enol ether with methylhydrazine. The primary challenge is controlling the regioselectivity to favor the desired 1,3,4-substituted pyrazole over the isomeric 1,5,4-substituted byproduct.
Caption: Simplified schematic of the regioselectivity challenge.
-
Mechanism: The reaction proceeds via a condensation-cyclization pathway. The two nucleophilic nitrogen atoms of methylhydrazine can attack the two electrophilic centers of the enol ether intermediate.
-
Scale-Up Rationale: Process optimization has revealed that conducting the reaction in a two-phase system (e.g., toluene and water) with a weak inorganic base like potassium carbonate at low temperatures (-10°C to 0°C) dramatically improves the regioselectivity in favor of the desired product.[7] This is a crucial finding for industrial production, as it minimizes the formation of the difficult-to-remove regioisomer, simplifying purification and maximizing yield.[7] Safe handling of methylhydrazine, which is toxic and can drive exothermic reactions, is paramount.[10] This involves controlled addition rates and robust reactor cooling systems.[10]
Step 3: Saponification and Isolation
The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid, followed by acidic workup and purification.
-
Mechanism: The ethyl ester is hydrolyzed under basic conditions (using NaOH or KOH) to form the corresponding carboxylate salt. Subsequent acidification with a mineral acid (e.g., H₂SO₄ or HCl) protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution.
-
Scale-Up Rationale: Control of pH during acidification is critical. Over-acidification can lead to impurities, while insufficient acidification results in incomplete precipitation and yield loss. The precipitated solid is isolated by filtration and washed to remove inorganic salts. For high-purity material required for pharmaceutical or agrochemical applications, a final recrystallization from a suitable solvent system, such as aqueous ethanol, is performed.[11]
Detailed Application Protocols
Disclaimer: These protocols are intended for trained chemists in a controlled laboratory or pilot plant setting. All operations should be conducted with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, ventilated enclosures).
Table 1: Key Starting Materials and Reagents
| Compound Name | CAS No. | MW ( g/mol ) | Role |
| Ethyl 4,4-difluoroacetoacetate | 352-24-9 | 166.11 | Starting Material |
| Triethyl orthoformate | 122-51-0 | 148.20 | Reagent |
| Acetic anhydride | 108-24-7 | 102.09 | Reagent / Water Scavenger |
| Methylhydrazine (40% aq. soln.) | 60-34-4 | 46.07 (anhydrous) | Reagent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Acid |
Protocol 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (Step 1)
-
Reactor Setup: Charge a clean, dry 10 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and distillation takeoff, with ethyl 4,4-difluoroacetoacetate (1.00 kg, 6.02 mol).
-
Reagent Addition: Add acetic anhydride (1.84 kg, 18.06 mol) followed by triethyl orthoformate (1.34 kg, 9.03 mol).
-
Reaction: Heat the mixture with stirring to an internal temperature of 125-130°C. Maintain this temperature for 6-8 hours. Monitor the reaction progress by GC analysis for the disappearance of the starting material.
-
Work-up/Distillation: Once the reaction is complete, configure the reactor for vacuum distillation. Gradually reduce the pressure to ~150 mbar and distill off the low-boiling components (ethyl acetate, excess reagents) while maintaining an internal temperature below 95°C.[8]
-
Isolation: The resulting crude residue, a pale brown liquid, is crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. The typical purity is >85%, and it can be used directly in the next step. Expected crude weight: ~1.35 kg.
Protocol 2: Synthesis of Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate (Step 2)
-
Reactor Setup: In a separate 20 L reactor equipped for low-temperature operation, charge deionized water (8.5 L), potassium carbonate (0.95 kg, 6.87 mol), and a 40% aqueous solution of methylhydrazine (2.26 kg, 19.64 mol).[7]
-
Solvent Charge & Cooling: Add toluene (9.2 L) to the aqueous solution. Begin vigorous stirring to create an emulsion and cool the reactor contents to between -10°C and -5°C.[7]
-
Controlled Addition: Dissolve the crude product from Step 1 (~1.35 kg, assumed ~5.76 mol) in toluene (4.6 L). Add this solution dropwise to the cold, stirred methylhydrazine mixture over 2-3 hours, ensuring the internal temperature does not exceed 0°C.
-
Reaction: After the addition is complete, continue stirring at -5°C to 0°C for an additional 1-2 hours. Monitor for completion by HPLC or GC analysis.
-
Work-up: Stop the cooling and allow the mixture to warm to room temperature. Stop stirring and allow the phases to separate.
-
Extraction: Drain the lower aqueous phase. Wash the upper organic (toluene) phase with water (2 x 3 L).
-
Isolation: Concentrate the organic phase under reduced pressure to yield the crude product as an oil or semi-solid. The crude product can be purified by crystallization from a toluene/petroleum ether mixture to yield a pale yellow solid.[7] Expected yield: ~1.0 kg (85% over two steps).
Protocol 3: Synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid (Step 3)
-
Reactor Setup: Charge a 10 L reactor with the ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate from Step 2 (~1.0 kg, 4.90 mol) and water (4 L).
-
Saponification: Add a 50% aqueous solution of sodium hydroxide (~0.49 kg NaOH, 12.25 mol) dropwise, keeping the temperature below 40°C. After addition, heat the mixture to 55-60°C and stir for 4-6 hours until HPLC analysis shows complete consumption of the starting ester.[12]
-
Cooling & Acidification: Cool the reaction mixture to 10-15°C. Slowly add 30% aqueous sulfuric acid to adjust the pH to 1-2. A thick white precipitate will form.[12]
-
Precipitation & Isolation: Stir the resulting slurry at 0-5°C for at least 1 hour to ensure complete crystallization.[12] Isolate the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying & Purification: Dry the solid under vacuum at 50-60°C to a constant weight. The product is 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. If required, further purify by recrystallization from an ethanol/water mixture.[11] Expected yield: ~0.82 kg (95%). Overall yield: ~80%.
Process Data and Optimization
Table 2: Optimized Process Parameters and Expected Results
| Step | Parameter | Setpoint / Range | Rationale & Notes |
| 1. Condensation | Temperature | 125-130°C | Ensures efficient reaction kinetics. |
| Reaction Time | 6-8 hours | Monitored by in-process control (GC). | |
| Work-up | Vacuum Distillation | Removes byproducts to drive reaction. | |
| Expected Yield | >95% (crude) | Carried forward directly. | |
| 2. Cyclization | Temperature | -10°C to 0°C | CRITICAL for high regioselectivity (>99:1).[7] |
| System | Toluene/Water Biphasic | Improves selectivity and process safety.[7] | |
| Base | K₂CO₃ | Mild base, optimal for this transformation.[7] | |
| Expected Yield | ~85-90% | After crystallization. | |
| 3. Saponification | Temperature | 55-60°C | Controlled temperature to avoid degradation. |
| Work-up pH | 1-2 | CRITICAL for complete product precipitation. | |
| Purification | Recrystallization | Achieves >99% purity required for GMP/GLP. | |
| Expected Yield | ~95% | High conversion and isolation efficiency. |
References
- Vertex AI Search. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. Retrieved December 31, 2025.
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved December 31, 2025.
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved December 31, 2025, from [Link]
- Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197–A199.
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Retrieved December 31, 2025.
- Vertex AI Search. (n.d.).
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved December 31, 2025, from [Link]
- Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved December 31, 2025, from [Link]
- Google Patents. (n.d.). EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
- Google Patents. (n.d.). EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.
- Google Patents. (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
Eureka. (n.d.). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved December 31, 2025, from [Link]
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Application Notes and Protocols for 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Pyrazoles in Drug Discovery
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a lipophilic hydrogen bond donor.[1][2] When coupled with a pyrazole scaffold—a privileged heterocycle known for its diverse biological activities—the resulting molecule becomes a highly versatile building block for drug discovery.
This guide focuses on the utility of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid , a fluorinated heterocyclic compound with significant potential as a scaffold in the synthesis of novel therapeutics.[3] While its structural isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), is extensively documented as a critical intermediate for a blockbuster class of succinate dehydrogenase inhibitor (SDHI) fungicides, the 1-difluoromethyl isomer presents unique opportunities for researchers in medicinal chemistry.[4][5][6] This document will provide a detailed overview of its properties, potential applications, and robust protocols for its use in synthetic workflows, particularly in the crucial amide coupling reaction.
Physicochemical Properties and Medicinal Chemistry Rationale
The unique arrangement of the difluoromethyl group at the N1 position of the pyrazole ring, combined with the carboxylic acid at the C4 position, imparts a distinct set of properties that can be leveraged in drug design.
| Property | Value/Characteristic | Significance in Medicinal Chemistry |
| Molecular Formula | C₅H₄F₂N₂O₂ | Provides the basic structural information.[3] |
| Molecular Weight | 162.09 g/mol | A low molecular weight allows for the addition of other functionalities without violating Lipinski's Rule of Five.[3] |
| CAS Number | 1174305-81-7 | A unique identifier for this specific chemical entity.[3] |
| Difluoromethyl Group | -CHF₂ | Enhances metabolic stability, increases lipophilicity, and can act as a hydrogen bond donor, potentially improving target engagement.[1][3] |
| Pyrazole Core | 5-membered aromatic heterocycle | A stable, rigid scaffold that correctly orients appended functional groups for optimal interaction with biological targets.[3] |
| Carboxylic Acid | -COOH | Serves as a key synthetic handle for elaboration, most commonly through amide bond formation, and can act as a bioisostere for other acidic groups like tetrazoles.[7][8][9] |
The difluoromethyl group is a particularly interesting bioisostere. Unlike the more common trifluoromethyl group, the CHF₂ moiety retains a hydrogen atom capable of forming hydrogen bonds, mimicking the functionality of a hydroxyl group while increasing lipophilicity and resistance to oxidative metabolism.[1] This dual-property modulation is a key reason for its growing use in drug design.
Core Application: A Versatile Building Block for Amide Synthesis
The primary utility of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in medicinal chemistry is as a scaffold for generating libraries of diverse amide derivatives. The amide bond is a fundamental linkage in countless pharmaceuticals, and coupling this pyrazole core with a wide array of primary and secondary amines allows for the systematic exploration of structure-activity relationships (SAR).
Below is a generalized workflow for the synthesis of an amide library using this building block.
Caption: General workflow for amide coupling.
Detailed Protocol: Amide Coupling via HATU Activation
This protocol describes a robust and widely applicable method for coupling 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid with a generic primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.[10]
Materials and Reagents:
-
1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Desired amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% Lithium Chloride (LiCl) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation of the Carboxylic Acid:
-
Amine Coupling:
-
In a separate vial, dissolve the desired amine (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), and brine.[11] Perform each wash twice for thorough extraction.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Potential Therapeutic Applications and SAR Exploration
While specific biological activity data for derivatives of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is emerging, the core scaffold suggests potential in several therapeutic areas based on the known activities of similar structures.[3]
-
Antifungal Agents: The isomeric DFPA is a cornerstone of SDHI fungicides.[4][6] It is plausible that amides derived from the 1-difluoromethyl isomer could also exhibit antifungal properties by targeting the same or related fungal enzymes.
-
Anticancer Agents: Some pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.[3] Amide libraries generated from this scaffold could be screened against various cancer cell lines (e.g., HepG2, HeLa) to identify novel cytotoxic agents.[3]
-
Anti-inflammatory Agents: The trifluoromethyl analog, 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is used in the development of anti-inflammatory drugs.[12] This suggests that the difluoromethyl counterpart could serve as a precursor for compounds with similar activities.
The following diagram illustrates a logical pathway for exploring the Structure-Activity Relationship (SAR) of this scaffold.
Caption: SAR exploration workflow.
Conclusion
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a valuable and versatile building block for medicinal chemists. Its unique combination of a metabolically robust, hydrogen-bond-donating difluoromethyl group and a synthetically tractable carboxylic acid on a stable pyrazole core makes it an ideal starting point for the synthesis of novel compound libraries. The provided amide coupling protocol offers a reliable method for its incorporation into drug discovery programs, enabling the systematic exploration of new chemical space in the search for next-generation therapeutics. While drawing inspiration from its highly successful agrochemical isomer, the 1-difluoromethyl scaffold holds its own distinct promise for innovation in human health.
References
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
- Google Patents. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
-
Thieme. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. [Link]
-
WIPO Patentscope. WO/2018/032586 METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. [Link]
-
ResearchGate. Overview of recent investigated carboxylic acid bioisosteres. [Link]
-
Cambridge MedChem Consulting. Acid Bioisosteres. [Link]
-
ContaminantDB. 1H-Pyrazole-4-carboxylicacid, 3-(difluoromethyl)-1-methyl- (CHEM045117). [Link]
-
PubChem. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008. [Link]
-
CAS Common Chemistry. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
PubChem. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697. [Link]
-
ACS Publications. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. [Link]
-
ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. [Link]
-
PubMed Central. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. [Link]
-
PubChem. 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide. [Link]
- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents.
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazole-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 1H-pyrazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. This resource offers practical, field-proven insights to overcome common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1H-pyrazole-4-carboxylic acids?
The synthesis of 1H-pyrazole-4-carboxylic acids and their ester precursors typically begins with a 1,3-dicarbonyl compound and a hydrazine derivative. This classic approach, known as the Knorr pyrazole synthesis, is widely used due to the commercial availability of a diverse range of starting materials. Alternative methods include multicomponent reactions and the use of Vilsmeier reagents on hydrazones.
Q2: My Knorr synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired 1H-pyrazole-4-carboxylic acid precursor?
Regioselectivity is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two possible regioisomers occurs because either carbonyl group can be initially attacked by the hydrazine. Several strategies can be employed to control the regioselectivity:
-
Solvent Effects: The choice of solvent can dramatically influence the isomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.
-
Steric and Electronic Factors: The steric hindrance and electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine. Bulky groups will favor the formation of the less hindered pyrazole.
-
pH Control: The reaction mechanism can
Technical Support Center: Purification of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9). As a critical intermediate for several modern succinate dehydrogenase inhibitor (SDHI) fungicides, achieving high purity of this compound is paramount for successful downstream applications.[1][2] This document moves beyond standard protocols to address common challenges, explain the chemical principles behind purification strategies, and offer robust troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
The impurity profile is highly dependent on the synthetic route employed. However, several common impurities are frequently encountered. These include unreacted starting materials, reagents, solvents, and reaction byproducts, most notably the isomeric 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3]
Q2: What is the most effective initial purification strategy for this compound?
For most crude reaction mixtures, a classic acid-base extraction is the most efficient first step.[4][5] This technique leverages the acidic nature of the carboxylic acid group to selectively move the target compound from an organic solvent into an aqueous basic solution, leaving behind neutral and basic impurities.[6][7] The pure acid is then recovered by acidifying the aqueous layer, causing it to precipitate.[8]
Q3: My final product has a broad or low melting point. What does this indicate?
A broad or depressed melting point (literature: 200-205 °C) is a strong indicator of impurity.[1][9] The presence of solvents, unreacted starting materials, or isomeric byproducts disrupts the crystal lattice of the solid, leading to a lower and wider melting range. Further purification, typically by recrystallization, is necessary.
Q4: How can I specifically remove the 5-(difluoromethyl) isomeric byproduct?
While a well-executed acid-base extraction will remove many impurities, it will not separate the desired product from its structural isomer, as their acidity is nearly identical. The most effective method for removing this isomer is fractional recrystallization.[2][10] The two isomers often have slightly different solubilities in specific solvent systems, allowing for the preferential crystallization of the desired 1-(difluoromethyl) product. Careful selection of the recrystallization solvent and controlled cooling are critical for success. In some cases, preparative chromatography may be required for complete separation, although this is less practical for large-scale purification.[11]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow.
| Problem | Probable Cause(s) | Solution(s) |
| Low yield after acid-base extraction. | 1. Incomplete deprotonation of the carboxylic acid during the basic wash. 2. Incomplete precipitation of the product upon acidification.[8] 3. Emulsion formation during extraction, leading to product loss at the interface. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) by testing with pH paper. Add more base if necessary. 2. Acidify the aqueous layer to a pH of 2-3 to ensure complete protonation and precipitation of the carboxylic acid.[6] Cool the solution in an ice bath to further decrease solubility.[6] 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
| Product precipitates as an oil or fails to crystallize. | 1. Presence of significant impurities that are disrupting crystal lattice formation. 2. The concentration of the product in the recrystallization solvent is too high, or the solution was cooled too rapidly. 3. Incorrect recrystallization solvent system. | 1. Perform another round of acid-base extraction to remove gross impurities. Consider a pre-purification step like a charcoal treatment to remove colored impurities. 2. Add slightly more of the primary solvent to the hot solution to ensure everything is fully dissolved. Allow the solution to cool slowly to room temperature first, then transfer to an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Consult the literature for effective solvent systems. Mixtures like ethanol/water or isopropanol/water are commonly reported.[10][12] |
| Purity by HPLC/NMR is still below 99% after recrystallization. | 1. The primary impurity is the structural isomer, which has very similar solubility. 2. Solvent is trapped within the crystal lattice. | 1. Perform a second, slower recrystallization. Ensure the initial dissolution uses the absolute minimum amount of hot solvent. Alternatively, explore different solvent systems. If isomers persist, column chromatography may be necessary.[13][14] 2. After filtration, wash the crystals with a small amount of cold recrystallization solvent. Dry the final product thoroughly under a high vacuum for several hours to remove all residual solvent. |
| Final product is off-white or yellow. | Presence of colored, high-molecular-weight byproducts or residual reagents. | Dissolve the crude product in the appropriate solvent and treat with a small amount of activated charcoal. Heat the suspension briefly, then filter the hot solution through a pad of celite to remove the charcoal before proceeding with crystallization. |
Section 3: Detailed Purification Protocols & Workflows
The following diagram illustrates the general purification workflow.
Caption: General purification workflow for 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral and basic impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6]
-
Mixing: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas that evolves.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer contains the deprotonated carboxylate salt of your product, while neutral and basic impurities remain in the organic layer.[4][7]
-
Isolation: Drain the lower (typically aqueous) layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction process. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 2-3, check with pH paper).[6] A white precipitate of the purified 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid should form.
-
Collection: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is used to achieve high purity (>99%) by removing closely related impurities, such as isomers.[2]
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent system. Based on patent literature, aqueous ethanol or aqueous isopropanol are effective choices.[10][12]
-
Dissolution: Place the crude, dried solid from the acid-base extraction into an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the anti-solvent (e.g., deionized water) dropwise to the hot solution until it becomes slightly turbid (cloudy). Add a drop or two of the primary solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities.
-
Drying: Dry the pure crystals under a high vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, and HPLC to confirm purity.
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
-
Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Retrieved from [Link]
- Google Patents. (2020). CN111303035A - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (2020). EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
-
WIPO Patentscope. (2018). WO/2018/032586 - METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
- Google Patents. (2020). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Longdom Publishing. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Journal of Chemical Biology & Therapeutics. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Retrieved from [Link]
-
MDPI. (2021). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Molbank. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
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Technical Support Center: Overcoming Isomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with isomer formation, a critical hurdle in the synthesis of substituted pyrazoles. Pyrazole scaffolds are foundational in numerous therapeutic agents, and controlling their regiochemistry is paramount for achieving desired pharmacological outcomes.[1][2]
This resource provides in-depth, experience-driven advice, moving beyond simple protocols to explain the underlying principles that govern isomeric ratios. Here, you will find answers to common questions, detailed troubleshooting guides for persistent issues, and validated experimental protocols to help you gain precise control over your pyrazole synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding isomer formation in pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and related methods.
Q1: What exactly are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so critical?
A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[3] In the classic Knorr synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][3] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two non-equivalent carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl group, leading to two different reaction pathways and, ultimately, two distinct pyrazole regioisomers.[3]
Controlling which isomer forms is crucial because different regioisomers often exhibit vastly different biological activities, toxicological profiles, and physicochemical properties.[2] For drug development, isolating the desired, biologically active isomer is essential, and failure to control regioselectivity leads to reduced yields and complex purification challenges.[4][5]
Q2: What are the primary factors that dictate the isomeric ratio in a Knorr pyrazole synthesis?
A2: The regiochemical outcome is a result of a delicate balance between several competing factors:[1][2][3]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway. The initial attack of the hydrazine's nitrogen will preferentially occur at the less sterically hindered carbonyl carbon.[1][2][6]
-
Electronic Effects: The electronic nature of the substituents is a major driver. Electron-withdrawing groups (like -CF₃) on the dicarbonyl compound make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by the substituent on the hydrazine itself.[1]
-
Reaction pH: The acidity or basicity of the reaction medium is critical.[3] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can change the preferred site of attack.[2] Conversely, basic conditions might favor the attack of the more inherently nucleophilic nitrogen atom.[2]
-
Solvent Choice: The solvent can dramatically influence the isomer ratio.[5] Non-nucleophilic, hydrogen-bond-donating solvents like fluorinated alcohols (TFE, HFIP) can stabilize intermediates differently than protic nucleophilic solvents like ethanol, leading to significantly enhanced regioselectivity.[5][7]
Q3: My N-alkylation of an existing pyrazole is giving me a mixture of N1 and N2 isomers. Is this related to the same principles?
A3: Yes, the challenge is conceptually similar. When you deprotonate an unsymmetrically substituted pyrazole, the resulting pyrazolate anion has two nucleophilic nitrogen atoms. Alkylation can occur at either N1 or N2. The outcome is again determined by a combination of steric hindrance around each nitrogen and the electronic properties of the substituents on the pyrazole ring.[6] Bulky alkylating agents will tend to react at the less sterically hindered nitrogen. To overcome this, strategies often involve using specific bases (e.g., Cs₂CO₃, NaH) and carefully selecting the solvent to favor one isomer.[6]
Q4: How can I reliably distinguish between the two regioisomers I've synthesized?
A4: Differentiating regioisomers is a critical step in troubleshooting and requires robust analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H and ¹³C NMR: The chemical shifts of the ring carbons and protons are highly sensitive to the substituent pattern. For example, a substituent at C3 will have a different electronic influence on C4 and C5 compared to a substituent at C5.[8] Carbons bearing a substituent are generally more deshielded when at the C3 position versus the C5 position.[8]
-
2D NMR (HMBC and NOESY): These are powerful, often definitive, techniques.
-
HMBC (Heteronuclear Multiple Bond Correlation) allows you to see correlations between protons and carbons that are 2-3 bonds away. For an N-substituted pyrazole, a key experiment is to look for a correlation from the protons of the N-substituent (e.g., the N-CH₃ or N-CH₂ protons) to the pyrazole ring carbons. A correlation to C5 confirms one isomer, while a correlation to C3 confirms the other.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) shows correlations between atoms that are close in space. A NOESY correlation between the protons of the N-substituent and a proton on a C5-substituent can provide unambiguous proof of structure.[9][11][12]
-
-
¹⁵N NMR: If available, ¹⁵N NMR provides direct information about the nitrogen environments. The chemical shifts of the "pyridine-like" (N2) and "pyrrole-like" (N1) nitrogens are distinct and change based on substitution.[12][13]
Part 2: Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent outcome when the steric and electronic differences between the two carbonyls of the 1,3-dicarbonyl compound are minimal.[2]
Logical Troubleshooting Workflow
Caption: Decision workflow for improving regioselectivity.
Detailed Actions
-
Solvent Optimization (Highest Impact, Easiest Change): Before redesigning your substrates, explore the dramatic effect of solvent choice. Standard solvents like ethanol can act as nucleophiles, competing with the hydrazine and reducing selectivity.[7]
-
pH Modification: The reaction can be sensitive to acid or base catalysis.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic steric and electronic factors of your starting materials favor the wrong pathway under standard conditions.[2] For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack consistently occurs at the carbonyl carbon next to the highly electrophilic -CF₃ group, which may lead to the undesired isomer.[2]
Strategies for Reversing Selectivity
-
Employ Blocking Groups: This is a powerful, albeit longer, strategy to force the reaction down the desired path.
-
Concept: Temporarily protect one of the nitrogen atoms of the hydrazine, perform the cyclization, and then deprotect. This physically prevents the wrong nitrogen from initiating the reaction. While not a direct Knorr synthesis, it's a reliable way to build the desired pyrazole core.
-
-
Change the Entire Synthetic Approach: When the inherent bias of the Knorr synthesis is too strong to overcome, alternative methods that offer absolute regiocontrol are necessary.
-
1,3-Dipolar Cycloaddition: This is a highly reliable method. The reaction of a diazo compound with an alkyne is a powerful way to build the pyrazole ring with defined regiochemistry.[3]
-
Synthesis from other Heterocycles: Isoxazoles can be converted to pyrazoles, offering another route to access specific isomers.[14]
-
Part 3: Data & Protocols
Data Presentation: The Impact of Solvent on Regioselectivity
The following table summarizes quantitative data on how solvent choice can dramatically alter the ratio of regioisomers (A and B) in the reaction between unsymmetrical 1,3-dicarbonyls and substituted hydrazines.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutan-1,3-dione | Methylhydrazine | EtOH | 36:64 | [7] |
| 1-(2-Furyl)-4,4,4-trifluorobutan-1,3-dione | Methylhydrazine | TFE | 85:15 | [7] |
| 1-(2-Furyl)-4,4,4-trifluorobutan-1,3-dione | Methylhydrazine | HFIP | 97:3 | [7] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentan-1,3-dione | Methylhydrazine | EtOH | 64:36 | [7] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentan-1,3-dione | Methylhydrazine | HFIP | >99:<1 | [7] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | EtOH | 44:56 | [7] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | HFIP | 93:7 | [7] |
Isomer A: N-substituted nitrogen is adjacent to R¹. Isomer B: N-substituted nitrogen is adjacent to R².
Experimental Protocols
Protocol 1: General Procedure for High-Regioselectivity Pyrazole Synthesis Using HFIP
This protocol details a general method for the Knorr condensation that leverages the unique properties of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to achieve high regioselectivity.[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted Hydrazine (e.g., Methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dicarbonyl is consumed.
-
Upon completion, remove the HFIP solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or recrystallization to yield the pure, desired regioisomer.
Protocol 2: Workflow for Isomer Characterization by NMR
This workflow outlines the steps to unambiguously determine the structure of your synthesized pyrazole.
Caption: Workflow for NMR-based isomer identification.
Key Analytical Steps:
-
Acquire Standard Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra for each isolated isomer.
-
Run an HMBC Experiment: This is the most critical experiment. For an N-alkylated pyrazole, look for a 3-bond correlation (³JCH) from the N-C H₂ protons to the pyrazole ring carbons C3 and C5. The presence of a correlation to C5 and absence of one to C3 (or vice-versa) is definitive proof of the N1-C5 or N1-C3 connectivity.[10]
-
Run a NOESY Experiment (if needed): If the HMBC is unclear or if you want orthogonal proof, use NOESY. Look for a through-space correlation between the N-alkyl protons and protons on the adjacent C5 (or C3) substituent.[11][12]
By systematically applying these troubleshooting strategies and analytical methods, researchers can gain control over isomer formation, leading to more efficient, predictable, and successful pyrazole syntheses.
References
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Li, W., et al. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. Retrieved from [Link]
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Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Retrieved from [Link]
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ACS Omega. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative green protocols for the synthesis of pyrazoles. Retrieved from [Link]
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Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Retrieved from [Link]
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PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
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Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
da Silva, F. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17307-17318. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
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The Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]
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Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8.... Retrieved from [Link]
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Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5863. Retrieved from [Link]
-
RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
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ResearchGate. (n.d.). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. Retrieved from [Link]
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KTU ePubl. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
NIH. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
PMC - NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]
-
Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 21 questions with answers in PYRAZOLES. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). A MULTINUCLEAR NMR STUDY (IH, 13C, 15N) OF 1-MONOSUBSTITUTED PYRAZOLES#. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
Semantic Scholar. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
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- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epubl.ktu.edu [epubl.ktu.edu]
- 14. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing N-Difluoromethylation Reactions
The introduction of a difluoromethyl (-CF2H) group into organic molecules is a pivotal strategy in medicinal chemistry and drug development.[1] This moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity by acting as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities.[1][2][3] However, the optimization of N-difluoromethylation reactions can be challenging, often plagued by issues such as low yields, side reactions, and substrate-specific difficulties.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of N-difluoromethylation. Here, we distill field-proven insights and foundational scientific principles into actionable advice to help you achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during N-difluoromethylation experiments.
Q1: My N-difluoromethylation reaction is not working or giving a very low yield. What are the most common culprits?
Low or no product yield is a frequent issue. The primary factors to investigate are:
-
Inefficient Difluorocarbene Generation: Many N-difluoromethylation reactions proceed via a difluorocarbene (:CF₂) intermediate.[4][5] The generation of this highly reactive species is the crux of the reaction.
-
Suboptimal Base: The choice and amount of base are critical. The base must be strong enough to deprotonate the amine or activate the difluoromethylating agent but not so strong that it causes decomposition of your starting material or reagent.[6]
-
Incorrect Solvent: Solvent polarity and coordinating ability can dramatically influence reaction rates and selectivity.[6]
-
Inappropriate Temperature: These reactions can be highly sensitive to temperature. Some require cooling to prevent reagent decomposition, while others need heat to proceed.[6]
-
Poor Nucleophilicity of the Amine: Electron-deficient amines are less nucleophilic and may show low reactivity.[6]
-
Steric Hindrance: Bulky groups near the nitrogen atom can impede the reaction.[6]
Q2: What are the main types of N-difluoromethylation reactions, and how do their mechanisms differ?
N-difluoromethylation reactions can be broadly categorized based on the nature of the difluoromethyl source and the reaction mechanism:
-
Electrophilic Difluoromethylation: This approach often involves the generation of difluorocarbene (:CF₂) as a key intermediate, which is then trapped by the nucleophilic nitrogen atom.[1][4][5] Reagents that generate difluorocarbene are central to this method.[7][8]
-
Nucleophilic Difluoromethylation: This method uses pre-formed difluoromethyl anions, which then act as nucleophiles.[1]
-
Radical Difluoromethylation: This strategy involves the generation of a difluoromethyl radical (•CF₂H) which then reacts with the substrate.[1][9]
The choice of method depends heavily on the substrate and the desired outcome. For N-difluoromethylation of amines and heterocycles, electrophilic methods involving difluorocarbene are very common.
Q3: How do I choose the right difluoromethylating reagent for my substrate?
The selection of the difluoromethylating agent is crucial and depends on your substrate's properties and the desired reaction conditions. Some common reagents include:
-
For Difluorocarbene Generation:
-
Bromo(difluoro)acetic acid: A low-cost and commercially available option used with a base like K₂CO₃ at room temperature.[10][11]
-
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: An efficient reagent for transferring a CF₂H group to N-nucleophiles.[4][12]
-
Chlorodifluoromethane (Freon-22): A gaseous reagent that can be effective but requires specific handling.[13][14]
-
-
For Radical Difluoromethylation:
-
Zn(SO₂CF₂H)₂ (DFMS): A stable, solid reagent for direct difluoromethylation via a radical process under mild conditions.[9]
-
Troubleshooting Guide: From Low Yield to No Reaction
When faced with a challenging N-difluoromethylation, a systematic approach to troubleshooting is essential.
Issue 1: Low or No Product Yield
This is the most common problem. The following decision tree can guide your optimization process.
Caption: A decision tree for troubleshooting low yields.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Inefficient Difluorocarbene Generation | The formation of the electrophilic :CF₂ is often the rate-limiting step. This can be due to an inappropriate base, solvent, or temperature.[5] | 1. Base Selection: Screen a range of bases from weaker inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) to stronger, non-nucleophilic bases like alkoxides (e.g., NaOtBu, KOtBu).[5][6] The pKa of your amine will influence the choice of base. 2. Reagent Concentration: Ensure the difluoromethylating agent is used in the correct stoichiometry. Sometimes, a second addition of the reagent can drive the reaction to completion.[9] |
| Suboptimal Base | A base that is too weak will not effectively generate the difluorocarbene.[5] A base that is too strong or nucleophilic can lead to decomposition of the reagent or starting material, or unwanted side reactions.[6] | - For weakly basic amines: A stronger base may be required. - For sensitive substrates: A milder base may be necessary, even if it requires longer reaction times or higher temperatures. |
| Incorrect Solvent | The solvent's polarity and ability to coordinate can stabilize or destabilize intermediates, affecting the reaction rate. Aprotic polar solvents like DMF and acetonitrile are commonly used.[6] | Screen a variety of solvents with different polarities (e.g., THF, dioxane, acetonitrile, DMF). |
| Suboptimal Temperature | Temperature affects both the rate of difluorocarbene formation and its stability. Some reagents require low temperatures to prevent decomposition.[6] | Experiment with a range of temperatures. Start at the temperature recommended in the literature and then vary it in 10-20°C increments. |
| Poor Nucleophilicity of the Amine | Electron-withdrawing groups on the amine reduce its nucleophilicity, making it less reactive towards the electrophilic difluorocarbene.[6] | Harsher reaction conditions (stronger base, higher temperature) may be needed. Alternatively, a more reactive difluoromethylating reagent might be necessary.[6] |
| Steric Hindrance | Bulky substituents near the nitrogen atom can physically block the approach of the difluoromethylating species.[6] | Prolonged reaction times, higher temperatures, or a less sterically demanding difluoromethylating agent may overcome this issue.[6] |
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your NMR or LC-MS indicates side reactions.
Common Side Reactions and Solutions:
-
Decomposition of Reagent or Substrate:
-
Cause: The reaction conditions (especially temperature or base) may be too harsh.
-
Solution: Lower the reaction temperature, use a milder base, or decrease the reaction time.
-
-
Reaction at Other Nucleophilic Sites:
-
Cause: If your molecule has other nucleophilic groups (e.g., -OH, -SH), they may also react.
-
Solution: Use protecting groups for the other nucleophilic sites. The chemoselectivity of N-difluoromethylation can sometimes be controlled by the choice of reagent and conditions.[15]
-
Experimental Protocols
Here are two representative protocols for N-difluoromethylation.
Protocol 1: N-Difluoromethylation of an Imidazole Derivative using N-Tosyl-S-difluoromethyl-S-phenylsulfoximine
This protocol is adapted from literature procedures and is suitable for a wide range of imidazole derivatives.[4]
Workflow Diagram:
Caption: Workflow for N-difluoromethylation of an imidazole.
Step-by-Step Methodology:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole substrate (1.0 equiv) and N-Tosyl-S-difluoromethyl-S-phenylsulfoximine (1.2 equiv).[4]
-
Add anhydrous tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 0.1 M).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Difluoromethylation of a Tertiary Amine using Diethyl Bromodifluoromethylphosphonate
This method is effective for the N-difluoromethylation of various tertiary amines.[15]
Step-by-Step Methodology:
-
In a reaction vessel, dissolve the tertiary amine (1.0 equiv) in a suitable solvent such as methanol.
-
Add diethyl bromodifluoromethylphosphonate (1.5 equiv).
-
Add a fluoride source, such as cesium fluoride (CsF, 2.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by an appropriate analytical technique.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate.
-
Purify the resulting N-difluoromethyl ammonium salt as needed.
Concluding Remarks
Optimizing N-difluoromethylation reactions requires a careful and systematic approach. By understanding the underlying reaction mechanisms and the critical roles of reagents, bases, solvents, and temperature, researchers can effectively troubleshoot common issues and achieve their desired synthetic outcomes. This guide provides a foundational framework for this process, empowering scientists to harness the full potential of the difluoromethyl group in their research and development endeavors.
References
- Technical Support Center: N,N-Difluoromethanamine & N-Difluoromethylation Reactions - Benchchem.
- N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles | Organic Letters - ACS Publications.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Chemoselective N-Difluoromethylation of Functionalized Tertiary Amines | Request PDF.
- Recent Advances in Difluoromethylation Reaction - ResearchGate.
- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing).
- Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing.
- Review Article Radiodifluoromethylation of well-functionalized molecules - e-Century Publishing Corporation.
- Recent Advances in the Synthetic Application of Difluorocarbene.
- A New Reagent for Direct Difluoromethylation - PMC - NIH.
- A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles.
- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents | CCS Chemistry - Chinese Chemical Society.
- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - NIH.
- Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol - Benchchem.
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals - ChemRxiv.
- Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed.
- Difluoromethylation of N-heterocyclic biomolecules | Request PDF - ResearchGate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC02913F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Difluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of difluoromethylated heterocycles. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable compounds. The difluoromethyl (CF₂H) group is a critical pharmacophore, acting as a lipophilic bioisostere for hydroxyl and thiol groups, capable of modulating the physicochemical properties of a molecule.[1][2][3] However, its installation is often plagued by specific side reactions that can hinder progress.
This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles—the "why"—behind common experimental failures and their solutions.
Part 1: Troubleshooting Reagent Stability and Activation
The efficacy of many difluoromethylation reactions hinges on the stability and proper activation of the CF₂H source. Mishandling or suboptimal activation can lead to a cascade of unwanted side reactions.
FAQ 1: My reaction with TMSCF₂H is sluggish and gives low yields, with significant protodecomposition. What is happening and how can I fix it?
Answer:
This is a classic problem stemming from the moisture sensitivity of both the activating agent and the generated difluoromethyl anion. The difluoromethyl anion (CF₂H⁻) is a strong base and will readily abstract a proton from trace water, alcohols, or even acidic C-H bonds, quenching the reactive species and halting your reaction.[1][4]
Causality: The reaction is initiated by a nucleophilic activator (commonly a fluoride source like TBAF or a strong base like tBuOK) attacking the silicon center of (difluoromethyl)trimethylsilane (TMSCF₂H).[1][5] This generates a transient, highly reactive difluoromethyl anion. If any protic impurities are present, they will outcompete your heterocyclic substrate for this anion, leading to the formation of difluoromethane gas (CH₂F₂) and regeneration of the activator, effectively killing the catalytic cycle.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry at >120 °C for at least 4 hours. Allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents like THF should be dried over sodium/benzophenone, and aprotic polar solvents like DMF or DMSO should be purchased in anhydrous grade and stored over molecular sieves.
-
Reagent Handling:
-
Handle TMSCF₂H and any activators under a strict inert atmosphere (glovebox or Schlenk line).
-
Use freshly opened bottles of anhydrous activators. Solid TBAF is notoriously hygroscopic; consider using a solution of TBAF in anhydrous THF or other fluoride sources like CsF.
-
-
Base Selection: If using a base like potassium tert-butoxide (tBuOK), ensure it is from a fresh, sealed container. A common side reaction with sterically unhindered bases is their addition to electrophiles, which can be avoided by using a bulkier base like potassium tert-pentoxide.[5]
Workflow for Diagnosing Protodecomposition
Caption: Simplified reaction coordinate for photoredox C-H difluoromethylation.
Part 3: Issues in Metal-Catalyzed Cross-Coupling
Palladium and Nickel-catalyzed cross-coupling reactions are powerful methods for installing a CF₂H group onto a pre-functionalized heterocycle (e.g., an aryl halide). [2][6][7]However, these reactions are sensitive to catalyst poisoning, ligand choice, and competing pathways like protodehalogenation.
FAQ 3: My Nickel-catalyzed difluoromethylation of a heteroaryl bromide is giving significant amounts of the proto-debrominated product and very low conversion. What is the likely cause?
Answer:
This outcome typically points to one of two main issues: either the catalytic cycle is stalling before reductive elimination, or a competing hydrodehalogenation pathway is dominating. The choice of ligand and the purity of the reagents are paramount in these systems.
Causality:
-
Inefficient Reductive Elimination: The final step in the cross-coupling cycle is the reductive elimination of Ar-CF₂H from the Ni(III) or Ni(II) center. If this step is slow, the organometallic intermediate can undergo other reactions. The electronic and steric properties of the ligand are crucial for promoting this step. Using a tridentate ligand like terpyridine can be pivotal for favoring the desired C(sp³)-S bond cleavage (in the case of sulfone-based CF₂H sources) and subsequent C-C bond formation over other pathways. [7]2. Protodehalogenation: This side reaction occurs when the organometallic intermediate (e.g., [LₙNi-Ar]) is protonated by a source in the reaction mixture (trace water, acidic C-H on another molecule) before it can react with the difluoromethyl source. This is a common problem with electron-deficient aryl halides. [5]3. Catalyst Inhibition: Many heterocycles, particularly those with basic nitrogen atoms (like pyridine or imidazole), can act as ligands themselves and coordinate strongly to the metal center. This can displace the desired phosphine or nitrogen-based ligand, shutting down the catalytic cycle.
Troubleshooting Protocol: Optimizing Ni-Catalyzed Cross-Coupling
-
Ligand Screening: This is the most critical variable. If you are using a bidentate ligand (e.g., a bipyridine) and observing issues, screen tridentate ligands (e.g., terpyridine). The ligand controls the geometry and electronic properties of the nickel center, directly influencing the rates of oxidative addition and reductive elimination. [7]2. Base/Additive Effects: Ensure all reagents are scrupulously dried. If the reaction requires a stoichiometric reductant (like Zn or Mn), ensure it is freshly activated. Sometimes, the addition of a non-coordinating base or salt can influence the reaction outcome by altering the ionic strength or sequestering inhibitory species.
-
Substrate Purity: Ensure your heteroaryl bromide is pure. Acidic impurities can be a major source of protons for the undesired protodehalogenation pathway. Consider passing the substrate through a short plug of basic alumina before use.
-
Pre-catalyst Choice: The nickel source can play a pivotal role. Compare simple salts like NiCl₂ with pre-catalysts like Ni(acac)₂ or Ni(OTf)₂. The counter-ion can affect catalyst solubility and activity. [7]
Data Summary: Effect of Ligand on Reaction Outcome
| Catalyst System | Ligand Type | Desired Product Yield (%) | Proto-dehalogenation (%) | Rationale |
| Ni(acac)₂ | Bidentate (e.g., bipyridine) | 10-20% | 50-70% | Bidentate ligand may not sufficiently promote reductive elimination, allowing the Ar-Ni intermediate to be protonated. |
| Ni(acac)₂ | Tridentate (e.g., terpyridine) | >70% | <10% | The tridentate ligand enforces a specific geometry that facilitates the desired C-CF₂H bond formation and accelerates reductive elimination. [7] |
References
- State of knowledge in photoredox-catalysed direct difluoromethyl
- Photoredox Catalysis in Difluoromethyl
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- State of Knowledge in Photoredox-Catalysed Direct Difluoromethyl
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach.Journal of the American Chemical Society.
- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.American Chemical Society.
- ligand- enabled nickel-catalyzed reductive difluoromethyl
- Late-stage difluoromethylation: concepts, developments and perspective.RSC Publishing.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Metal‐Catalyzed Direct Difluoromethyl
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.Journal of the American Chemical Society.
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks.PubMed Central.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sioc.cas.cn [sioc.cas.cn]
troubleshooting low yield in pyrazole-4-carboxylic acid synthesis
Welcome to the technical support center for pyrazole-4-carboxylic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of pyrazole-4-carboxylic acid can arise from various factors, from suboptimal reaction conditions to the formation of side products. This section provides a systematic approach to identifying and addressing these issues.
Scenario 1: Low Yield in the Initial Pyrazole Ring Formation (Cyclocondensation)
The formation of the pyrazole ring is the cornerstone of this synthesis. The most common method is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent.[1][2]
Question: My yield of ethyl pyrazole-4-carboxylate is low after reacting hydrazine hydrate with ethyl 2-formyl-3-oxopropanoate. What could be the cause?
Answer:
Several factors can contribute to a low yield in this key step. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for a sufficient duration. While some procedures suggest stirring at room temperature for 17 hours, monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the actual completion point.[3] Microwave-assisted organic synthesis (MAOS) can also be explored to reduce reaction times and potentially increase yields.[4]
-
-
Side Reactions: The formation of byproducts is a common issue. Hydrazine can react with carbonyl compounds to form hydrazones and azines, which can reduce the amount of starting material available for the desired cyclization.[5]
-
Solution: Control the reaction temperature. Adding the hydrazine slowly under ice bath cooling conditions can help to minimize the formation of these side products.[3]
-
-
Suboptimal pH: The pH of the reaction medium can influence the rate of both the desired cyclization and competing side reactions.
-
Solution: While often not explicitly stated, the reaction is typically carried out under neutral or slightly acidic conditions. If you are using a hydrazine salt, you may need to add a mild base to free the hydrazine. Conversely, a catalytic amount of acid can sometimes promote the cyclization.[6]
-
-
Purity of Starting Materials: Impurities in the ethyl 2-formyl-3-oxopropanoate or hydrazine hydrate can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity reagents. Ensure the hydrazine hydrate has not been excessively exposed to air, as it can be oxidized.
-
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate [3]
-
Dissolve 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde in 150 mL of ethanol in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add 6.2 g (193 mmol) of hydrazine to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 17 hours.
-
Once the reaction is complete, remove the ethanol by vacuum distillation.
-
Purify the residue by silica gel column chromatography using a suitable solvent system (e.g., dichloromethane and ethyl acetate) to obtain ethyl 1H-pyrazole-4-carboxylate.
Scenario 2: Inefficient Hydrolysis of the Ester Precursor
The final step in many synthetic routes is the hydrolysis of the ethyl pyrazole-4-carboxylate to the desired carboxylic acid.
Question: I am getting a low yield of pyrazole-4-carboxylic acid after the hydrolysis of the ethyl ester. What are the likely reasons?
Answer:
Incomplete hydrolysis or degradation of the product during workup can lead to low yields.
-
Incomplete Hydrolysis: The hydrolysis reaction may not have reached completion.
-
Solution: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) and that the reaction is heated for an adequate amount of time. Refluxing is a common technique. Monitor the reaction by TLC until all the starting ester has been consumed.
-
-
Product Degradation: The pyrazole ring can be sensitive to harsh basic conditions, potentially leading to ring-opening or other side reactions, although it is generally stable.[7]
-
Solution: Use milder hydrolysis conditions if degradation is suspected. For example, you could try using a lower concentration of base or a lower reaction temperature for a longer period.
-
-
Inefficient Acidification and Precipitation: The pyrazole-4-carboxylic acid is typically isolated by acidifying the reaction mixture to precipitate the product.
-
Solution: Ensure the pH is sufficiently acidic to fully protonate the carboxylate. Chilling the solution after acidification can help to maximize precipitation.
-
-
Product Solubility: Pyrazole-4-carboxylic acid has some solubility in water, which can lead to losses during filtration.
-
Solution: Wash the precipitated product with a minimal amount of cold water to reduce losses.
-
Troubleshooting Workflow
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Data Summary
| Synthesis Method | Key Reagents | Typical Yield | Reference |
| Cyclocondensation | Hydrazine, Ethyl 2-formyl-3-oxopropanoate | 72.4% | [3] |
| Multi-component | Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate | 75-92% | [8] |
| Vilsmeier Cyclization (Microwave) | Hydrazone, POCl₃, DMF | High | [9] |
| Oxidation of Pyrazoline | α,β-Ethylenic ketone, Hydrazine, Oxidant | Good | [10] |
References
-
Akbari, A. (2017). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. The First Conference on the Development of Science and Chemical Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from [Link]
- Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
- Arava, V. R., et al. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387.
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(6).
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
-
S. Asian Journal of Chemistry. (n.d.). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 The optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
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ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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OAText. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-[E-3-(N,N-dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles (2a,b). Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
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ResearchGate. (n.d.). A Comprehensive Investigation of ethyl 2-(3-methoxybenzyl) acrylate Substituted Pyrazolone Analogue: Synthesis, Computational and Biological Studies. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
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Technical Support Center: 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support guide for 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues that may be encountered during experimentation.
Introduction
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1] Its unique structural features, including the pyrazole ring, the difluoromethyl group, and the carboxylic acid moiety, contribute to its utility but also present specific stability challenges. Understanding these potential issues is crucial for developing robust synthetic routes, ensuring accurate analytical results, and maintaining the integrity of the compound during storage and handling.
This guide is structured in a question-and-answer format to directly address common concerns and provide practical, field-proven insights into the stability of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Storage and Handling
Question 1: What are the optimal storage conditions for 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid to ensure its long-term stability?
Answer: To maintain the integrity of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It is advisable to protect it from sources of ignition and incompatible substances, such as strong oxidizing agents. For long-term storage, maintaining these conditions is critical to prevent degradation.
Question 2: I've noticed discoloration of my sample over time. What could be the cause?
Answer: Discoloration can be an indicator of degradation. This could be due to improper storage, such as exposure to light, air (oxidation), or moisture. It is also possible that trace impurities from the synthesis are catalyzing decomposition. If you observe discoloration, it is recommended to re-analyze the sample for purity before use.
Stability in Solution
Question 3: I am dissolving the compound in a strong acid (e.g., concentrated HCl or H₂SO₄) for a reaction. Are there any stability concerns?
Answer: Yes, caution is advised when using strong acids, especially at elevated temperatures. There are two primary concerns:
-
Decarboxylation: Pyrazole-4-carboxylic acids can undergo decarboxylation under acidic conditions at high temperatures.[3][4]
-
Hydrolysis of the Difluoromethyl Group: While the C-F bond is generally strong, highly acidic conditions can facilitate the hydrolysis of trifluoromethyl groups, and similar reactivity could be anticipated for the difluoromethyl group under harsh conditions.[5] Studies on related heterocyclic systems have shown that the C-F bonds of a difluoromethyl substituent can be labile under hydrolytic conditions.[2][6]
If your experimental conditions involve strong acids and heat, you may observe gas evolution (CO₂) from decarboxylation or the formation of byproducts resulting from the degradation of the difluoromethyl moiety.
Question 4: What about stability in strong bases (e.g., NaOH, KOH) at high temperatures?
Answer: Similar to strong acids, strong bases at elevated temperatures can also induce decarboxylation of pyrazole-4-carboxylic acids.[3][4] While the final step in some syntheses of this compound involves the hydrolysis of an ester with a base like sodium hydroxide, these reactions are typically carried out at moderate temperatures to avoid this side reaction.[1] If you are performing a reaction in a strong base at temperatures approaching or exceeding 100°C, the potential for decarboxylation should be considered.
Thermal Stability
Question 5: I need to run a reaction at a high temperature (e.g., >150°C). Is 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid thermally stable?
Answer: High temperatures can pose a significant risk to the stability of this compound. The primary concern is thermal decarboxylation. There are literature reports of similar pyrazole carboxylic acids undergoing decarboxylation when heated to their melting points.[3] Additionally, theoretical studies on the thermal decomposition of pyrazole derivatives suggest that at high temperatures, the pyrazole ring itself can undergo cleavage, potentially leading to the elimination of nitrogen gas (N₂).[7][8][9]
It is crucial to monitor your reaction for unexpected gas evolution and the formation of byproducts if you are working at high temperatures. If possible, consider alternative, lower-temperature methods for your transformation.
Potential Degradation Pathways
The stability of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compromised under certain conditions, leading to the formation of undesired byproducts. The following diagram illustrates the two most probable degradation pathways based on the available chemical literature.
Caption: Potential degradation pathways for 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Experimental Protocols: Stability Assessment
To assist in evaluating the stability of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid under your specific experimental conditions, the following protocols for forced degradation studies are provided.
Protocol 1: Thermal Stress Testing
Objective: To assess the thermal stability of the compound in the solid state.
Methodology:
-
Place a known amount of the solid compound in a vial.
-
Heat the vial at a specific temperature (e.g., 100°C, 150°C, 200°C) for a defined period (e.g., 1, 4, 8, 24 hours).
-
After the specified time, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Analyze the sample by HPLC with a UV detector and compare the chromatogram to that of an unheated control sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
Protocol 2: pH Stability Profiling
Objective: To evaluate the stability of the compound in acidic and basic solutions.
Methodology:
-
Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., room temperature, 50°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.
-
Compare the peak area of the parent compound over time to determine the rate of degradation at each pH.
Summary of Incompatible Conditions
For ease of reference, the following table summarizes the conditions that may lead to the degradation of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
| Condition | Potential Issue | Rationale |
| High Temperature (>150°C) | Decarboxylation, Ring Cleavage | Thermal energy can induce the loss of CO₂ and cleavage of the pyrazole ring.[3][4][9][10] |
| Strongly Acidic (low pH) | Decarboxylation, Hydrolysis of CHF₂ | Can catalyze the removal of the carboxylic acid group and potentially the C-F bonds.[3][4][5][6] |
| Strongly Basic (high pH) | Decarboxylation | Can facilitate the elimination of the carboxylate group, especially at elevated temperatures.[3][4] |
| Strong Oxidizing Agents | Oxidation | As with most organic molecules, strong oxidizers can lead to decomposition. |
References
-
Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. [Link]
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office. [Link]
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology. [Link]
-
Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]
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Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry. [Link]
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Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
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Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]
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Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Royal Society of Chemistry. [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. [Link]
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Synthesis of L–Au(I)–CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides. ACS Publications. [Link]
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The Dark Side of Fluorine. ACS Publications. [Link]
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CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]
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Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. ResearchGate. [Link]
- CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
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Metal-free (18)F-labeling of aryl-CF2H via nucleophilic radiofluorination and oxidative C-H activation. ResearchGate. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. ResearchGate. [Link]
-
Diastereoselective Synthesis of CF3- and CF2H-Substituted Spiroethers from Aryl-Fused Cycloalkenylalkanols by Photoredox Catalysis. ACS Publications. [Link]
-
Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy. ResearchGate. [Link]
-
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link]
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METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. European Patent Office. [Link]
-
Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. [Link]
-
(A) Hydrogen bond acidity of difluoromethyl compounds. (B) Lipophilicity (logP) of several compounds. ResearchGate. [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. [Link]
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- 10. researchgate.net [researchgate.net]
byproduct identification in the synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and what are the key intermediates?
A1: The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, a crucial intermediate for several fungicides, typically follows a few key pathways.[1][2][3][4][5] A prevalent method involves the cyclization of a functionalized three-carbon component with a hydrazine derivative.[6]
One common route starts with the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate, followed by cyclization with methyl hydrazine. The resulting pyrazole ester is then hydrolyzed to the final carboxylic acid.[1] Another approach utilizes the Vilsmeier-Haack reaction on dichloro ethyl acetoacetate, followed by cyclization with methyl hydrazine, halogen exchange to introduce the difluoromethyl group, and finally hydrolysis.[7] Alternative methods may involve difluoroacetyl chloride and N,N-dimethylaminoethyl acrylate as starting materials.[7]
Key intermediates to monitor across these routes include:
-
Ethyl 2-(difluoroacetyl)-3-alkoxyacrylate
-
Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate
-
1-methyl-3-dichloromethyl-ethyl-4-pyrazole carboxylate[7]
Q2: I am observing an unexpected regioisomer in my final product. How can I identify it and prevent its formation?
A2: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[6] In the synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, the primary regioisomeric byproduct is typically 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.
Identification:
-
NMR Spectroscopy: The most definitive method for identification. The chemical shifts of the pyrazole ring protons will differ significantly between the 4-carboxylic acid and 3-carboxylic acid isomers. You will likely observe a duplicate set of peaks for the desired product.[6]
-
Chromatography (TLC, HPLC, GC-MS): These techniques can reveal the presence of multiple components.[6] Co-spotting with a known standard of the potential isomer on TLC can be a quick check. HPLC and GC-MS can provide quantitative information on the isomeric ratio.
Prevention:
-
Control of Reaction Conditions: The regioselectivity of the cyclization reaction can be highly dependent on the solvent, temperature, and pH. Careful optimization of these parameters is crucial.
-
Choice of Reagents: The nature of the condensing agent used can influence the regiochemical outcome.
-
Purification: If isomer formation is unavoidable, careful column chromatography or recrystallization may be necessary to separate the desired product.
Q3: My reaction mixture has a persistent yellow or red color, and I'm seeing unknown impurities in my analysis. What could be the cause?
A3: The appearance of colored impurities in pyrazole synthesis is often attributed to side reactions involving the hydrazine starting material.[6] Hydrazines can undergo oxidation or self-condensation reactions, leading to the formation of highly colored azo compounds or other polymeric materials.
Troubleshooting:
-
Purity of Hydrazine: Ensure the use of high-purity hydrazine or its salt. Older or improperly stored hydrazine can contain oxidation products that contribute to color.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Temperature Control: Exothermic reactions involving hydrazine can lead to decomposition if not properly controlled. Maintain the recommended reaction temperature.
-
Purification: Activated carbon treatment or column chromatography can often remove these colored byproducts.
Q4: My yield is lower than expected, and I suspect incomplete cyclization. How can I detect pyrazoline intermediates?
A4: Incomplete cyclization or aromatization can lead to the presence of pyrazoline intermediates as byproducts.[6]
Detection:
-
NMR Spectroscopy: Pyrazoline rings will have characteristic aliphatic proton signals (typically in the 2.5-4.5 ppm range in ¹H NMR) that are absent in the aromatic pyrazole product.
-
Mass Spectrometry: The molecular weight of the pyrazoline intermediate will be 2 amu higher than the corresponding pyrazole due to the presence of two additional hydrogen atoms.
Optimization:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient time at the appropriate temperature to drive the cyclization and subsequent aromatization to completion.
-
Dehydrogenation Step: Some synthetic routes may require a separate dehydrogenation step to convert the pyrazoline to the pyrazole. Ensure the chosen oxidizing agent is effective and used in the correct stoichiometry.
Q5: I am observing a byproduct that appears to be the decarboxylated version of my target molecule. Is this common, and how can I avoid it?
A5: Yes, decarboxylation of pyrazole-4-carboxylic acids can occur, particularly under harsh thermal or acidic/basic conditions.[8][9] The resulting byproduct would be 1-(difluoromethyl)-1H-pyrazole. While the decarboxylation of pyrazoles with haloalkyl substituents is not extensively documented, it is a known potential side reaction.[8][9]
Avoidance Strategies:
-
Temperature Control during Workup and Purification: Avoid excessive heat during solvent removal or distillation.
-
pH Control: Strong acidic or basic conditions, especially at elevated temperatures, can promote decarboxylation.[8][9] Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH.
-
Choice of Base for Hydrolysis: When hydrolyzing the ester precursor, use milder conditions if decarboxylation is observed. For example, using lithium hydroxide at room temperature might be preferable to sodium hydroxide under reflux.
Troubleshooting Guides
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Symptoms: Your ¹H NMR spectrum shows more peaks than expected for the pure 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected NMR peaks.
Issue 2: Low Yield and/or Product Instability
Symptoms: The isolated yield of the final product is consistently low, or the product degrades upon storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and instability.
Data Summary of Potential Byproducts
| Byproduct Name | Potential Cause | Key Identification Method(s) | ¹H NMR Distinguishing Features (Anticipated) | Mass Spec. (m/z) |
| 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid | Lack of regioselectivity in cyclization | NMR, HPLC | Different chemical shifts for pyrazole ring protons | Same as product |
| Pyrazoline Precursor | Incomplete cyclization/aromatization | NMR, MS | Aliphatic proton signals (2.5-4.5 ppm) | M+2 of product |
| 1-(Difluoromethyl)-1H-pyrazole | Decarboxylation of the final product | GC-MS, NMR | Absence of carboxylic acid proton, characteristic pyrazole protons | M-44 of product |
| Azo Compounds | Oxidation of hydrazine starting material | Visual (color), UV-Vis | Complex aromatic signals | Varies |
| Unreacted Starting Materials | Incomplete reaction | TLC, NMR, LC-MS | Signals corresponding to known starting materials | Varies |
Key Experimental Protocols
Protocol 1: General Procedure for ¹H NMR Sample Preparation for Byproduct Analysis
-
Accurately weigh approximately 5-10 mg of the crude or purified product.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio for detecting minor impurities.
-
Process the spectrum and integrate all peaks. Compare the chemical shifts with reference tables for common impurities and solvents.[10][11][12]
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The optimal solvent system will depend on the polarity of the reactants and products.
-
Using a capillary tube, spot the reaction mixture, the starting materials, and a co-spot (mixture of starting material and reaction mixture) onto a TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to elute up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
The appearance of new spots and the disappearance of starting material spots will indicate the progress of the reaction. Multiple product spots may suggest the formation of isomers or byproducts.[6]
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Jiangsu Herun Pharma Co Ltd. (2016). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. CN105218414A.
- MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- National Institutes of Health. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Journal of the American Chemical Society. (2022). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- ResearchGate. (n.d.). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition.
- American Chemical Society. (2022). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Google Patents. (n.d.). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
- BOC Sciences. (n.d.).
- Google Patents. (n.d.). CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Synform. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
- European Patent Office. (2022).
- Semantic Scholar. (n.d.). N -Difluoromethylation of imidazoles and pyrazoles using BrCF 2 PO(OEt) 2 under mild condition.
- Organometallics. (2010).
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- MDPI. (2022).
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- SynOpen. (2017). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- EPFL. (n.d.).
- ResearchGate. (2014). (PDF) Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Autech Industry Co.,Limited. (n.d.).
- National Institutes of Health. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
- Journal of the American Chemical Society. (2022).
- ResearchGate. (2013). Preparations of 4-Substituted 3-Carboxypyrazoles.
- PubMed. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids.
- Journal of the American Chemical Society. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
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- 12. epfl.ch [epfl.ch]
Technical Support Center: Improving Regioselectivity of Pyrazole Difluoromethylation
Welcome to the Technical Support Center for advanced pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of regioselective pyrazole difluoromethylation. The introduction of the difluoromethyl (CF₂H) group is a critical strategy in modern medicinal chemistry for modulating the physicochemical properties of lead compounds.[1] However, achieving precise regiocontrol on the pyrazole scaffold can be a significant experimental hurdle.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. We will delve into the mechanistic underpinnings of various difluoromethylation strategies and offer practical, field-proven solutions to steer your reaction toward the desired regioisomer.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Q1: My C-H difluoromethylation of an unsymmetrical N-substituted pyrazole is yielding a mixture of C4 and C5 regioisomers. How can I favor one over the other?
A1: Achieving regioselectivity in direct C-H difluoromethylation of pyrazoles often hinges on exploiting the subtle electronic differences between the C4 and C5 positions, which are influenced by the substituent at N1 and other positions on the ring. The choice of the difluoromethylating reagent and reaction conditions is paramount.
Radical difluoromethylation is a common and effective method for direct C-H functionalization of heterocycles.[2][3] The regiochemical outcome is typically governed by the site of highest electron density or the most stabilized radical intermediate.
Troubleshooting Strategies:
-
Reagent Selection - Tuning Radical Polarity: The nature of the radical generating system can influence the regioselectivity. For instance, the CF₂H radical generated from zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS) has been suggested to possess nucleophilic character.[4][5] This means it will preferentially attack the more electron-deficient position of the pyrazole ring. Conversely, other radical generation methods might produce more electrophilic radicals.
-
Recommendation: If your substrate's C4 position is more electron-poor due to an electron-withdrawing group on the N1-substituent, a nucleophilic radical source like DFMS might favor C4 functionalization.
-
-
Solvent Effects: The solvent system can significantly impact the reaction's regioselectivity, potentially by altering the substrate's conformation or the reagent's reactivity.[4] While standard conditions often use CH₂Cl₂/H₂O, exploring other options can be beneficial.
-
Recommendation: Screen a range of solvents with varying polarities. For pyrazole synthesis, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in related reactions by stabilizing intermediates through hydrogen bonding.[6][7] This principle could be extended to difluoromethylation.
-
-
Photocatalysis and Catalyst Choice: The use of photoredox catalysis has emerged as a mild and efficient way to generate CF₂H radicals.[1][8] The choice of photocatalyst can influence the reaction's efficiency and, in some cases, selectivity.
Experimental Protocol: Screening for Regioselectivity in Radical C-H Difluoromethylation
| Parameter | Condition A (Baseline) | Condition B (Solvent Screen) | Condition C (Reagent Test) |
| Pyrazole Substrate | 1.0 mmol | 1.0 mmol | 1.0 mmol |
| CF₂H Source | Zn(SO₂CF₂H)₂ (DFMS) (1.5 equiv) | Zn(SO₂CF₂H)₂ (DFMS) (1.5 equiv) | NaSO₂CF₂H (2.0 equiv) |
| Initiator/Catalyst | tert-butyl hydroperoxide (2.0 equiv) | tert-butyl hydroperoxide (2.0 equiv) | Rose Bengal (2 mol%) |
| Solvent | Dichloromethane/Water (1:1, 0.1 M) | HFIP (0.1 M) | DMSO (0.1 M) |
| Light Source | None (Thermal) | None (Thermal) | Green LEDs |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 h | 12-24 h | 8-16 h |
Monitor the reaction by TLC or GC-MS to determine the ratio of regioisomers.
Q2: I am trying to perform an N-difluoromethylation on my NH-pyrazole, but I am getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
A2: The regioselectivity of N-alkylation (including difluoromethylation) on an unsymmetrical NH-pyrazole is a classic challenge governed by a delicate balance of steric hindrance, electronics, and reaction conditions, particularly the base and solvent used. [9][10][11][12][13]
The two nitrogen atoms of the pyrazole ring have different steric and electronic environments, which can be exploited to favor alkylation at one site.
Troubleshooting Strategies:
-
Steric Hindrance: This is often the most powerful directing effect. A bulky substituent at the C3 (or C5) position will sterically hinder the adjacent nitrogen (N2 or N1, respectively), directing the incoming electrophile to the less hindered nitrogen.
-
Recommendation: If possible, design your synthesis to have a bulky group adjacent to the nitrogen you do not want to functionalize. This is a substrate-control approach.
-
-
Choice of Base and Counter-ion: The nature of the base used to deprotonate the pyrazole and the resulting counter-ion can significantly influence the site of alkylation.[10]
-
Hard vs. Soft Bases: A "hard" cation like Li⁺ may coordinate more tightly to the more electronegative nitrogen, potentially blocking it and favoring alkylation at the other nitrogen. A larger, "softer" cation like Cs⁺ may allow for thermodynamic control, favoring the more stable product.
-
Recommendation: Screen a variety of bases such as NaH, K₂CO₃, and Cs₂CO₃. The combination of base and solvent can dramatically alter the isomeric ratio.
-
-
Functional Group Manipulation: The electronic nature of substituents on the pyrazole ring plays a crucial role. Converting a group on the pyrazole can switch the preferred site of alkylation. For instance, converting an acetyl group to a hydrazone has been shown to dramatically alter the regioselectivity of N-alkylation for trifluoromethylated pyrazoles.[10][11][12][13]
-
Recommendation: Consider if a functional group on your pyrazole can be temporarily modified to direct the difluoromethylation to the desired nitrogen, and then reverted in a subsequent step.
-
Decision Workflow for N-Difluoromethylation
Caption: Decision workflow for optimizing N-difluoromethylation regioselectivity.
Part 2: Frequently Asked Questions (FAQs)
What are the primary methods for introducing a difluoromethyl group onto a pyrazole?
There are three main strategies, each with its own advantages and challenges regarding regioselectivity:
-
Direct C-H Difluoromethylation: This involves the direct replacement of a C-H bond on the pyrazole ring with a C-CF₂H bond. This is often achieved through radical-based methods, which are advantageous for late-stage functionalization.[2][8] Regioselectivity is governed by the electronic properties of the pyrazole ring.
-
N-Difluoromethylation of an NH-Pyrazole: This involves the alkylation of the nitrogen atom of a pre-existing NH-pyrazole. This is typically an Sₙ2-type reaction using a difluoromethylating agent that acts as an electrophile (e.g., by generating difluorocarbene).[14][15] Regioselectivity between N1 and N2 is a major consideration for unsymmetrical pyrazoles.
-
Ring Synthesis from a Difluoromethylated Precursor: This "bottom-up" approach involves constructing the pyrazole ring using a building block that already contains the CF₂H group. For example, the condensation of a difluoromethylated 1,3-dicarbonyl compound with a hydrazine.[16][17] This method can offer excellent regiocontrol if the precursors are designed correctly, but it is less suitable for late-stage modification.
How do electron-donating vs. electron-withdrawing groups on the pyrazole ring influence regioselectivity in C-H difluoromethylation?
The effect depends on the nature of the difluoromethylating radical.
-
For Nucleophilic CF₂H Radicals (e.g., from DFMS): These radicals will preferentially attack the most electron-deficient C-H position on the pyrazole ring. Therefore, an electron-withdrawing group (EWG) will direct the CF₂H group to the positions it most influences (typically C4).
-
For Electrophilic CF₂H Radicals: These are less common but would target the most electron-rich position. An electron-donating group (EDG) would activate the ring and direct the functionalization, often to the C4 position.
Visualizing Electronic Effects on C-H Difluoromethylation
Caption: Influence of N1-substituents on the regioselectivity of C-H difluoromethylation.
Can I use cross-coupling reactions for pyrazole difluoromethylation, and how is the regioselectivity controlled?
Yes, transition-metal-catalyzed cross-coupling is a powerful method. Regiocontrol is excellent because it relies on a pre-functionalized pyrazole.
-
Method: You would start with a halo-pyrazole (e.g., bromo- or iodo-pyrazole) at the specific position you want to functionalize (C3, C4, or C5). This halo-pyrazole is then coupled with a nucleophilic difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or a difluoromethyl copper complex, using a palladium or copper catalyst.[2][18]
-
Regiocontrol: The regioselectivity is pre-determined by the position of the halogen atom on your starting pyrazole. The challenge is therefore shifted to the regioselective synthesis of the required halo-pyrazole isomer.
References
-
Spärck, J. P., et al. (2014). A New Reagent for Direct Difluoromethylation. PMC - NIH. [Link]
-
Mebrouk, K., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]
-
Mondal, S., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
-
Wang, H., et al. (2022). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Kudyakova, Y. S., et al. (2025). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2023). Straightforward synthesis of difluoromethylated pyrazolines. ResearchGate. [Link]
-
Xia, P.-J., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. ResearchGate. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
-
Shi, L., et al. (2022). Difluoromethylation of heterocycles via a radical process. RSC Publishing. [Link]
-
Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Prakash, G. K. S., et al. (2017). Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes. ACS Publications. [Link]
-
Zhang, Z., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
-
Bolshan, Y., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. ACS Publications. [Link]
-
Konowalchuk, D. J., et al. (2024). Diastereoselective Hydrodifluoromethylation of Alkenyl N-Heterocycles via Photocatalytic Radical-Polar Crossover. PubMed. [Link]
-
Zhang, Z., et al. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. American Chemical Society. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Ghaffari, F., et al. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterizing 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the analytical characterization of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions to navigate the specific challenges this molecule presents. The inherent properties of this fluorinated heterocyclic compound, a key intermediate in the synthesis of several succinate dehydrogenase inhibitor (SDHI) fungicides, demand a nuanced approach to analytical method development.[1][2]
This resource provides in-depth, experience-driven insights to ensure the generation of accurate and reproducible data.
Section 1: Chromatographic Methods (HPLC/UPLC)
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are primary techniques for the separation, quantification, and purity assessment of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. However, its unique chemical structure can lead to several analytical hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing poor peak shape (tailing or fronting) for my compound on a standard C18 column. What could be the cause and how can I fix it?
Answer:
Poor peak shape for this analyte is a common issue and can stem from several factors related to its chemical properties.
-
Causality: 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid possesses both a polar carboxylic acid group and a difluoromethyl group, which can lead to mixed-mode interactions with the stationary phase. The pyrazole ring itself contains nitrogen atoms that can interact with residual silanols on the silica backbone of the C18 column, causing peak tailing. Fronting can occur due to column overload or issues with sample solvent strength.
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The primary tool to improve the peak shape of an acidic analyte is controlling the mobile phase pH. To suppress the ionization of the carboxylic acid group (pKa ~3-4), maintain the mobile phase pH at least 1.5 to 2 units below its pKa. A pH of 2.5 is a good starting point. Use buffers like phosphate or formate to maintain a stable pH.
-
Column Selection: If pH adjustment is insufficient, consider a different stationary phase.
-
End-capped C18 Columns: Ensure you are using a high-quality, fully end-capped C18 column to minimize silanol interactions.
-
Fluorinated Phases: Columns with fluorinated stationary phases can offer alternative selectivity for fluorinated analytes and may improve peak shape.[3]
-
-
Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent to prevent peak distortion. Injecting a sample in a solvent significantly stronger than the mobile phase can cause fronting.
-
Lower Analyte Concentration: To rule out mass overload, inject a dilution series of your sample. If peak shape improves at lower concentrations, you were likely overloading the column.
-
Question 2: My retention time is drifting, or I'm seeing inconsistent results between runs. What should I check?
Answer:
Retention time instability is often related to the mobile phase, column, or instrument parameters.
-
Causality: The difluoromethyl group can participate in unique dipole-dipole interactions, making retention sensitive to subtle changes in mobile phase composition and temperature. The carboxylic acid group's ionization state is highly dependent on a stable pH.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time instability.
Question 3: I'm having trouble developing a robust HPLC method. What are the recommended starting conditions?
Answer:
A systematic approach to method development is crucial. Here is a recommended starting point for developing an HPLC method for 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-purity, end-capped C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle size | Provides good retention and efficiency for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to suppress ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 10-90% B over 10-15 minutes | A good starting point to determine the approximate elution conditions. |
| Flow Rate | 0.3-0.5 mL/min (for 2.1 mm i.d.) or 1.0-1.5 mL/min (for 4.6 mm i.d.) | Appropriate for the column dimensions. |
| Column Temperature | 30-40 °C | Improves peak shape and reduces viscosity.[4] |
| Injection Volume | 1-5 µL | Minimizes potential for band broadening.[4] |
| Detection | UV at 210 nm and 254 nm | Pyrazole rings typically have some UV absorbance. |
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and structural elucidation of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its potential impurities or metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What ionization technique is best for this compound, and what ions should I expect to see?
Answer:
-
Recommended Technique: Electrospray ionization (ESI) is the preferred method due to the polarity of the molecule.[4] It is a soft ionization technique that typically results in a prominent protonated molecular ion.
-
Expected Ions:
-
Positive Ion Mode ([M+H]⁺): You should observe a strong signal at m/z 163.03, corresponding to the protonated molecule.
-
Negative Ion Mode ([M-H]⁻): You should observe a strong signal at m/z 161.02, corresponding to the deprotonated molecule.
-
Question 2: I am performing MS/MS for structural confirmation. What are the expected fragmentation patterns?
Answer:
The fragmentation of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid will be influenced by the difluoromethyl and carboxylic acid groups.
-
Causality: The C-F bonds are strong, but the difluoromethyl group can be lost as a radical. The carboxylic acid group readily loses CO₂ (44 Da) or H₂O (18 Da).
-
Predicted Fragmentation Pathways (Positive Ion Mode):
-
Loss of H₂O: [M+H - H₂O]⁺ at m/z 145.02
-
Loss of CO: [M+H - CO]⁺ at m/z 135.04
-
Loss of COOH radical: [M+H - •COOH]⁺ at m/z 118.04
-
Loss of CHF₂ radical: [M+H - •CHF₂]⁺ at m/z 112.01[5]
Caption: Predicted MS/MS fragmentation of the protonated molecule.
-
Question 3: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for this analyte?
Answer:
GC-MS is generally not the first choice for this compound in its native form.
-
Causality: The carboxylic acid group makes the molecule polar and non-volatile. It is also prone to thermal degradation at the high temperatures used in the GC inlet.
-
Alternative Approach (Derivatization): To analyze by GC-MS, derivatization is necessary to increase volatility and thermal stability. Silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) to convert the carboxylic acid to an ester are common approaches.
-
Considerations for Derivatized Analyte: When using electron ionization (EI), expect extensive fragmentation. The molecular ion may be weak or absent.[6] Common losses will include the difluoromethyl group and fragments from the derivatizing agent.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the definitive structural confirmation of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the expected ¹H and ¹⁹F NMR signals for this compound?
Answer:
The NMR spectrum will have characteristic signals for the pyrazole ring proton, the methyl group protons, and the difluoromethyl group.
-
¹H NMR:
-
A singlet for the pyrazole ring proton (C5-H) around δ 8.0-8.5 ppm.
-
A triplet for the difluoromethyl proton (CHF₂) around δ 6.5-7.5 ppm, with a coupling constant (JHF) of approximately 50-55 Hz.
-
A singlet for the N-methyl protons around δ 3.9-4.1 ppm.
-
A broad singlet for the carboxylic acid proton, typically >12 ppm.
-
-
¹⁹F NMR:
-
A doublet for the two equivalent fluorine atoms of the CHF₂ group, with a coupling constant (JHF) matching that observed in the ¹H spectrum.
-
-
¹³C NMR:
-
The carbon of the difluoromethyl group will appear as a triplet due to C-F coupling.
-
Question 2: My ¹H NMR spectrum shows a very broad signal for the CHF₂ proton, or the triplet is not well-resolved. What could be the issue?
Answer:
-
Causality: Poor resolution of the CHF₂ triplet can be due to several factors:
-
Quadrupolar Broadening: The adjacent nitrogen atoms in the pyrazole ring have quadrupole moments that can sometimes lead to broadening of nearby proton signals.
-
Viscosity: A highly concentrated sample can be viscous, leading to broader lines.
-
Shimming: An improperly shimmed magnet will result in poor line shape and resolution for all signals.
-
Solvent Effects: The choice of solvent can influence chemical shifts and resolution.
-
-
Troubleshooting Steps:
-
Re-shim the Magnet: This is the first and most crucial step to ensure a homogeneous magnetic field.
-
Dilute the Sample: Prepare a more dilute sample to reduce viscosity effects.
-
Use a Different Solvent: If possible, try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) to see if resolution improves. DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the OH proton signal.[7]
-
Acquire at a Higher Temperature: Increasing the temperature can sometimes average out conformational effects and sharpen signals, but be mindful of potential sample degradation.
-
Section 4: General Considerations
Solubility: 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a carboxylic acid and will have better solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. Its solubility in water is likely pH-dependent, increasing at higher pH values as the carboxylate salt is formed. Recrystallization from aqueous ethanol solutions has been reported.[7]
Stability: While generally stable, the potential for decarboxylation at very high temperatures should be considered, particularly for GC analysis.
By understanding the specific chemical nature of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and anticipating the common analytical challenges, researchers can develop robust and reliable methods for its characterization. This guide serves as a starting point for troubleshooting and method development, grounded in the principles of analytical chemistry and practical experience.
References
- BenchChem. Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (S)-3-(Difluoromethyl)pyrrolidine.
- BenchChem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. Mass spectra of fluorocarbons.
Sources
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Pyrazole Carboxylic Acid Isomers: 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid vs. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Introduction
The pyrazole ring is a privileged scaffold in modern chemistry, serving as the core of numerous compounds across pharmaceuticals and agrochemicals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of drug design.[3][4] The strategic introduction of fluorine-containing substituents, such as the difluoromethyl (-CF₂H) group, has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[5][6] This guide provides an in-depth comparison of two structurally related pyrazole carboxylic acids: 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its well-known regioisomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .
While structurally similar, the positional difference of the difluoromethyl group and the presence of an N-methyl substituent create profound differences in their synthesis, properties, and applications. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a critical, high-volume industrial intermediate for a major class of agricultural fungicides.[7][8] In contrast, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a less-documented isomer primarily used in research settings to explore structure-activity relationships (SAR).[9] This guide will dissect these differences, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.
Structural and Physicochemical Analysis
The fundamental difference between the two molecules lies in the placement of the substituents on the pyrazole ring.
-
Molecule A: 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid: The electron-withdrawing difluoromethyl group is attached to the N1 position.
-
Molecule B: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: The difluoromethyl group is at the C3 position, while a methyl group occupies the N1 position.
This isomerism dictates their electronic, steric, and hydrogen-bonding characteristics.
Caption: Chemical structures of the two pyrazole carboxylic acid isomers.
The -CF₂H group is a unique moiety in medicinal chemistry. Unlike the -CF₃ group, it retains an acidic proton, allowing it to act as a weak hydrogen bond donor.[5][10] It also serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[11]
In Molecule A , the direct attachment of the strongly electron-withdrawing -CF₂H group to N1 significantly lowers the pKa of the remaining N-H proton (if it were deprotonated) and influences the acidity of the carboxylic acid. In contrast, Molecule B features a simple N-methyl group, which is sterically small and has a minor electronic effect. The challenge and importance of achieving selective N-methylation of pyrazoles is a well-documented aspect of synthetic chemistry.[12][13]
A comparison of their key physicochemical properties is summarized below.
| Property | 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Rationale for Differences |
| Molecular Formula | C₅H₄F₂N₂O₂ | C₆H₆F₂N₂O₂ | Molecule B has an additional methyl group. |
| Molecular Weight | 162.09 g/mol [14] | 176.12 g/mol [15] | Reflects the difference in the molecular formula. |
| Hydrogen Bond Donors | 2 (Carboxylic OH, -CF₂H ) | 2 (Carboxylic OH, -CF₂H ) | Both contain a carboxylic acid and a difluoromethyl group.[5] |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | 4 (2x N, 2x O) | Based on the pyrazole nitrogens and carboxylic oxygens. |
| Predicted logP | ~0.4[14] | ~0.4[15] | The increased lipophilicity from the N-methyl group in B is offset by the N1-CHF₂ in A. |
| Acidity (pKa) | Predicted to be more acidic. | Predicted to be less acidic. | The potent electron-withdrawing N1-CF₂H group in A increases the acidity of the C4-COOH group. |
Synthesis Strategies: A Tale of Two Isomers
The synthetic routes to these molecules are distinct, reflecting the challenge of regioselective substitution on the pyrazole core.
Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Molecule B)
This compound is a key building block for numerous fungicides, and its large-scale synthesis has been extensively optimized.[7] A common and well-established route begins with the condensation of an ethyl difluoroacetoacetate precursor with an orthoformate, followed by cyclization with methylhydrazine.[7][16]
Caption: Common synthetic pathway for Molecule B.
This multi-step process is robust and scalable, though it can generate isomeric impurities that must be removed.[7][8] Alternative routes, such as those starting from an acetyl pyrazole, have also been developed to improve purity and cost-effectiveness.[8]
Synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Molecule A)
The synthesis of Molecule A is less commonly reported and presents a different challenge: the formation of a nitrogen-CF₂H bond. Direct N-difluoromethylation of a pyrazole-4-carboxylate ester is a plausible approach, though achieving selectivity at the N1 position over N2 can be difficult. Reagents for such transformations often include chlorodifluoromethane or other difluoromethylating agents under basic conditions.
Caption: Plausible synthetic pathway for Molecule A.
The scarcity of established, high-yield syntheses for Molecule A contributes to its status as a specialty research chemical rather than an industrial commodity.
Biological Applications and Performance
The utility of these two isomers diverges significantly, driven entirely by their substitution patterns.
Molecule B: A Cornerstone of Modern Fungicides
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not biologically active itself but is the essential precursor to a multi-billion dollar class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] The carboxylic acid is activated (e.g., to the acyl chloride) and coupled with various amine moieties to produce the final active ingredients.[17][18]
Examples of Commercial SDHI Fungicides Derived from Molecule B:
-
Bixafen
-
Fluxapyroxad
-
Isopyrazam
-
Sedaxane
-
Benzovindiflupyr
These fungicides are highly effective against major crop diseases by blocking the fungal respiratory chain at Complex II (succinate dehydrogenase).[18][19] The 3-(difluoromethyl)-1-methyl-pyrazole moiety is critical for binding to the enzyme's active site.
Molecule A: A Tool for Structure-Activity Relationship (SAR) Studies
While not used in any commercial products to date, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives are valuable tools for discovery research.[9] Studies on this scaffold have indicated potential antifungal and anticancer properties.[9]
Its primary role is in SAR exploration. By synthesizing amides or esters from Molecule A and comparing their biological activity to analogous derivatives from Molecule B, researchers can probe the following:
-
Impact of N1 Substitution: Is an electron-withdrawing group at N1 beneficial or detrimental to activity compared to a small alkyl group?
-
Positional Isomerism: How does moving the -CF₂H group from C3 to N1 affect target engagement and pharmacokinetics?
-
Hydrogen Bonding: Does the N1-CF₂H group's ability to act as a hydrogen bond donor enable new interactions with a biological target?[10]
The differences in activity between derivatives of A and B provide crucial data for designing next-generation compounds with improved potency, selectivity, or metabolic profiles.
Experimental Protocols
To provide a practical context, this section details a representative synthesis protocol for the industrially significant isomer and outlines a general workflow for product analysis.
Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol is adapted from established literature procedures.[7][16][20]
Objective: To synthesize 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid via ester hydrolysis.
Materials:
-
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, Buchner funnel, filter paper.
Procedure:
-
Hydrolysis: a. In a 250 mL round-bottom flask, dissolve ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol (5 volumes). b. In a separate beaker, prepare a 2 M aqueous solution of NaOH (1.5 eq). c. Add the NaOH solution to the flask and equip it with a reflux condenser. d. Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Acidification & Precipitation: a. Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath. b. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is ~1-2. A white precipitate should form. c. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Isolation & Purification: a. Collect the white solid by vacuum filtration using a Buchner funnel. b. Wash the solid with cold deionized water (2 x 20 mL) to remove residual salts. c. The crude product can be further purified by recrystallization from an ethanol/water mixture.[20] d. Dry the purified product under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white to light yellow powder.[21]
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HPLC analysis. The melting point should be consistent with literature values.
General Workflow: From Synthesis to Analysis
The following diagram illustrates a self-validating workflow applicable to the characterization of either pyrazole carboxylic acid isomer.
Caption: Standard workflow for synthesis, purification, and analysis.
Conclusion and Future Outlook
The comparison between 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a clear demonstration of how subtle changes in molecular architecture can lead to vastly different chemical identities and applications.
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a testament to successful process chemistry, optimized for the large-scale production of vital agricultural fungicides. Its synthetic pathways are well-established, and its role as a key intermediate is solidified.[7][8]
-
1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid , while chemically intriguing, remains a niche compound. Its value lies not in commercial application but in its potential to unlock new biological activities and deepen our understanding of structure-activity relationships.[9] The challenges in its synthesis present opportunities for methodological innovation in selective N-difluoromethylation.
For researchers in drug and agrochemical discovery, both molecules serve a purpose. One provides the foundation for established products, while the other offers a template for future innovation. Further exploration of derivatives from the N1-difluoromethyl isomer could yield novel bioactive compounds, particularly if its unique hydrogen-bonding capability can be leveraged to engage with new biological targets.
References
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A Comparative Guide to the Biological Activity of Difluoromethylated Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Difluoromethyl Group in Pyrazole Scaffolds
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous commercial drugs and pesticides.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethyl (CF2H) group, has become a cornerstone of modern drug design. This is due to the unique physicochemical properties that fluorine imparts, including increased metabolic stability, enhanced membrane permeability, and altered electronic properties that can modulate binding affinity to biological targets.
Difluoromethylated pyrazoles, in particular, have demonstrated a broad spectrum of biological activities.[4] However, the precise positioning of the CF2H group on the pyrazole ring—creating different isomers—can dramatically influence the compound's potency and selectivity. This guide will dissect these isomeric differences, providing a clear comparison based on published experimental data.
Antifungal Activity: A Tale of Two Isomers
Difluoromethylated pyrazole carboxamides are a prominent class of fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[5][6] The positioning of the difluoromethyl group is critical for optimal interaction with the SDH enzyme.
Comparative Analysis
A significant body of research focuses on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides.[5] These compounds have been extensively developed into successful commercial fungicides like Isopyrazam, Sedaxane, Bixafen, Fluxapyroxad, and Benzovindiflupyr.[4][5] Experimental data consistently demonstrates that the 3-CF2H substitution pattern is highly effective for targeting fungal SDH.
For instance, a study on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that many of these compounds exhibit moderate to excellent activity against a range of phytopathogenic fungi, including Colletotrichum orbiculare, Rhizoctonia solani, and Botrytis cinerea.[5] One particular compound from this series, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, showed higher antifungal activity against seven tested fungi than the commercial fungicide boscalid.[5]
While the 3-CF2H isomers are well-documented for their potent antifungal properties, comparative data on other isomers, such as those with a 4-CF2H or 5-CF2H substitution, is less prevalent in the context of commercial fungicides. This suggests a strong structure-activity relationship favoring the 3-position for the difluoromethyl group in targeting fungal SDH.
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
The following protocol outlines a standard method for assessing the in vitro antifungal activity of difluoromethylated pyrazole isomers.
Objective: To determine the inhibitory effect of test compounds on the mycelial growth of various phytopathogenic fungi.
Materials:
-
Test compounds (difluoromethylated pyrazole isomers)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal strains (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani)[7]
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to create stock solutions (e.g., 10 mg/mL).
-
Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Dosing: Add the appropriate volume of the stock solution of each test compound to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL).[7] A control plate containing only DMSO should also be prepared.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal colony, in the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Visualizing the Workflow
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Herbicidal Activity: Targeting Different Pathways
Pyrazole-containing compounds have also been successfully developed as herbicides.[8][9] The mode of action for these herbicides can vary, and the position of the difluoromethyl group can influence which biological pathway is targeted.
Comparative Analysis
While specific comparative studies on the herbicidal activity of difluoromethylated pyrazole isomers are not as abundant as for fungicides, we can draw inferences from the broader class of fluorinated pyrazole herbicides. For instance, some pyrazole herbicides act by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[10] The bleaching symptoms observed in treated plants are a hallmark of HPPD inhibition.
One study on 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives found that the substituent at the 3-position of the pyrazole ring significantly influenced herbicidal activity.[11] Specifically, a benzyloxy group with an electron-withdrawing group, such as a trifluoromethyl group, at the meta-position was most effective in enhancing bleaching activity.[11] This highlights the importance of the substitution pattern around the pyrazole core for potent herbicidal effects.
Another class of pyrazole herbicides targets different enzymes. The commercial herbicide Pyroxasulfone, for example, is a pre-emergence herbicide that controls grass and broadleaf weeds.[9] The structural features of these herbicides are distinct, indicating that different isomeric forms of difluoromethylated pyrazoles could potentially be optimized for various herbicidal mechanisms.
Data Summary: Herbicidal Efficacy
| Compound Class | Target Weeds | Activity Level | Reference |
| 3-(substituted alkoxy)pyrazole-4-carboxamides | Annual lowland weeds | Good herbicidal activity and crop safety | [11] |
| Phenylpyridine moiety-containing pyrazoles | Abutilon theophrasti | >90% inhibition at 150 g a.i./hm² | [9] |
| 1-Acyl-3-phenyl-pyrazol benzophenones | Broadleaf weeds | Excellent post-emergence activity | [9] |
Kinase Inhibitory Activity: A Frontier in Drug Discovery
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[12][13] Pyrazole-based compounds have emerged as a promising class of kinase inhibitors.[12][14][15]
Comparative Analysis
The structural flexibility of the pyrazole scaffold allows for the design of inhibitors that can target the ATP-binding site of various kinases.[15] The positioning of substituents, including the difluoromethyl group, is critical for achieving high potency and selectivity.
For example, a review of pyrazole-based kinase inhibitors highlights their role in targeting kinases such as Akt, Aurora A/B, and EGFR.[12][15] While this review does not specifically focus on difluoromethylated isomers, it underscores the importance of the substitution pattern on the pyrazole ring for kinase inhibitory activity. The ability of the pyrazole core to engage in hydrogen bonding and π-π stacking interactions within the ATP-binding pocket is a key determinant of its inhibitory potential.[15]
Molecular modeling studies on pyrazole derivatives as RET kinase inhibitors have shown that specific structural features are crucial for high activity.[16] These studies can be used to rationally design novel inhibitors with improved potency. It is plausible that the strategic placement of a difluoromethyl group could enhance interactions with key residues in the kinase active site, thereby increasing inhibitory activity. Further research is needed to systematically compare the kinase inhibitory profiles of different difluoromethylated pyrazole isomers.
Visualizing the Kinase Inhibition Mechanism
Caption: Generalized mechanism of pyrazole-based kinase inhibition.
Conclusion and Future Directions
The biological activity of difluoromethylated pyrazoles is profoundly influenced by the isomeric position of the difluoromethyl group. In the realm of antifungal agents, the 3-CF2H substitution pattern has proven to be highly effective, leading to the development of numerous commercial SDH inhibitors. For herbicides, the substitution pattern dictates the mode of action, with different isomers potentially targeting distinct biochemical pathways. The application of difluoromethylated pyrazoles as kinase inhibitors is a rapidly evolving field, where the precise placement of the CF2H group can be leveraged to achieve high potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a wider range of difluoromethylated pyrazole isomers. Such studies, coupled with computational modeling, will provide a more comprehensive understanding of the structure-activity relationships and pave the way for the rational design of next-generation fungicides, herbicides, and therapeutic agents.
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). MDPI. Retrieved from [Link]
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Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). ResearchGate. Retrieved from [Link]
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Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). ProQuest. Retrieved from [Link]
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Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]
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Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved from [Link]
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Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. (n.d.). RJPBCS. Retrieved from [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. Retrieved from [Link]
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Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Spectral Analysis of 1H-Pyrazole-4-Carboxylic Acid and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of heterocyclic scaffolds is paramount. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in pharmacology, exhibiting a wide range of biological activities.[1][2] 1H-pyrazole-4-carboxylic acid, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials.[3]
This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize 1H-pyrazole-4-carboxylic acid and its common derivatives, such as esters and N-substituted analogues. By understanding the spectral signatures of the core scaffold, we can elucidate the structural impact of chemical modifications, a critical step in confirming identity, purity, and molecular structure. We will delve into the causality behind spectral shifts and provide field-proven experimental protocols to ensure data integrity and reproducibility.
The Core Scaffold: Spectral Signature of 1H-Pyrazole-4-Carboxylic Acid
1H-pyrazole-4-carboxylic acid (P4C) is a white crystalline solid with the molecular formula C₄H₄N₂O₂ and a molecular weight of 112.09 g/mol .[4] Its structure presents a unique combination of an aromatic pyrazole ring and a carboxylic acid functional group, each contributing distinct features to its overall spectral profile.
dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "1H-Pyrazole-4-Carboxylic Acid" P4C [label=<
N C
N C C
>]; H1 [label="H", shape=none]; H3 [label="H", shape=none]; H5 [label="H", shape=none]; COOH [label="COOH", shape=none]; end
} caption="Structure of 1H-Pyrazole-4-Carboxylic Acid"
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core and its Substituents
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of 1H-pyrazole-4-carboxylic acid in a solvent like DMSO-d₆ typically shows three distinct signals: two for the pyrazole ring protons and a broad signal for the acidic protons (N-H and COOH).
-
Pyrazole Ring Protons (H3 & H5): Due to the C₂ symmetry of the unsubstituted pyrazole ring (when considering tautomeric averaging), the protons at positions 3 and 5 are chemically equivalent. They appear as a sharp singlet in the aromatic region, typically around δ 8.0-8.3 ppm .
-
Acidic Protons (NH & COOH): The protons on the ring nitrogen (N-H) and the carboxylic acid (COOH) are acidic and readily exchange with each other and with trace water in the solvent. This exchange often results in a single, very broad signal that can appear over a wide range of the spectrum, commonly δ 12.0-13.5 ppm . Its integration corresponds to two protons.
Comparative Analysis with Derivatives:
Structural modifications dramatically alter the ¹H NMR spectrum, providing clear evidence of a successful reaction.
-
Derivative 1: Ethyl 1H-pyrazole-4-carboxylate (Esterification): Esterification of the carboxylic acid removes the COOH proton and introduces an ethyl group.
-
The broad acidic proton signal at δ ~13 ppm is replaced by the characteristic signals of an ethyl group: a quartet around δ 4.2-4.3 ppm (CH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).[5]
-
The pyrazole ring protons (H3, H5) may experience a slight upfield or downfield shift but remain a singlet around δ 8.1 ppm.
-
-
Derivative 2: 1-Methyl-1H-pyrazole-4-carboxylic acid (N-Substitution): Alkylation of the N1 position breaks the ring's symmetry.
-
The H3 and H5 protons are no longer equivalent and appear as two distinct singlets. Typically, H5 appears slightly downfield from H3. For the 1-methyl derivative, these are observed around δ 8.1 ppm and δ 7.8 ppm .[6]
-
A new singlet corresponding to the N-CH₃ group appears in the aliphatic region, around δ 3.8-3.9 ppm .[6]
-
The broad acidic proton signal now integrates to one proton (COOH).
-
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | H3 / H5 (pyrazole) | COOH / NH Protons | Substituent Protons |
| 1H-Pyrazole-4-carboxylic acid | ~8.1 (s, 2H) | ~13.0 (br s, 2H) | - |
| Ethyl 1H-pyrazole-4-carboxylate[5] | ~8.1 (s, 2H) | ~13.3 (br s, 1H, NH) | 4.25 (q, 2H, OCH₂), 1.29 (t, 3H, CH₃) |
| 1-Methyl-1H-pyrazole-4-carboxylic acid[6] | ~8.1 (s, 1H), ~7.8 (s, 1H) | ~12.5 (br s, 1H) | 3.85 (s, 3H, NCH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework.
-
1H-Pyrazole-4-carboxylic acid: The parent acid shows three signals: two for the pyrazole ring carbons and one for the carboxyl carbon.
-
C3/C5: These equivalent carbons appear around δ 135 ppm .
-
C4: The carbon bearing the carboxyl group is significantly shielded and appears further upfield, around δ 110 ppm .
-
C=O: The carbonyl carbon of the carboxylic acid is found far downfield, typically around δ 163-165 ppm .
-
Comparative Analysis with Derivatives:
-
Esterification (Ethyl Ester): The chemical shifts of the ring carbons (C3, C4, C5) are only slightly affected. The most significant change is a slight upfield shift of the carbonyl carbon to ~δ 162 ppm , and the appearance of new signals for the ethyl group at ~δ 60 ppm (OCH₂) and ~δ 14 ppm (CH₃) .
-
N-Substitution (1-Methyl): The loss of symmetry makes C3 and C5 non-equivalent, resulting in two separate signals (e.g., δ 139 ppm and δ 130 ppm ).[6] The N-methyl carbon appears around δ 39 ppm .
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | C3 / C5 (pyrazole) | C4 (pyrazole) | C=O (Carboxyl/Ester) | Substituent Carbons |
| 1H-Pyrazole-4-carboxylic acid | ~135.0 | ~110.0 | ~164.0 | - |
| Ethyl 1H-pyrazole-4-carboxylate | ~135.5 | ~111.5 | ~162.5 | ~60.0 (OCH₂), ~14.5 (CH₃) |
| 1-Methyl-1H-pyrazole-4-carboxylic acid[6] | ~139.0, ~130.0 | ~111.0 | ~163.5 | ~39.0 (NCH₃) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is excellent for identifying key functional groups by detecting their vibrational frequencies.
dot graph [rankdir=TB] { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption="FT-IR Spectroscopy Workflow for Pyrazole Carboxylic Acids"
Analysis of 1H-Pyrazole-4-carboxylic acid:
-
O-H Stretch (Carboxylic Acid): A very prominent, broad absorption band is observed from 3300-2500 cm⁻¹ . This breadth is due to strong hydrogen bonding between carboxylic acid dimers.[7]
-
N-H Stretch (Pyrazole): This vibration is often obscured by the broad O-H band but contributes to the absorption in the 3200-3100 cm⁻¹ region.
-
C-H Stretch (Aromatic): A weaker, sharp peak typically appears just above 3000 cm⁻¹, around 3100-3150 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is seen in the range of 1760-1690 cm⁻¹ , characteristic of a conjugated carboxylic acid.[7]
-
Ring Vibrations (C=N, C=C): Multiple bands in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations of the pyrazole ring.[8]
-
C-O Stretch & O-H Bend: Bands in the 1320-1210 cm⁻¹ (C-O stretch) and 1440-1395 cm⁻¹ (O-H bend) regions are also characteristic.[7]
Comparative Analysis with Derivatives:
-
Esterification: The most significant change is the disappearance of the broad O-H stretch from the carboxylic acid. The C=O stretch of the ester typically appears at a slightly higher frequency (1730-1715 cm⁻¹ ) compared to the acid. New C-O stretching bands for the ester linkage will appear around 1300-1100 cm⁻¹.
-
N-Substitution: The N-H stretch will disappear, which may lead to a sharpening of the absorption bands in the 3200-3000 cm⁻¹ region, as only the O-H and C-H stretches remain.
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)
| Functional Group Vibration | 1H-Pyrazole-4-carboxylic acid | Ethyl 1H-pyrazole-4-carboxylate | 1-Methyl-1H-pyrazole-4-carboxylic acid |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad, strong) | Absent | 3300-2500 (very broad, strong) |
| N-H Stretch (Pyrazole) | ~3150 (broad, medium) | ~3150 (broad, medium) | Absent |
| C=O Stretch (Carbonyl) | ~1700 (strong, sharp) | ~1720 (strong, sharp) | ~1700 (strong, sharp) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns.
-
1H-Pyrazole-4-carboxylic acid: In Electron Ionization (EI) mode, the molecular ion peak [M]⁺ is observed at m/z = 112 . A very common and often prominent fragmentation is the loss of a carboxyl group (-COOH, 45 Da), leading to a significant peak at m/z = 67 .[4]
Comparative Analysis with Derivatives:
-
Ethyl 1H-pyrazole-4-carboxylate: The molecular ion peak [M]⁺ appears at m/z = 140 .[5] Key fragments include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a peak at m/z = 95 , and the loss of the entire ester group (-COOC₂H₅, 73 Da) to give the pyrazole fragment at m/z = 67 .
-
1-Methyl-1H-pyrazole-4-carboxylic acid: The molecular ion peak [M]⁺ is observed at m/z = 126 .[6] The loss of the carboxyl group (-COOH, 45 Da) results in a fragment at m/z = 81 .
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. Pyrazole and its derivatives typically show strong absorption in the UV region.
-
1H-Pyrazole-4-carboxylic acid: The pyrazole ring is a chromophore. The parent compound, in a solvent like ethanol or methanol, will exhibit an absorption maximum (λₘₐₓ) in the range of 220-240 nm , corresponding to π → π* transitions within the conjugated system.[9][10]
Comparative Analysis with Derivatives:
The position of λₘₐₓ is sensitive to substitution.
-
Esterification: Replacing the carboxylic acid with an ester group generally has a minimal effect on the λₘₐₓ, as the core chromophore remains largely unchanged.
-
N-Substitution: Alkylation at the N1 position can cause a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, but the change is usually small unless the substituent is also a chromophore.
-
Substitution with Chromophores: If a derivative contains additional conjugated systems (e.g., a phenyl group attached to the nitrogen), significant bathochromic shifts and new absorption bands at longer wavelengths will be observed.
Experimental Protocols: A Self-Validating System
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectral data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, modern spectrometers can reference the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the probe temperature (~5 minutes).
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds are typical starting points. Use 8-16 scans for good signal-to-noise.
-
¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and pick peaks for both spectra.
Protocol 2: FT-IR Sample Preparation (KBr Pellet)
-
Preparation: Gently grind ~1-2 mg of the solid pyrazole sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Pellet Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.[11]
-
Background Correction: Always run a background spectrum of the empty spectrometer chamber before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Conclusion
The spectral characterization of 1H-pyrazole-4-carboxylic acid and its derivatives is a systematic process. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map out the precise proton and carbon environments, FT-IR confirms the presence or absence of key functional groups, MS provides the molecular weight, and UV-Vis spectroscopy probes the electronic structure.
By establishing a baseline spectral signature for the parent acid, any modification—be it esterification, N-alkylation, or amidation—produces predictable and quantifiable changes in the resulting spectra. This comparative approach, grounded in robust experimental methodology, provides an authoritative framework for the unambiguous structural confirmation of this vital class of heterocyclic compounds.
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Sztorch, B., et al. (2022). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. ResearchGate. Available at: [Link].
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A Comparative Guide to Difluoromethylating Agents for Pyrazoles: Strategies, Mechanisms, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (–CF2H) group into heterocyclic scaffolds, particularly pyrazoles, is a cornerstone strategy in modern medicinal and agrochemical research.[1][2][3] The –CF2H moiety is a unique functional group, acting as a lipophilic hydrogen bond donor and a bioisosteric replacement for hydroxyl, thiol, or amine groups.[4][5][6] This substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making difluoromethylation a critical tool for optimizing lead compounds.[4][7]
However, the selective and efficient installation of this group onto the pyrazole core presents a significant synthetic challenge. The choice of reagent and methodology is paramount, as it dictates the regioselectivity (N- vs. C-difluoromethylation), functional group tolerance, and overall efficiency of the transformation. This guide provides a comparative analysis of prominent difluoromethylating agents, grounded in experimental data and mechanistic insights, to aid researchers in navigating this complex chemical space.
Mechanistic Overview: The Three Paths to Pyrazole Difluoromethylation
The synthetic strategies for introducing a –CF2H group onto a pyrazole can be broadly categorized into three mechanistic pathways: radical, nucleophilic (often via difluorocarbene), and electrophilic. The choice of pathway is intrinsically linked to the desired outcome, whether it be the functionalization of a C–H bond or the derivatization of a ring nitrogen.
Caption: Core mechanisms for pyrazole difluoromethylation.
Comparative Analysis of Key Difluoromethylating Agents
The selection of a difluoromethylating agent is a critical decision based on factors like commercial availability, safety, reaction conditions, and, most importantly, the desired regioselectivity. Below is a comparative summary of commonly employed reagents.
| Reagent/System | Primary Mechanism | Typical Conditions | Target Position | Key Advantages | Key Limitations |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical | Oxidant (e.g., TBHP), Room Temp to 80 °C | C–H | Excellent functional group tolerance; commercially available; mild conditions; highly effective for heteroarenes.[8][9] | Can require stoichiometric oxidant; regioselectivity can be an issue with multiple reactive sites. |
| Photocatalysis + CF₂H Source | Radical | Photocatalyst (e.g., Ir, Ru, or organic dye), Blue LEDs, Room Temp | C–H | Extremely mild conditions; high functional group compatibility; suitable for late-stage functionalization.[4][10][11][12] | Requires specialized photoreactor setup; catalyst can be expensive; potential for side reactions. |
| TMSCF₂H | Nucleophilic/Radical | Base (e.g., CsF, t-BuOK) or Metal Catalyst (e.g., Ag, Pd, Cu) | C–H or C–X | Versatile; can act as a nucleophilic or radical precursor depending on conditions; stable and easy to handle.[7][13][14][15][16] | Often requires metal catalysts which may not be desirable; activator choice is crucial.[7][16] |
| BrCF₂PO(OEt)₂ | Difluorocarbene | Base (e.g., K₂CO₃, KF), 60-100 °C | N–H | Non-ozone-depleting; efficient for N-difluoromethylation of azoles; commercially available and easy to handle.[17][18] | Primarily for N-H insertion; may require elevated temperatures. |
| ClCF₂H (Freon 22) | Difluorocarbene | Base (e.g., NaOH, K₂CO₃), Phase-transfer catalyst | N–H | Inexpensive and readily available reagent for large-scale synthesis.[18][19] | Ozone-depleting substance, use is restricted by the Montreal Protocol; requires careful handling of a gas.[7] |
| S-Difluoromethyl Sulfoximines | Difluorocarbene | Base-mediated | S-, N-, C-Nucleophiles | Novel and efficient reagent for transferring the CF₂H group under mild conditions.[20][21] | Reagent synthesis can be multi-step; less commercially prevalent than other sources. |
Featured Experimental Protocols
An effective protocol is not just a series of steps but a self-validating system where each component has a clear purpose. Here, we detail two validated protocols for achieving distinct difluoromethylation patterns on pyrazoles.
Protocol 1: Radical C–H Difluoromethylation of N-Arylpyrazoles using Zn(SO₂CF₂H)₂
This method, pioneered by Baran and coworkers, is a benchmark for direct C–H functionalization of heterocycles and is valued for its operational simplicity and broad scope.[8][9]
Causality: The reaction proceeds via the generation of a nucleophilic difluoromethyl radical (•CF₂H). An oxidant, tert-butyl hydroperoxide (TBHP), initiates the process by reacting with the zinc sulfinate salt. The resulting •CF₂H radical preferentially adds to electron-deficient positions on the pyrazole ring, a characteristic of Minisci-type reactions.
Caption: Workflow for radical C-H difluoromethylation.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, 2.0 equiv), and a suitable solvent such as 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Initiation: To the stirring suspension, add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O, 3.0 equiv) dropwise at room temperature. The oxidant is crucial for generating the difluoromethyl radical from the sulfinate salt.
-
Reaction: Seal the vial and place it in a preheated heating block at 60 °C. Allow the reaction to stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any remaining oxidant. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired C-difluoromethylated pyrazole.
Protocol 2: N-Difluoromethylation using Diethyl Bromodifluoromethylphosphonate
For applications requiring modification at the nitrogen atom, generating difluorocarbene (:CF₂) for insertion into an N–H bond is a highly effective strategy. This protocol uses a modern, stable, and non-ozone-depleting carbene precursor.[17]
Causality: A base, such as potassium fluoride, deprotonates the phosphonate reagent, leading to the elimination of a phosphite byproduct and the in-situ generation of difluorocarbene. This highly reactive intermediate readily inserts into the acidic N–H bond of the pyrazole ring to form the thermodynamically stable N–CF₂H product.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the pyrazole starting material (1.0 equiv), potassium fluoride (KF, 3.0 equiv), and a polar aprotic solvent like DMF or acetonitrile.
-
Reagent Addition: Add diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂, 1.5 equiv) to the mixture via syringe. This reagent is the precursor to the reactive difluorocarbene species.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours. The elevated temperature facilitates the formation of difluorocarbene.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash chromatography to isolate the N-difluoromethylated pyrazole. Isomeric mixtures may form with unsymmetrical pyrazoles, which may require careful chromatographic separation.[18]
Advanced Strategies: The Rise of Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals, including the •CF₂H radical.[11][12][22][23][24] This approach offers unparalleled control and functional group tolerance, making it ideal for the late-stage difluoromethylation of complex, drug-like molecules.
The general catalytic cycle involves the excitation of a photocatalyst (PC) by visible light. The excited-state photocatalyst (PC*) can then engage with a difluoromethylating agent (e.g., a sulfone or sulfinate) via single-electron transfer (SET) to generate the •CF₂H radical, which then proceeds to functionalize the pyrazole substrate.
Caption: Generalized photocatalytic cycle for difluoromethylation.
Conclusion and Future Perspectives
The difluoromethylation of pyrazoles has evolved from niche chemistry to a robust and versatile tool in the drug discovery pipeline. While classic methods using reagents like ClCF₂H remain relevant for large-scale synthesis, modern approaches utilizing radical chemistry, particularly through zinc sulfinates and photoredox catalysis, offer superior mildness and functional group tolerance for complex molecule synthesis.[7][8][22]
Future research will likely focus on developing more cost-effective and environmentally benign radical precursors, expanding the scope of asymmetric difluoromethylation to control stereocenters, and designing novel catalytic systems that offer even greater precision and efficiency. As the demand for structurally unique and potent bioactive molecules grows, the strategic application of the diverse portfolio of difluoromethylating agents will continue to be a driving force of innovation.
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A Comparative Guide to the Purity Assessment of Synthesized 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pivotal building block in modern agrochemicals, particularly as a key intermediate for a new class of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The purity of this intermediate is paramount, as it directly influences the efficacy, safety, and impurity profile of the final active ingredient. This guide provides an in-depth comparison of critical analytical techniques for assessing the purity of this synthesized compound. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards to ensure scientific integrity and trustworthiness in your analytical workflow.
The Rationale for Purity: Understanding the Synthetic Landscape
The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be approached through various routes, each presenting a unique set of potential impurities. Common methods involve the cyclization of a difluoroacetyl intermediate with a hydrazine source.[1][2][3] A notable challenge in pyrazole synthesis is the potential formation of constitutional isomers, where substituents are placed at different positions on the pyrazole ring.[2]
Therefore, a robust purity assessment strategy must not only quantify the main component but also effectively identify and quantify process-related impurities, including:
-
Residual Starting Materials and Reagents: Unreacted precursors from the synthesis.
-
By-products: Unwanted molecules formed in side reactions.
-
Isomers: Structurally similar molecules with different substituent arrangements.
-
Degradation Products: Impurities formed during storage or processing.
Adherence to stringent quality control is mandated by regulatory bodies like the FDA and is outlined in guidelines such as the International Council for Harmonisation's (ICH) Q7 for Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients (APIs).[4][5]
A Multi-Pronged Approach to Purity Verification
No single analytical technique is sufficient for a comprehensive purity assessment. An integrated workflow leveraging the orthogonal strengths of chromatography and spectroscopy is essential for building a complete and reliable purity profile.
Below is a logical workflow for the comprehensive analysis of synthesized 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Caption: Integrated workflow for purity assessment.
Comparative Analysis of Key Analytical Techniques
We will now compare the three cornerstone techniques for purity analysis: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Purpose | Quantitative purity determination (Area %), separation of components. | Structural elucidation, identification, and absolute quantification (qNMR). | Identification of components by mass, structural information via fragmentation. |
| Key Strength | High precision, sensitivity, and resolving power for complex mixtures. The workhorse for routine quality control. | Provides unambiguous structural confirmation. Can quantify without a specific reference standard for the analyte (qNMR). | Unmatched sensitivity and specificity for identifying unknown impurities. |
| Typical Use Case | Determining the purity of final batches against a reference standard; monitoring reaction completion. | Confirming the identity of the synthesized product; identifying major impurities and isomers. | Identifying trace impurities detected in HPLC by their molecular weight. |
| Quantification | Relative (Area %), requires reference standard for absolute quantification. | Absolute (qNMR) using a certified internal standard. | Generally considered semi-quantitative unless using isotope-labeled standards. |
| Limitation | Co-eluting impurities can be missed. Impurity identification requires MS or a reference standard. | Lower sensitivity compared to HPLC for trace impurities. Complex spectra for mixtures. | Ionization efficiency varies between compounds, complicating relative quantification. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination in the pharmaceutical and fine chemical industries due to its high resolution and quantitative accuracy.
Causality: The choice of a Reverse-Phase (RP) method is logical because 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid possesses moderate polarity, making it ideal for retention and separation on a nonpolar stationary phase like C18. An acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate integration.
Experimental Protocol: RP-HPLC Purity Determination
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL solution. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: Purity is typically reported as Area % = (Area of Main Peak / Total Area of All Peaks) * 100.
Trustworthiness: This protocol is self-validating through system suitability tests (e.g., peak tailing, theoretical plates) run before sample analysis. For regulatory compliance, the method must be fully validated according to ICH Q2(R1) guidelines, establishing its linearity, accuracy, precision, and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unparalleled view of the molecule's structure, making it the definitive tool for identity confirmation. For this specific fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool.
Causality: The presence of the difluoromethyl (-CHF₂) group makes ¹⁹F NMR a highly specific and sensitive technique.[6] ¹⁹F has 100% natural abundance and a wide chemical shift range, which minimizes the chance of signal overlap, a common issue in ¹H NMR.[6][7] This allows for clear detection and quantification of any fluorine-containing impurities. Quantitative NMR (qNMR) can determine the absolute purity of the sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[8]
Experimental Protocol: Purity by ¹⁹F qNMR
-
Sample Preparation: Accurately weigh ~20 mg of the synthesized acid and ~10 mg of a certified internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the signals of interest to allow for full relaxation, which is critical for accurate integration.
-
Processing: Apply appropriate window functions and perform baseline correction. Integrate the signals corresponding to the analyte (-CHF₂) and the internal standard (-CF₃).
-
Purity Calculation: The purity (P) is calculated using the following formula: P (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of fluorine nuclei, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
Caption: Comparison of NMR techniques for this analysis.
Mass Spectrometry (MS)
When HPLC reveals unknown impurities, MS (typically coupled with LC) is the primary tool for their identification.
Causality: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an unknown impurity.[9] When combined with fragmentation data (MS/MS), a definitive structure can often be proposed. Electrospray Ionization (ESI) is a suitable technique as it is a soft ionization method ideal for the polar, acidic nature of the target molecule.[9]
Experimental Protocol: LC-MS for Impurity Identification
-
LC Method: Use the same HPLC method developed for purity analysis to ensure correlation of peaks.
-
MS Instrument: Couple the LC outlet to an ESI source on a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Run in both positive and negative ion modes to maximize the chance of detecting all impurities. The carboxylic acid will likely show a strong [M-H]⁻ ion in negative mode.
-
Data Acquisition: Acquire full scan data to get the accurate mass of all eluting compounds. For peaks of interest, perform targeted MS/MS experiments to obtain fragmentation patterns.
-
Data Analysis: Use the accurate mass to generate possible elemental formulas for the impurity. Use the fragmentation pattern to piece together the structure, paying close attention to losses that are characteristic of pyrazole rings or carboxylic acids.[10]
Conclusion and Recommendations
Assessing the purity of synthesized 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid requires a scientifically rigorous, multi-technique approach. A single area percent value from an unvalidated HPLC method is insufficient to guarantee quality.
-
For Identity: A combination of ¹H, ¹³C, and ¹⁹F NMR with HRMS is required to unambiguously confirm the structure and molecular formula.
-
For Purity Assay: A validated RP-HPLC method should be the primary tool for routine quality control, providing high-throughput and precise results. Several sources indicate that purities exceeding 99.5% are achievable and should be the target.[11][12]
-
For Orthogonal Verification and Absolute Purity: ¹⁹F qNMR should be used as an orthogonal method to validate the HPLC results and provide an absolute purity value without the need for a dedicated reference standard of the analyte itself.
-
For Impurity Profiling: LC-MS is indispensable for identifying unknown impurities, which is a critical step for process optimization and regulatory submissions as per ICH Q3A(R2) guidelines.[13]
By integrating these techniques, researchers and drug development professionals can build a robust, self-validating analytical system that ensures the highest quality of this critical intermediate, thereby safeguarding the integrity of the final product.
References
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The Pivotal Role of the Difluoromethyl Group: A Comparative Guide to the Structure-Activity Relationship of 1-(Difluoromethyl)-1H-pyrazole-4-carboxylic Acid Analogs in Succinate Dehydrogenase Inhibition
In the landscape of modern agrochemical and pharmaceutical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the efficacy and metabolic stability of bioactive molecules.[1][2][3] Among these, the 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold has emerged as a critical pharmacophore, particularly in the development of potent succinate dehydrogenase inhibitors (SDHIs).[4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering researchers, scientists, and drug development professionals a comparative overview supported by experimental data. We will delve into the nuanced effects of structural modifications on biological activity, explore the underlying principles of experimental design, and present detailed methodologies for the synthesis and evaluation of these compounds.
The Significance of the Difluoromethyl Group: A Bioisosteric Advantage
The difluoromethyl (-CF2H) group is not merely a placeholder for other alkyl groups; its unique electronic properties and ability to act as a lipophilic hydrogen bond donor confer significant advantages in drug design.[1][3][6] Unlike the more electron-withdrawing trifluoromethyl (-CF3) group, the -CF2H moiety retains a proton that can participate in hydrogen bonding, mimicking the interactions of hydroxyl (-OH) or thiol (-SH) groups.[1][6][7] This bioisosteric replacement often leads to enhanced binding affinity and specificity for the target protein.[3] Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability, prolonging the half-life of the compound in biological systems.[2][7] The introduction of the -CF2H group also modulates the lipophilicity of the molecule, which can improve its permeability across biological membranes.[1]
Core Scaffold: The 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide Backbone
The majority of highly active analogs are amides derived from 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. This core structure serves as the anchor for various substituents that can be systematically modified to probe the binding pocket of the target enzyme, succinate dehydrogenase (SDH). SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an excellent target for fungicides.[5][8] The pyrazole ring, the difluoromethyl group at the 3-position, and the carboxamide linkage at the 4-position are generally considered essential for high potency.
// Core Scaffold core [label="1-(Difluoromethyl)-1H-pyrazole-4-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Key Moieties pyrazole [label="Pyrazole Ring", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2,1.5!"]; chf2 [label="3-Difluoromethyl Group\n(-CF2H)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,1.5!"]; amide [label="4-Carboxamide Linkage\n(-CONH-R)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1.5!"]; r_group [label="Substituent (R)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-3!"];
// Relationships core -> pyrazole [label=" Essential for\nscaffold rigidity"]; core -> chf2 [label=" Enhances binding\nand metabolic stability"]; core -> amide [label=" Key interaction\npoint"]; amide -> r_group [label=" Modulates potency\nand spectrum"]; } dot
Caption: Core structural components of 1-(difluoromethyl)-1H-pyrazole-4-carboxamide analogs.
Structure-Activity Relationship Analysis: A Comparative Look at Key Modifications
The potency and spectrum of activity of these SDHIs are profoundly influenced by the nature of the substituent (R) on the amide nitrogen. Extensive research has explored a wide array of aromatic and aliphatic groups at this position, leading to the development of several commercial fungicides.[4][5]
The Amide Substituent: A Gateway to Potency
The R group of the carboxamide is a critical determinant of the molecule's interaction with the SDH enzyme. Molecular docking studies have revealed that this part of the molecule often occupies a hydrophobic pocket, and its conformation is crucial for optimal binding.[4][9]
Table 1: Comparative Antifungal Activity of 1-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Analogs with Varying Amide Substituents against Rhizoctonia solani
| Compound ID | Amide Substituent (R) | EC50 (mg/L) | Reference |
| Bixafen | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl) | 0.043 | [8] |
| Fluxapyroxad | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl) with a tetrahydrofuran linker | 0.0237 | [10] |
| Compound 7 | N-(4-fluoro-2-(phenylamino)phenyl) | 0.034 | [8] |
| Compound 12 | N-(4-fluoro-2-(p-tolylamino)phenyl) | 0.021 | [8] |
| Compound A1 | N-(2-((4-phenylethynyl)phenyl)ethyl) | 0.0214 | [10] |
| Compound A13 | N-(2-((4'-(trifluoromethyl)biphenyl-4-yl)ethynyl)phenyl) | 0.0189 | [10] |
| Compound A18 | N-(2-((4'-(trifluoromethoxy)biphenyl-4-yl)ethynyl)phenyl) | 0.0173 | [10] |
EC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower EC50 value indicates a more potent compound.
From the data presented in Table 1, several key SAR trends can be deduced:
-
Biphenyl Moiety: The presence of a biphenyl group, often with halogen substituents, is a common feature in highly active compounds like Bixafen and Fluxapyroxad.
-
Diphenylamine Scaffold: The introduction of a diphenylamine scaffold, as seen in compounds 7 and 12, also leads to potent antifungal activity. The substitution on the second phenyl ring can further modulate this activity.[8]
-
Chain Extension with Alkynes: The incorporation of an alkyne linker to extend the side chain, as demonstrated in compounds A1, A13, and A18, is a successful strategy for enhancing potency.[10] This modification likely allows the molecule to access deeper regions of the binding pocket.
-
Trifluoromethyl and Trifluoromethoxy Groups: The addition of trifluoromethyl and trifluoromethoxy groups to the terminal phenyl ring of the alkyne-containing analogs significantly boosts activity, highlighting the importance of these electron-withdrawing and lipophilic groups in optimizing interactions.[10]
Experimental Protocols: Synthesis and Biological Evaluation
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections provide a detailed, step-by-step methodology for the synthesis of a representative 1-(difluoromethyl)-1H-pyrazole-4-carboxamide analog and its subsequent biological evaluation.
General Synthetic Workflow
The synthesis of these analogs typically involves the acylation of a substituted aniline with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
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// Edges start -> step1; step1 -> intermediate; intermediate -> step2; aniline -> step2; step2 -> product; } dot
Caption: General synthetic route for 1-(difluoromethyl)-1H-pyrazole-4-carboxamide analogs.
Step-by-Step Synthesis of N-(4-fluoro-2-(phenylamino)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (A Representative Analog):
-
Preparation of the Acid Chloride: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is used in the next step without further purification.[11]
-
Amide Coupling: Dissolve the substituted aniline, 4-fluoro-2-(phenylamino)aniline (1.0 eq), and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane. Cool the solution to 0 °C and add the crude acid chloride from the previous step dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Upon completion of the reaction, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure target compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][12]
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Assay Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA medium to achieve the desired final concentrations. Pour the medium into Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in each plate. Calculate the percentage of inhibition of mycelial growth for each compound concentration compared to the control. Determine the EC50 value by probit analysis.[13][14]
Conclusion and Future Perspectives
The 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid scaffold is a remarkably versatile platform for the development of potent SDHI fungicides. The structure-activity relationship studies clearly indicate that the nature of the amide substituent is a key driver of antifungal potency. The strategic introduction of biphenyl, diphenylamine, and extended alkyne-containing moieties has proven to be highly effective in enhancing activity against economically important plant pathogens.
Future research in this area should continue to explore novel and diverse substituents on the amide nitrogen to further optimize the antifungal spectrum and potency. The use of computational tools, such as quantitative structure-activity relationship (QSAR) and molecular docking, will be invaluable in guiding the design of next-generation analogs.[13][14] Furthermore, a deeper understanding of the resistance mechanisms to these fungicides will be crucial for the development of sustainable disease management strategies.
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Du, S., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8408. Retrieved from [Link]
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Sun, J., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(7), 1083. Retrieved from [Link]
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MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
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PubMed. (2017). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 65(29), 6047-6057. Retrieved from [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: Comparing the Efficacy of Modern Catalysts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and agrochemical development. Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds, including blockbuster drugs like Celebrex® (celecoxib) and Viagra® (sildenafil).[1] The efficacy of these molecules is intrinsically linked to the substituents on the pyrazole core, making the development of efficient, selective, and sustainable synthetic methodologies a critical pursuit.
Historically, the Knorr synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, has been the workhorse for creating the pyrazole ring.[2] However, this and other classical methods often require harsh conditions and can suffer from poor regioselectivity, particularly with unsymmetrical precursors.[3] The advent of modern catalysis has revolutionized pyrazole synthesis, offering milder reaction conditions, superior control over isomer formation, and access to previously challenging molecular architectures. This guide provides an in-depth comparison of the efficacy of different catalytic systems, offering field-proven insights and experimental data to inform your synthetic strategy.
The Catalytic Landscape: A Comparative Overview
The choice of catalyst is paramount, directly influencing reaction yield, speed, selectivity, and environmental impact. We will explore the three principal classes of catalysts employed in modern pyrazole synthesis: metal-based systems, organocatalysts, and other green and non-conventional methodologies.
Metal-Based Catalysts: The Powerhouses of Pyrazole Synthesis
Transition metal catalysts are highly effective and offer a broad scope for pyrazole synthesis through various mechanisms, including condensations, cycloadditions, and cross-coupling reactions.
Homogeneous Transition Metal Catalysts: These catalysts, soluble in the reaction medium, offer high activity and selectivity.
-
Copper (Cu): Copper salts are among the most widely used catalysts. For instance, Cu(OTf)₂ has been shown to effectively catalyze the reaction of N'-benzylidene-4-toluenesulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate, achieving yields of up to 99% with excellent regioselectivity.[4][5] Copper catalysts are also pivotal in aerobic oxidative cyclizations of β,γ-unsaturated hydrazones, where CuOTf demonstrates superior performance over other copper salts.[5]
-
Silver (Ag): Silver catalysis is particularly effective for synthesizing trifluoromethyl-substituted pyrazoles. Using just 1 mol% of AgOTf, trifluoromethylated ynones and aryl hydrazines can be rapidly converted into 3-CF₃-pyrazoles with yields up to 99% at room temperature.[4]
-
Palladium (Pd): Palladium nanoparticles (PdNPs), generated in situ, have enabled Cu-free protocols for the one-pot regioselective synthesis of pyrazole derivatives in environmentally friendly media like PEG-400/H₂O.[4]
-
Ruthenium (Ru): Ruthenium complexes are adept at hydrogen transfer catalysis, enabling the synthesis of 1,4-disubstituted pyrazoles from 1,3-diols and alkyl hydrazines.[6] This method cleverly uses stable diols as synthetic equivalents for often-unstable 1,3-dialdehydes.[6]
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid medium. Their primary advantage is ease of recovery and recyclability, aligning with the principles of green chemistry.
-
Nano-ZnO: This environmentally friendly catalyst has demonstrated high efficiency in the synthesis of 1,3,5-substituted pyrazoles via condensation of phenylhydrazine and ethyl acetoacetate, achieving impressive yields of 95% with short reaction times and simple work-up.[4]
-
Nickel-Based Catalysts: Heterogeneous nickel catalysts facilitate the one-pot, multi-component synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature.[7] These catalysts show excellent reusability for up to seven cycles without significant loss of activity.[7]
-
Polyoxometalates (POMs): Novel inorganic frameworks like the "3D platelike ternary-oxo-cluster" (NaCoMo) and Keggin-based U-POW tetramers have emerged as highly efficient heterogeneous catalysts.[4] NaCoMo, for example, can achieve up to a 99% yield in the condensation of sulfonyl hydrazides and 1,3-diketones.[4]
Organocatalysts: The Green Alternative
Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has gained significant traction as a sustainable alternative to metal catalysis.[8] These catalysts often operate under mild conditions and are less toxic.
-
Amino-Functionalized Mesoporous Silica: Amino-functionalized SBA-15 has been used for the highly efficient, one-pot synthesis of pyrano[2,3-c]pyrazole derivatives.[9] This catalyst promotes a multicomponent reaction at room temperature, yielding products in 8-10 minutes with excellent yields (80–95%).[9]
-
Secondary Amines: Simple secondary amines like pyrrolidine can catalyze the inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, providing a convenient and highly regioselective route to substituted pyrazoles.[10][11]
-
Ionic Liquids (ILs): While often considered solvents, some ionic liquids can also act as catalysts. For pyranopyrazole synthesis, the proportion of the ionic liquid catalyst was found to be crucial, with 25 mol% providing the highest product yield.[12]
-
Resins: Amberlyst-70, a resinous, non-toxic, and cost-effective heterogeneous catalyst, has been successfully used for the aqueous synthesis of pyrazoles at room temperature, further simplifying the workup procedure.[4]
Non-Conventional and Biocatalytic Approaches
Innovation in pyrazole synthesis extends to methodologies that minimize or eliminate traditional catalysts and solvents.
-
Biocatalysts: Enzymes offer high selectivity under mild, environmentally benign conditions. For instance, Aspergillus niger Lipase (ANL) has been shown to effectively catalyze the four-component condensation to form dihydropyrano-[2,3-c]-pyrazoles with excellent yields (70–98%) at 30 °C.[9]
-
Molecular Iodine: In a transition-metal-free approach, molecular iodine can catalyze the synthesis of 4-sulfonyl pyrazoles from N,N-dimethyl enaminones and sulfonyl hydrazides.[4][13] Iodine plays a dual role as both a Lewis acid and an oxidant in these transformations.[14]
-
Energy-Assisted Synthesis: Microwave irradiation and ultrasound are used to dramatically reduce reaction times.[9][15] Ultrasound, for example, has been used with an LSMO catalyst to synthesize pyrano-[2,3-c]-pyrazole scaffolds in just 10 minutes at room temperature with yields of 86–95%.[9]
-
Catalyst- and Solvent-Free Synthesis: Certain reactions can be promoted under high pressure or specific thermal conditions without any catalyst or solvent, representing the pinnacle of green chemistry.[3][16]
Data-Driven Comparison of Catalyst Efficacy
To facilitate an objective comparison, the following table summarizes the performance of representative catalysts from each class.
| Catalyst Type | Specific Catalyst | Reaction Type | Typical Yield (%) | Reaction Time | Key Advantages & Remarks | Source(s) |
| Homogeneous Metal | AgOTf (1 mol%) | Cyclization | Up to 99% | 1 hour | Excellent for CF₃-pyrazoles, mild conditions. | [4] |
| Cu(OTf)₂ | Condensation | Up to 99% | 12 hours | High regioselectivity, broad scope. | [4][5] | |
| RuH₂(PPh₃)₃CO | Hydrogen Transfer | 68% | 24 hours | Uses stable 1,3-diols instead of aldehydes. | [6] | |
| Heterogeneous Metal | Nano-ZnO | Condensation | 95% | 1-2 hours | Environmentally friendly, simple work-up. | [4] |
| Ni-based solid | Multicomponent | Good to Excellent | 3 hours | Reusable up to 7 cycles, room temp. | [7] | |
| NaCoMo | Condensation/Cyclization | Up to 99% | 2 hours | Highly active, reusable inorganic framework. | [4] | |
| Organocatalyst | Amino-funct. SBA-15 | Multicomponent | 80-95% | 8-10 mins | Very fast, room temp, metal-free. | [9] |
| Amberlyst-70 | Condensation | Good to Excellent | 30-60 mins | Inexpensive, non-toxic, works in water. | [4] | |
| Biocatalyst | A. niger Lipase (ANL) | Multicomponent | 70-98% | 1 hour | Green biocatalyst, mild temp (30°C). | [9] |
| Other | Molecular Iodine | Tandem Cyclization | Good to Excellent | 12 hours | Transition-metal-free, dual-role catalyst. | [4][13] |
Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The choice of catalyst dictates the mechanistic pathway.
The Knorr Pyrazole Synthesis Pathway
The classical Knorr synthesis provides a fundamental framework. The reaction is typically acid-catalyzed, where the acid activates a carbonyl group of the 1,3-dicarbonyl compound for nucleophilic attack by the hydrazine. A subsequent intramolecular condensation and dehydration yields the aromatic pyrazole ring.
Caption: General workflow for the Knorr pyrazole synthesis.
Ruthenium-Catalyzed Hydrogen Transfer Mechanism
In the Ru-catalyzed synthesis from 1,3-diols, the mechanism is more intricate. The ruthenium catalyst first dehydrogenates the diol to form a β-hydroxy aldehyde in situ. This aldehyde then condenses with the hydrazine. The resulting intermediate undergoes a second dehydrogenation and cyclization, with the hydrogen being transferred to a sacrificial acceptor like crotonitrile, regenerating the active catalyst. This elegant cascade avoids the direct use of unstable dialdehydes.[6]
Caption: Simplified catalytic cycle for pyrazole synthesis from 1,3-diols.
Validated Experimental Protocols
The following protocols are provided as representative examples for synthesizing pyrazoles using different catalytic systems.
Protocol 1: Heterogeneous Nickel-Catalyzed One-Pot Synthesis[7]
This protocol describes a multi-component reaction at room temperature using a recyclable heterogeneous catalyst.
-
Reaction Setup: To a round-bottom flask containing ethanol (10 mL), add acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid Nickel-based heterogeneous catalyst (10 mol%).
-
Initial Stirring: Stir the mixture for 30 minutes at room temperature to facilitate the formation of the hydrazone intermediate.
-
Aldehyde Addition: Add benzaldehyde (0.1 mol) dropwise to the reaction mixture.
-
Reaction: Continue stirring the mixture for 3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazole derivative.
Protocol 2: Silver-Catalyzed Synthesis of 3-CF₃-Pyrazoles[4]
This protocol is highly efficient for the regioselective synthesis of trifluoromethylated pyrazoles under mild conditions.
-
Reaction Setup: In a clean, dry vial, combine the trifluoromethylated ynone (1.0 mmol), the aryl or alkyl hydrazine (1.2 mmol), and AgOTf (0.01 mmol, 1 mol%).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or acetonitrile (MeCN) (3 mL).
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. The rapid heterocyclization typically completes within this timeframe.
-
Monitoring: Check for the disappearance of starting materials via TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture in vacuo. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the highly pure 3-CF₃-pyrazole product.
Protocol 3: Organocatalyzed Synthesis of Pyrano[2,3-c]pyrazoles[9]
This protocol exemplifies a rapid, green, multi-component reaction using an amino-functionalized silica catalyst.
-
Reactant Mixture: In a flask, mix the appropriate aryl aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and ethyl acetoacetate (1 mmol).
-
Solvent and Catalyst: Add ethanol as the solvent (5 mL) and the amino-functionalized SBA-15 catalyst (SBA-Pr-NH₂) (e.g., 20 mg).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 8-10 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Upon completion, filter the reaction mixture to separate the solid catalyst.
-
Purification: The product often precipitates from the solution upon completion or after partial evaporation of the solvent. The solid product can be collected by filtration, washed with cold ethanol, and dried to afford the pure pyrano[2,3-c]pyrazole derivative.
Conclusion and Future Outlook
The synthesis of pyrazoles has been profoundly advanced by the development of diverse and efficient catalytic systems. While traditional homogeneous transition metal catalysts like copper and silver continue to offer excellent yields and selectivity for specific transformations, the field is clearly trending towards more sustainable approaches.[17]
Heterogeneous catalysts, such as nano-ZnO and reusable nickel-based systems, are gaining prominence due to their operational simplicity and reduced environmental impact.[4][9] The rise of organocatalysis and biocatalysis further underscores this shift, providing metal-free alternatives that operate under exceptionally mild conditions.[8][9]
Looking ahead, the future of pyrazole synthesis will likely focus on:
-
Novel Heterogeneous Catalysts: Designing highly active, stable, and recyclable catalysts from earth-abundant materials.
-
Asymmetric Synthesis: Developing new chiral catalysts (both metal-based and organocatalytic) to control the stereochemistry of substituents on the pyrazole core.
-
Flow Chemistry: Adapting existing catalytic methods to continuous flow processes for safer, more efficient, and scalable industrial production.[18]
-
Photoredox Catalysis: Harnessing visible light to drive pyrazole-forming reactions under ambient conditions, further enhancing the green credentials of the synthesis.[19]
By leveraging the insights and methodologies presented in this guide, researchers can make more informed decisions in selecting the optimal catalytic system, accelerating the discovery and development of the next generation of pyrazole-based therapeutics and technologies.
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A practical synthesis of functionalized pyrazoles promoted by a polyoxomolybdate-based iron catalyst. Taylor & Francis Online. Available at: [Link]
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A Comparative Guide to N-unsubstituted vs. N-substituted Pyrazole-4-carboxylic Acids: A Tale of Two Scaffolds
Prepared by: A Senior Application Scientist
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and structural rigidity have cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds.[4][5] When functionalized with a carboxylic acid at the 4-position, the resulting pyrazole-4-carboxylic acid motif becomes an exceptionally versatile building block.
This guide provides an in-depth comparison between two fundamental classes of these compounds: N-unsubstituted and N-substituted pyrazole-4-carboxylic acids. The presence or absence of a substituent on a ring nitrogen atom may seem like a minor structural alteration, but it profoundly dictates the molecule's synthesis, physicochemical properties, and ultimate application. For researchers in drug discovery and materials science, understanding these differences is critical for rational design and strategic synthesis.
Part 1: The Fundamental Structural Distinction
The core difference lies in the protonation state of the pyrazole ring nitrogens. N-unsubstituted pyrazoles possess a hydrogen atom on one of the nitrogen atoms (N1-H), which can exist in tautomeric forms.[1] This N-H group is a hydrogen bond donor, a crucial feature for molecular recognition and self-assembly. In contrast, N-substituted pyrazoles have an alkyl, aryl, or other functional group in place of this hydrogen, which locks the tautomeric form and removes its ability to act as a hydrogen bond donor.
Caption: Structural differences between N-unsubstituted and N-substituted pyrazoles.
Part 2: A Divergence in Synthesis
The choice of synthetic strategy is fundamentally tied to whether the final product will be N-substituted or not. While both pathways often rely on the classic cyclocondensation of a 1,3-dicarbonyl compound, the choice of the nitrogen source is the key differentiating factor.
Synthesis of N-unsubstituted Pyrazole-4-carboxylic Acids
The most common approach involves the reaction of a 1,3-dicarbonyl equivalent with hydrazine (N₂H₄). However, due to the toxicity of hydrazine, greener alternatives have been developed. A highly efficient method utilizes semicarbazide hydrochloride in water, which avoids toxic reagents and simplifies purification.[6] Another prominent route is the Vilsmeier-Haack formylation of ketone semicarbazones to produce pyrazole-4-carbaldehydes, which are then oxidized to the corresponding carboxylic acids.[7]
Synthesis of N-substituted Pyrazole-4-carboxylic Acids
The most direct method for creating N-substituted pyrazoles is to use a substituted hydrazine (R-NHNH₂) in the cyclocondensation reaction.[8][9] This approach allows for the direct installation of the desired 'R' group. Multi-component reactions (MCRs) have also emerged as powerful, efficient alternatives for synthesizing complex pyrazole derivatives in a single step.[5] Additionally, N-substitution can be achieved by the alkylation or arylation of an existing N-unsubstituted pyrazole ring, typically at the ester stage before hydrolysis to the carboxylic acid.
Microwave-Assisted Organic Synthesis (MAOS) has been shown to significantly improve both yield and reaction time for the synthesis of both classes of compounds compared to conventional heating methods.[4][10]
Caption: General synthetic workflows for pyrazole-4-carboxylic acids.
Part 3: Comparative Physicochemical and Biological Properties
The N-substituent (or lack thereof) is a master controller of the molecule's properties, influencing everything from its physical behavior to its biological activity.
| Property | N-unsubstituted Pyrazole-4-carboxylic Acids | N-substituted Pyrazole-4-carboxylic Acids | Causality and Implication |
| Hydrogen Bonding | Acts as both H-bond donor (N-H) and acceptor (N, C=O) | Acts only as an H-bond acceptor (N, C=O) | The N-H donor capability is critical for specific enzyme interactions and for building robust, predictable supramolecular structures like MOFs.[11][12] |
| Acidity/pKa | Possesses two acidic protons (N-H and COOH) | Possesses one acidic proton (COOH) | The N-H proton is weakly acidic (pKa ~14). Its presence influences the overall electronic nature of the ring and its coordination chemistry. |
| Tautomerism | Exists as an equilibrium of tautomers | Tautomeric form is fixed by the substituent | This dynamic nature in unsubstituted pyrazoles can be a factor in receptor binding, while the fixed nature of substituted pyrazoles provides a more defined conformation.[1] |
| Lipophilicity | Generally more polar and hydrophilic | Lipophilicity can be tuned by the 'R' group | Increasing the size and non-polar character of the 'R' group (e.g., from methyl to phenyl) increases lipophilicity, which directly impacts ADME properties in drug candidates. |
| Reactivity | The N-H site is available for further functionalization | The N1-position is blocked | N-unsubstituted pyrazoles are valuable intermediates for creating libraries of N-substituted analogs. |
Part 4: Applications - A Tale of Two Fields
The structural and property differences logically lead to divergent, though sometimes overlapping, applications.
N-unsubstituted Pyrazoles: Masters of Supramolecular Chemistry
The defining N-H group makes these molecules ideal building blocks (linkers or ligands ) for creating Metal-Organic Frameworks (MOFs).[11][12] The combination of the carboxylic acid and the pyrazole nitrogens provides strong coordination sites for metal ions, while the N-H group can participate in hydrogen bonding to stabilize the framework and influence its topology.[12] These MOFs have applications in gas storage, catalysis, and sensing.[11][13]
N-substituted Pyrazoles: Powerhouses of Drug Discovery
In medicinal chemistry, the N1 position is arguably the most critical point of diversification for tuning a molecule's biological activity. The 'R' group can be tailored to:
-
Occupy specific hydrophobic pockets in an enzyme or receptor.
-
Improve pharmacokinetic properties like solubility and cell permeability.
-
Block metabolic degradation .
This fine-tuning ability has led to the development of numerous successful drugs. Many pyrazole-containing therapeutics, including kinase inhibitors for cancer, anti-inflammatory agents (COX-2 inhibitors), and antivirals, are N-substituted.[3][14][15] The substituent is often essential for achieving high potency and selectivity.[3]
Part 5: Exemplary Experimental Protocols
Disclaimer: These protocols are illustrative. All laboratory work should be conducted with appropriate safety measures and after consulting primary literature.
Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-4-carboxylate (N-unsubstituted)
Adapted from green chemistry principles.[6]
-
Reaction Setup: To a 50 mL round-bottom flask, add ethyl 2,4-dioxo-4-phenylbutanoate (1.10 g, 5 mmol) and deionized water (10 mL).
-
Reagent Addition: Add semicarbazide hydrochloride (0.56 g, 5 mmol) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 10 mL) and dry under vacuum. The product is often obtained in high purity without the need for column chromatography. The ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., NaOH in ethanol/water, followed by acidic workup).
-
Rationale: This "on water" method avoids toxic hydrazine and organic solvents, making it a more environmentally benign approach. Semicarbazide acts as a safe in-situ source of hydrazine.
-
Protocol 2: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic Acid (N-substituted)
Based on classical cyclocondensation and oxidation.[4][10]
-
Cyclocondensation: In a 100 mL flask, dissolve 1,3-diphenylpropane-1,3-dione (2.24 g, 10 mmol) in ethanol (30 mL). Add phenylhydrazine (1.08 g, 10 mmol) and a catalytic amount of acetic acid (0.2 mL).
-
Reaction (Part 1): Reflux the mixture for 4 hours. Monitor the formation of the intermediate pyrazoline/pyrazole by TLC.
-
Intermediate Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude intermediate, 1,3,5-triphenyl-1H-pyrazole, can be used directly or purified by recrystallization from ethanol.
-
Oxidation: The above intermediate is not a carboxylic acid. To synthesize the target molecule, one would typically start from a precursor like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This aldehyde (10 mmol) is dissolved in a mixture of acetone (50 mL) and water (10 mL).
-
Reagent Addition: Slowly add potassium permanganate (KMnO₄) (1.9 g, 12 mmol) in portions, keeping the temperature below 30°C with an ice bath.
-
Reaction (Part 2): Stir the mixture at room temperature for 6 hours or until the purple color disappears.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves. Acidify the solution with 2M HCl to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent like ethanol/water to yield pure 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Conclusion
The distinction between N-unsubstituted and N-substituted pyrazole-4-carboxylic acids is a clear illustration of how a single atom can define a molecule's destiny. The N-H proton of the unsubstituted scaffold makes it an invaluable tool for creating ordered, functional materials like MOFs and a key intermediate for synthetic diversification. Conversely, the N-substituent provides a critical handle for medicinal chemists to meticulously tune biological activity, selectivity, and pharmacokinetic profiles, making it a dominant feature in modern drug design. The choice between these two scaffolds is therefore not a trivial one, but a strategic decision that guides the entire discovery and development process.
References
- Bioorganic & Medicinal Chemistry Letters. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids.
- MOCEDES. (n.d.).
- Gupta, R. K., et al. (2023). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials.
- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
- Molecules. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Current Organic Synthesis. (2021).
- ResearchGate. (n.d.). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids.
- ACS Publications. (2024).
- MDPI. (2023).
- ResearchGate. (2020).
- ResearchGate. (2021).
- Oriental Journal of Chemistry. (2018).
- ResearchGate. (n.d.).
- Molecules. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- MDPI. (2021).
- Green Chemistry. (2015). “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Royal Society of Chemistry.
- Molecules. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(difluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Framework for Safety and Operational Integrity
This document provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 151734-02-0). The guidance herein is synthesized from established safety protocols for related chemical families, including pyrazole derivatives and halogenated carboxylic acids, to ensure a comprehensive approach to risk mitigation. Our objective is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring both personal protection and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a solid organic compound that presents several health hazards requiring stringent control measures. Based on aggregated GHS classifications, the primary risks are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation, potentially leading to damage if not addressed promptly.[1][2][3][4][5]
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): May cause irritation to the respiratory tract if inhaled as dust.[1][2][3][4][5]
The difluoromethyl group classifies this molecule as a halogenated organic compound, which has specific implications for its disposal. A thorough risk assessment must be conducted before any handling, considering the quantities used and the specific laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate barriers is the first line of defense against accidental exposure. The following table summarizes the required PPE, which should be donned before entering the designated handling area.
| PPE Category | Recommended Equipment | Rationale and Expert Insight |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of dust generation.[5][6] | Standard safety glasses are insufficient. The fine particulate nature of the solid compound necessitates a full seal around the eyes to prevent irritation. A face shield provides an additional barrier against splashes or unexpected aerosolization.[7] |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber). Fully enclosed shoes made of a non-porous material.[6] | The compound is a known skin irritant.[3][8] Nitrile gloves offer good resistance to a range of chemicals and should be inspected for integrity before each use. Gloves must be removed and replaced immediately upon contamination. Do not wear shorts or open-toed shoes in the laboratory. |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood to control dust and potential vapors.[6][9] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for low-level exposure or a full-face respirator with appropriate cartridges for higher-risk tasks) is mandatory.[7][10] | Inhalation is a primary exposure route that can cause respiratory tract irritation.[2] Engineering controls like a fume hood are the most effective way to prevent inhalation. Respiratory protection should be a last line of defense, used only after engineering controls have been deemed insufficient for the task at hand. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical protocol is essential for minimizing exposure risk.
Preparation and Engineering Controls
-
Designated Area: All work with 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid must be performed in a designated area, such as a chemical fume hood, to contain any dust.[6]
-
Verify Ventilation: Before starting, ensure the chemical fume hood is operational and has a current certification.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[11]
-
Assemble Materials: Gather all necessary laboratory equipment (spatulas, weigh boats, glassware) and labeled waste containers before bringing the chemical into the work area. This minimizes movement and potential for spills.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Weighing: If weighing the solid, do so within the fume hood or on a balance equipped with a draft shield to prevent dust from becoming airborne.
-
Transfers: Conduct all transfers of the solid carefully to minimize dust generation. Use techniques like gentle scooping rather than pouring from a height.
-
Spill Management: In the event of a small spill, decontaminate the area immediately.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material.[11]
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[11]
-
Clean the spill area with soap and water.[3]
-
For large spills, evacuate the area and follow your institution's emergency procedures.[12]
-
Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces and equipment after use.
-
Hand Washing: After doffing PPE, wash hands thoroughly with soap and water, even if gloves were not breached.[8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[2][4]
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical final step in the chemical's lifecycle. As a halogenated organic compound, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid requires specific disposal procedures.
Waste Segregation and Collection Logic
The primary directive is the strict segregation of halogenated and non-halogenated waste streams. Co-mingling can lead to costly and complex disposal processes.[13][14]
References
- 1. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. biosynth.com [biosynth.com]
- 4. chemicalbook.com [chemicalbook.com]
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- 6. benchchem.com [benchchem.com]
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- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
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- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
